molecular formula C6H4N2 B1664610 3-Cyanopyridine CAS No. 100-54-9

3-Cyanopyridine

Numéro de catalogue: B1664610
Numéro CAS: 100-54-9
Poids moléculaire: 104.11 g/mol
Clé InChI: GZPHSAQLYPIAIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>3-pyridinecarbonitrile is a nitrile that is pyridine substituted by a cyano group at position 3. It is a nitrile and a member of pyridines. It derives from a pyridine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHSAQLYPIAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1026665
Record name 3-Pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Colorless liquid; [Hawley] Off-white crystalline solid; [MSDSonline]
Record name 3-Pyridinecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyanopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3251
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

206.9 °C
Record name 3-PYRIDINECARBONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

87 °C
Record name 3-Cyanopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3251
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in hot petroleum ether, Soluble in alcohol, ether, and benzene., In water, 1.35X10+5 mg/l @ 20 °C
Record name 3-PYRIDINECARBONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1590 @ 25 °C
Record name 3-PYRIDINECARBONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.29 [mmHg], 0.296 mm Hg @ 25 °C
Record name 3-Cyanopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3251
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-PYRIDINECARBONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM PETROLEUM ETHER, Colorless liquid

CAS No.

100-54-9
Record name 3-Cyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-cyanopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarbonitrile
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1026665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYANOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X64V0K6260
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-PYRIDINECARBONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

51 °C
Record name 3-PYRIDINECARBONITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a versatile heterocyclic organic compound with the chemical formula C₆H₄N₂. It consists of a pyridine (B92270) ring substituted with a nitrile group at the 3-position.[1] This arrangement imparts a unique combination of physical and chemical properties, making it a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials.[2] Notably, it serves as a key precursor in the industrial production of nicotinamide (B372718) (Vitamin B3) and nicotinic acid.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Chemical and Physical Properties

This compound is a colorless to white or off-white crystalline solid at room temperature, which may also appear as a waxy solid or a colorless liquid when slightly heated above its melting point.[3][4][5] It possesses a characteristic pyridine-like odor.[4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₆H₄N₂[1][6]
Molecular Weight 104.11 g/mol [1][4][6]
IUPAC Name Pyridine-3-carbonitrile[1]
CAS Number 100-54-9[1][6]
Appearance Colorless to white/off-white crystalline solid[3][4][7]
Melting Point 47 - 52 °C[3][6][8]
Boiling Point 201 - 206.9 °C at 760 mmHg[4][6]
Density 1.159 g/mL at 25 °C[1][4]
Solubility in Water 135 - 140 g/L at 20 °C[4][6][9]
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether.[1][3][4]
pKa (of conjugate acid) 1.39 - 1.45 at 24-25 °C[4][10]
Flash Point 84 - 88 °C[3][4][6]
Log P (octanol/water) 0.36[2][4]
Refractive Index 1.525 at 50 °C[4]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturesReferences
¹H NMR Signals corresponding to the four aromatic protons on the pyridine ring.[1][11]
¹³C NMR Signals for the five carbons of the pyridine ring and the nitrile carbon.[10][11]
Infrared (IR) Spectroscopy Characteristic absorption band for the nitrile (C≡N) stretching vibration.[12]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound.[12]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range.[10]

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

  • Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, small test tube, capillary tube (sealed at one end).

  • Procedure (Thiele Tube Method):

    • A few milliliters of this compound are placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

A general procedure for determining the solubility of this compound in various solvents is as follows:

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • Approximately 0.1 g of this compound is placed in a small test tube.

    • The solvent (e.g., water, ethanol, ether) is added in 0.5 mL increments, up to a total of 3 mL.

    • After each addition, the test tube is vigorously shaken or vortexed for at least one minute.

    • The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be reported based on the amount of solvent required to dissolve the sample.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

  • Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • For ¹H NMR, 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used.[4]

    • The sample is transferred to a clean, dry NMR tube. If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • ¹H NMR Experimental Parameters (Example):

    • Solvent: CDCl₃

    • Frequency: 300 MHz

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

    • Typical Chemical Shifts (δ): The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically between 7.0 and 9.5 ppm).[1]

  • ¹³C NMR Experimental Parameters (Example):

    • Solvent: DMSO-d₆

    • Frequency: 75 MHz

    • Reference: The solvent peak of DMSO-d₆ is used as a reference (δ ≈ 39.5 ppm).

    • Typical Chemical Shifts (δ): Signals for the five pyridine carbons and the nitrile carbon will be observed. The nitrile carbon typically appears downfield.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

  • Apparatus: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a melt between two KBr or NaCl plates, or as a solid dispersion in a KBr pellet.[12]

  • Procedure (Melt):

    • A small amount of this compound is placed on a salt plate and gently heated until it melts.

    • A second salt plate is placed on top to create a thin liquid film.

    • The plates are mounted in the spectrometer and the spectrum is recorded.

  • Key Vibrational Frequencies: A strong, sharp absorption band characteristic of the C≡N stretch is expected in the region of 2220-2260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

  • Apparatus: Mass spectrometer (e.g., with electron ionization - EI).

  • Procedure: A small amount of the sample is introduced into the ion source of the mass spectrometer.

  • Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 104. Common fragmentation patterns for aromatic nitriles may also be observed.[12]

Chemical Reactivity and Synthesis Pathways

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing nitrile group and the pyridine ring.

Key Reactions
  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form nicotinamide (the amide) or nicotinic acid (the carboxylic acid).[6]

  • Reduction of the Nitrile Group: The nitrile group can be reduced to an aminomethyl group, forming 3-(aminomethyl)pyridine.[6]

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, with the position of substitution influenced by the deactivating effect of the nitrile group.[6]

  • Nucleophilic Aromatic Substitution: While less common for pyridine itself, the presence of the electron-withdrawing nitrile group can facilitate nucleophilic substitution on the pyridine ring under certain conditions.

Synthesis of this compound

The primary industrial synthesis of this compound is through the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline).[6]

Synthesis_of_3_Cyanopyridine picoline 3-Methylpyridine (3-Picoline) reagents + NH₃ + O₂ picoline->reagents cyanopyridine This compound reagents->cyanopyridine Catalyst (e.g., V₂O₅), High Temp. water + H₂O cyanopyridine->water

Figure 1: Industrial synthesis of this compound.
Application in Nicotinamide Synthesis

A major application of this compound is in the synthesis of nicotinamide. This can be achieved through chemical or enzymatic hydrolysis.

Nicotinamide_Synthesis_Workflow cluster_hydrolysis Hydrolysis start This compound chemical Chemical Hydrolysis (e.g., NaOH, H₂O) start->chemical Path 1 enzymatic Enzymatic Hydrolysis (Nitrile Hydratase) start->enzymatic Path 2 product Nicotinamide (Vitamin B3) chemical->product enzymatic->product

Figure 2: Synthesis of Nicotinamide from this compound.

Logical Relationships in Reactivity

The nitrile group in this compound is a versatile functional handle for further synthetic transformations.

Reactivity_of_3_Cyanopyridine center_node This compound hydrolysis_acid Hydrolysis (Acidic/Basic) center_node->hydrolysis_acid reduction Reduction center_node->reduction cycloaddition Cycloaddition Reactions center_node->cycloaddition nucleophilic_addition Nucleophilic Addition to Nitrile center_node->nucleophilic_addition product_acid Nicotinic Acid/ Nicotinamide hydrolysis_acid->product_acid product_amine 3-(Aminomethyl)pyridine reduction->product_amine product_heterocycles Various Heterocycles cycloaddition->product_heterocycles product_imines_ketones Imines, Ketones nucleophilic_addition->product_imines_ketones

Figure 3: Key chemical transformations of this compound.

Conclusion

This compound is a fundamentally important chemical building block with well-defined physical, chemical, and spectroscopic properties. Its versatile reactivity, centered around the nitrile group and the pyridine ring, makes it an indispensable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its core properties and the experimental methods for their determination is crucial for researchers and scientists working with this compound to ensure the quality, consistency, and success of their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyanopyridine (also known as nicotinonitrile), a pivotal intermediate in the pharmaceutical and agrochemical industries. This document details the most prevalent synthetic methodologies, including the dehydration of nicotinamide (B372718) and the ammoxidation of 3-picoline, offering a comparative analysis of their reaction parameters and yields. Furthermore, a thorough characterization of this compound is presented, encompassing its physicochemical properties and spectroscopic data (¹H NMR, IR, and Mass Spectrometry). Detailed experimental protocols and visual representations of the synthetic and analytical workflows are included to facilitate practical application and understanding.

Introduction

This compound is a key building block in organic synthesis, primarily serving as a precursor to nicotinamide (Vitamin B3) and nicotinic acid.[1] Its versatile reactivity, stemming from the presence of both a pyridine (B92270) ring and a nitrile group, allows for a wide range of chemical transformations. This guide elucidates the core methodologies for its preparation and the analytical techniques employed for its definitive identification and quality assessment.

Synthesis of this compound

Two primary industrial routes for the synthesis of this compound are the dehydration of nicotinamide and the vapor-phase ammoxidation of 3-picoline.

Dehydration of Nicotinamide

The dehydration of nicotinamide is a classical and effective laboratory-scale method for producing this compound. This reaction typically involves heating nicotinamide with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅).

Reaction Scheme:

C₆H₆N₂O (Nicotinamide) + P₂O₅ → C₆H₄N₂ (this compound) + 2HPO₃

Table 1: Summary of a Typical Dehydration of Nicotinamide Protocol

ParameterValueReference
Starting MaterialNicotinamide[2]
Dehydrating AgentPhosphorus Pentoxide (P₂O₅)[2]
Molar Ratio (Nicotinamide:P₂O₅)1 : 0.85[2]
Reaction TemperatureVigorous heating with a burner[2]
Pressure15-20 mm Hg[2]
Reaction Time15-20 minutes[2]
Product IsolationDistillation[2]
Yield83-84%[2]
Ammoxidation of 3-Picoline

The ammoxidation of 3-picoline (3-methylpyridine) is the dominant industrial method for this compound production. This gas-phase reaction involves the catalytic oxidation of 3-picoline in the presence of ammonia (B1221849) and air. Various catalysts are employed to optimize the conversion and selectivity of this process.

Reaction Scheme:

2C₆H₇N (3-Picoline) + 2NH₃ + 3O₂ → 2C₆H₄N₂ (this compound) + 6H₂O

Table 2: Comparison of Catalytic Systems for the Ammoxidation of 3-Picoline

Catalyst SystemReaction Temperature (°C)Conversion of 3-Picoline (%)Yield of this compound (%)Reference
V₂O₅Not specified89.383.5[3]
V₂O₅/TiO₂Not specifiedNot specifiedNot specified[4]
MoO₃-V₂O₅ systemNot specified9682[5]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiCNot specifiedNot specified85[5]
V₂O₅, MoO₃, ZrO₂ on TiO₂34095Not specified[5]
Molybdenum on silica (B1680970) gel3809995[5]
V₂O₅, Sb₂O₅, Cr₂O₃ on TiO₂Not specified10098.6[5]
V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂365-370>90 (mole yield)Not specified[6]

Experimental Protocols

Synthesis of this compound by Dehydration of Nicotinamide

Materials:

  • Nicotinamide (powdered)

  • Phosphorus pentoxide

  • Ether or Acetone (B3395972)

  • Round-bottom flask (1 L)

  • Air condenser (80 cm)

  • Claisen flask (125 mL)

  • Ice-salt bath

  • High-temperature burner

  • Distillation apparatus

Procedure: [2]

  • In a dry 1-L round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture with a large, free flame from a high-temperature burner, moving the flame to melt the material rapidly.

  • Heat the mixture vigorously for 15–20 minutes until no more product distills over.

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser into the receiver using ether or acetone.

  • If ether is used, add the ether solution to the distillate and distill off the ether on a steam bath.

  • If acetone is used, remove it by distillation under reduced pressure.

  • Distill the crude product at atmospheric pressure using an air condenser. The fraction boiling at 205–208 °C is collected.

  • The expected yield of this compound is 71–72 g (83–84%).

General Procedure for Ammoxidation of 3-Picoline

Materials:

  • 3-Picoline

  • Ammonia

  • Air

  • Catalyst (e.g., V₂O₅-based)

  • Fixed-bed or fluidized-bed reactor

  • Fused salt bath (for temperature control)

  • Absorption and extraction apparatus

  • Rectification column

Procedure: [1]

  • Vaporize 3-picoline and ammonia and preheat the mixture to 180-330 °C.

  • Mix the vaporized reactants with air in a mixing tank.

  • Introduce the gaseous mixture into a fixed-bed reactor containing the catalyst.

  • Maintain the reaction temperature between 280-450 °C, controlled by a fused salt bath. The reactor head pressure is controlled at 0.020-0.070 KPa.

  • After the reaction, the product gas is passed through water to absorb the this compound.

  • The resulting aqueous solution, containing 5-15% this compound, is then subjected to extraction and subsequent rectification to obtain the purified product.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₄N₂[1][7]
Molecular Weight104.11 g/mol [1][7]
AppearanceWhite crystalline solid or colorless liquid[1][5]
Melting Point49-52 °C[1][5][8]
Boiling Point201-227 °C[1][5][8]
SolubilitySoluble in water, ethanol, ether, chloroform, benzene, and petroleum ether.[1][8]
Flash Point84-85 °C[1][8]
Density (at 25°C)1.08 g/cm³[1]

Table 4: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR Chemical shifts (ppm) and coupling constants (Hz) are observed for the aromatic protons.[6]
δ 9.22 (d, J=2.1 Hz), 8.47 (d, J=8.1 Hz), 7.81 (dd, J=8.1, 5.0 Hz), 9.03 (d, J=1.6 Hz)[6]
IR Spectroscopy Characteristic absorption bands are observed for the C≡N stretch and aromatic C-H and C=C/C=N stretches.[3]
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight is observed.[7]

Visualizing the Workflows

Synthesis Workflow: Dehydration of Nicotinamide

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Nicotinamide C Mixing of Reactants A->C B Phosphorus Pentoxide B->C D Heating under Reduced Pressure (15-20 mm Hg) C->D E Cooling D->E F Extraction with Ether/Acetone E->F G Solvent Removal F->G H Distillation G->H I This compound H->I

Caption: Synthesis of this compound via Dehydration.

Synthesis Workflow: Ammoxidation of 3-Picoline

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Picoline D Vaporization & Preheating (180-330 °C) A->D B Ammonia B->D C Air E Mixing C->E D->E F Catalytic Ammoxidation (280-450 °C) E->F G Absorption in Water F->G H Extraction G->H I Rectification H->I J This compound I->J

Caption: Synthesis of this compound via Ammoxidation.

Characterization Workflow

G cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Analysis A Synthesized this compound B Melting Point Determination A->B C Boiling Point Determination A->C D ¹H NMR Spectroscopy A->D E IR Spectroscopy A->E F Mass Spectrometry A->F G Data Analysis & Structure Confirmation B->G C->G D->G E->G F->G

Caption: Characterization workflow for this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented methodologies, data, and workflows offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The choice between the dehydration of nicotinamide and the ammoxidation of 3-picoline will depend on the desired scale of production and available resources, with the latter being the preferred industrial method due to its higher throughput and efficiency. The comprehensive characterization data serves as a benchmark for quality control and assurance.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a key aromatic nitrile that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and the electronic interplay between the pyridine (B92270) ring and the cyano group. This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by experimental data and computational studies.

Molecular Structure

The molecular formula of this compound is C₆H₄N₂. The structure consists of a pyridine ring substituted at the 3-position with a cyano group. The planarity of the pyridine ring and the linear geometry of the cyano group are key structural features.

Bond Lengths and Angles

The precise geometry of this compound has been determined by various experimental techniques, including gas-phase electron diffraction (GED), microwave spectroscopy (MW), and X-ray diffraction (XRD), as well as computational methods such as Density Functional Theory (DFT). A comparison of the bond lengths and angles from these methods is presented in Table 1.

Discrepancies of up to 0.02 Å in bond lengths and 2° in bond angles are observed between the gas-phase and solid-state structures, which can be attributed to intermolecular interactions in the crystal lattice.[1][2] Computational data from DFT calculations show good agreement with experimental values.[3] The cyano substituent induces a noticeable distortion in the pyridine ring geometry.[1][2]

Table 1: Experimental and Computational Bond Lengths (Å) and Bond Angles (°) for this compound

ParameterGED/MW (Gas Phase)[1]XRD (Solid State)[2]DFT (B3LYP/6-311++G(d,p))[3]
Bond Lengths (Å)
C2-N1--1.336
C6-N1--1.341
C2-C3--1.391
C3-C4--1.393
C4-C5--1.392
C5-C6--1.392
C3-C7--1.446
C7-N8--1.155
**Bond Angles (°) **
C6-N1-C2--117.2
N1-C2-C3--123.7
C2-C3-C4--118.4
C3-C4-C5--118.8
C4-C5-C6--118.8
C5-C6-N1--123.1
C2-C3-C7--121.0
C4-C3-C7--120.6
C3-C7-N8--179.1

Note: Atom numbering is as specified in the DOT script diagram below.

Molecular structure of this compound with atom numbering.

Bonding Analysis

The bonding in this compound is characterized by the aromatic π-system of the pyridine ring and the strong triple bond of the cyano group. The electron-withdrawing nature of the cyano group significantly influences the electronic distribution within the pyridine ring.

Molecular Orbital Analysis

Computational studies, particularly DFT, have been employed to analyze the molecular orbitals of this compound.[3] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.

The electron-withdrawing cyano group lowers the energy of the molecular orbitals of the pyridine ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. This electronic modification is a key factor in its utility as a synthetic intermediate.

Experimental Protocols

X-ray Crystallography

Single crystals of this compound can be grown by sublimation.[2] The crystal structure is then determined using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures to minimize thermal vibrations. The structure is solved and refined using standard crystallographic software.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure in the gas phase, free from intermolecular interactions.[4] In a typical GED experiment, a high-energy electron beam is scattered by a jet of gaseous this compound. The resulting diffraction pattern is analyzed to determine the internuclear distances and vibrational amplitudes.

Spectroscopic Analysis

FTIR Spectroscopy: Infrared spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid-state analysis, a sample can be prepared as a KBr pellet. The spectrum reveals characteristic vibrational modes, including the C≡N stretch of the nitrile group, typically observed around 2230 cm⁻¹.[5]

NMR Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. Samples are typically dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The chemical shifts and coupling constants provide detailed information about the electronic environment of the protons and carbon atoms in the molecule.

Role in Drug Development

This compound is a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or amines, providing a versatile handle for molecular elaboration.

synthesis_workflow Synthetic Utility of this compound in Drug Development cluster_start Starting Material cluster_reactions Chemical Transformations cluster_intermediates Key Intermediates cluster_end Final Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction Cycloaddition Cycloaddition This compound->Cycloaddition Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid Nicotinamide Nicotinamide Hydrolysis->Nicotinamide 3-Aminomethylpyridine 3-Aminomethylpyridine Reduction->3-Aminomethylpyridine Heterocyclic Scaffolds Heterocyclic Scaffolds Cycloaddition->Heterocyclic Scaffolds Pharmaceuticals Pharmaceuticals Nicotinic Acid->Pharmaceuticals Nicotinamide->Pharmaceuticals 3-Aminomethylpyridine->Pharmaceuticals Heterocyclic Scaffolds->Pharmaceuticals Agrochemicals Agrochemicals Heterocyclic Scaffolds->Agrochemicals

Synthetic pathways from this compound to valuable compounds.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The combination of experimental data and computational analysis offers a robust understanding of its geometric and electronic properties. This knowledge is fundamental for researchers and scientists working on the synthesis and development of new drugs and agrochemicals based on the this compound scaffold. The structural insights presented herein can aid in the rational design of novel molecules with desired biological activities.

References

Spectroscopic Data Interpretation for 3-Cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-cyanopyridine (nicotinonitrile), a key intermediate in the synthesis of various pharmaceutical compounds, including the vitamin niacin.[1][2] The following sections detail the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols and data summaries.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄N₂ with a molecular weight of 104.11 g/mol .[3][4] The key spectroscopic features are summarized in the tables below, providing a quick reference for the identification and characterization of this compound.

Infrared (IR) Spectroscopy
Functional Group Vibrational Mode **Wavenumber (cm⁻¹) **Reference
Cyano (C≡N)Stretching2222-2230[5]
Aromatic C-HStretching> 3000General IR Knowledge
Aromatic C=C & C=NStretching1400-1600General IR Knowledge
Aromatic C-HBending (out-of-plane)700-900General IR Knowledge
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
H-28.912Singlet (or narrow multiplet)-[6]
H-68.848Doublet~4.8[6][7]
H-48.004Doublet of Triplets~8.1, 1.6[6]
H-57.482Multiplet-[6]

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[6][8]

¹³C NMR Data (Solvent: CDCl₃)

Carbon Chemical Shift (δ, ppm) Reference
C-2~153[9]
C-6~152[9]
C-4~140[9]
C-5~124[9]
C-3~117[9]
Cyano (C≡N)~110[9]
Mass Spectrometry (MS)
Technique m/z Relative Intensity Assignment Reference
Electron Ionization (EI)104High[M]⁺ (Molecular Ion)[3][4][10]
EI77Moderate[M-HCN]⁺[3][11]
EI51Moderate[C₄H₃]⁺[3]
EI50High[C₄H₂]⁺[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Infrared (IR) Spectroscopy Protocol

This protocol is for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.

  • Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is powered on and has been initialized.[3]

  • Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Process the resulting interferogram using Fourier transformation to obtain the final IR spectrum. Baseline correct and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[12][13]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[13]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.[14]

    • Place the sample into the NMR spectrometer (e.g., a 300 MHz or 400 MHz Bruker instrument).[6][8]

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.[12]

    • Shim the magnetic field to achieve optimal homogeneity.[12]

    • Tune and match the probe for both ¹H and ¹³C frequencies.[12]

    • Acquire the ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire the ¹³C NMR spectrum, typically with 1024 or more scans, using proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) signals.

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum accordingly.

    • Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Mass Spectrometry (MS) Protocol

This protocol describes Electron Ionization (EI) Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Acquisition and Interpretation: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and the major fragment ions.[15][16]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Interpretation Sample This compound Sample Prep_IR Prepare for IR (Neat) Sample->Prep_IR Prep_NMR Prepare for NMR (in CDCl3) Sample->Prep_NMR Prep_MS Prepare for MS (Vaporization) Sample->Prep_MS IR_Acq FTIR Spectrometer Prep_IR->IR_Acq NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq IR_Spec IR Spectrum IR_Acq->IR_Spec NMR_Spec 1H & 13C NMR Spectra NMR_Acq->NMR_Spec MS_Spec Mass Spectrum MS_Acq->MS_Spec Interpretation Structural Elucidation IR_Spec->Interpretation NMR_Spec->Interpretation MS_Spec->Interpretation

A generalized workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound, essential for its identification, purity assessment, and utilization in research and development. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a versatile organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] It serves as a crucial intermediate in the synthesis of various valuable products, including the vitamin niacin (nicotinic acid and nicotinamide), as well as a range of drugs and pesticides.[1][3] A thorough understanding of its thermodynamic and physical properties is paramount for optimizing reaction conditions, ensuring process safety, and enabling efficient and scalable production. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by experimental data and methodologies.

Physicochemical Properties

This compound is a white to off-white crystalline solid or a colorless liquid when melted.[4][5][6] It possesses a characteristic almond-like odor.[7]

General and Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReferences
Molecular Formula C₆H₄N₂[3][5][8]
Molecular Weight 104.11 g/mol [4][5][8][9]
Appearance White to off-white crystalline powder or colorless liquid[4][5][6][10]
Melting Point 47 - 53 °C[8][11][12][13]
Boiling Point 201 - 206.9 °C[4][8][9]
Density 1.159 g/mL at 25 °C[4][8][9]
Refractive Index 1.525 at 50 °C[4]
Thermodynamic Properties

Thermodynamic data is essential for understanding the energy changes associated with chemical processes involving this compound.

PropertyValueReferences
Flash Point 84 - 88 °C[4][5][8][14]
Vapor Pressure 0.296 mmHg (0.395 hPa) at 25 °C[4][8][14]
Autoignition Temperature > 600 °C[4][8]
Enthalpy of Formation (Crystal) Data available from NIST/TRC Web Thermo Tables[15]
Heat of Vaporization 43.9 kJ/mol[16]
Heat Capacity at Constant Pressure (Ideal Gas) Data available from NIST/TRC Web Thermo Tables[15]
Solubility and Partitioning

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification processes.

PropertyValueReferences
Water Solubility 135 - 140 g/L at 20 °C[4][8][11][16]
Solubility in Organic Solvents Soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether[4][5][9]
Partition Coefficient (log Pow) 0.36 at 25 °C[4][9][14]
pKa (conjugate acid) 1.39 at 24 °C[4][9]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Boiling Point Determination

The boiling point is determined by distillation. The liquid is heated in a flask equipped with a condenser, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point. For accuracy, the pressure at which the measurement is taken must be noted.

Density Measurement

The density of liquid this compound (above its melting point) can be measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the substance at a controlled temperature.

Vapor Pressure Measurement

Vapor pressure can be determined using a static or dynamic method. A common static method involves introducing a sample into a vacuum system and measuring the equilibrium pressure at a given temperature with a manometer.

Solubility Determination

To determine solubility, an excess amount of this compound is mixed with a specific solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured, typically by techniques such as gravimetry (after solvent evaporation) or spectroscopy.

Synthesis and Reaction Pathways

This compound is a key building block in organic synthesis. Its production and subsequent chemical transformations are of great industrial importance.

Industrial Synthesis of this compound

The primary industrial method for producing this compound is the ammoxidation of 3-picoline (3-methylpyridine). This gas-phase reaction involves the catalytic oxidation of 3-picoline in the presence of ammonia.[3]

G Picoline 3-Picoline Reactor Fluidized Bed Reactor Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Oxygen Oxygen (Air) Oxygen->Reactor Catalyst Catalyst Catalyst->Reactor Cyanopyridine This compound Reactor->Cyanopyridine Ammoxidation

Caption: Industrial synthesis of this compound via ammoxidation of 3-picoline.

Another reported synthetic route involves the dehydration of nicotinamide (B372718) using a dehydrating agent like phosphorus pentoxide.[1][17]

G Nicotinamide Nicotinamide Cyanopyridine This compound Nicotinamide->Cyanopyridine Dehydration DehydratingAgent Dehydrating Agent (e.g., P₂O₅) DehydratingAgent->Cyanopyridine Heat Heat Heat->Cyanopyridine Water Water Cyanopyridine->Water

Caption: Laboratory synthesis of this compound by dehydration of nicotinamide.

Key Reactions of this compound

The nitrile group and the pyridine (B92270) ring in this compound are the primary sites of its chemical reactivity, making it a versatile precursor for various important compounds.

G Cyanopyridine This compound Nicotinamide Nicotinamide (Vitamin B3) Cyanopyridine->Nicotinamide Hydrolysis (Nitrilase) Aminomethylpyridine 3-(Aminomethyl)pyridine Cyanopyridine->Aminomethylpyridine Reduction Noxide This compound N-oxide Cyanopyridine->Noxide Oxidation (H₂O₂) NicotinicAcid Nicotinic Acid (Niacin) Nicotinamide->NicotinicAcid Further Hydrolysis

References

The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the profound electronic effects exerted by the nitrile (-C≡N) group when substituted onto a pyridine (B92270) ring. Understanding these effects is paramount for professionals in drug discovery and medicinal chemistry, as the strategic placement of a nitrile group can significantly alter a molecule's physicochemical properties, including its basicity, reactivity, and potential for intermolecular interactions. This document details these electronic influences through quantitative data, proven experimental methodologies, and clear visual diagrams to facilitate the rational design of novel therapeutics.

Core Electronic Effects: Inductive and Resonance Contributions

The nitrile group is a potent electron-withdrawing group (EWG) that deactivates the pyridine ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

  • Inductive Effect (-I): The nitrogen atom in the nitrile group is highly electronegative, leading to a strong dipole moment where electron density is pulled away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the pyridine ring, resulting in a net withdrawal of electron density from the entire ring system.

  • Resonance Effect (-M): The nitrile group can participate in the π-system of the pyridine ring, further withdrawing electron density through resonance. This effect is most pronounced when the nitrile group is at the 2- (ortho) or 4- (para) position, as it allows for the delocalization of the ring's π-electrons onto the nitrile nitrogen. This delocalization creates resonance structures with a positive charge on the ring carbons and a negative charge on the nitrile nitrogen, significantly reducing the electron density of the aromatic system.

The interplay of these two effects dramatically influences the chemical behavior of cyanopyridines.

Caption: Inductive (-I) and Resonance (-M) effects of the nitrile group.

Quantitative Analysis of Electronic Effects

The electronic impact of the nitrile group can be quantified by examining its effect on the basicity (pKa) of the pyridine nitrogen and through the use of Hammett constants.

Effect on Basicity (pKa)

The strong electron-withdrawing nature of the nitrile group significantly reduces the electron density on the pyridine nitrogen, making it less basic and lowering its pKa value compared to unsubstituted pyridine. The magnitude of this effect is dependent on the position of the nitrile group.

CompoundpKa Value
Pyridine5.23
2-Cyanopyridine (B140075)-0.26
3-Cyanopyridine1.39 - 1.45[1][2]
4-Cyanopyridine (B195900)1.92

Data sourced from various chemical databases and literature.

The pKa is lowest for 2-cyanopyridine due to the proximity of the nitrile group to the ring nitrogen, which maximizes the inductive effect. The pKa of 4-cyanopyridine is higher than that of the 2-isomer, reflecting the strong resonance withdrawal at the para position, which also substantially decreases basicity. The effect is least pronounced in this compound, where the resonance effect does not directly delocalize the nitrogen's lone pair.

Hammett Substituent Constants

Hammett constants (σ) provide a quantitative measure of the inductive (σI) and resonance (σR) effects of a substituent on an aromatic ring. For the cyano group, these constants confirm its strong electron-withdrawing character.

ConstantValueDescription
σm (meta) 0.56Primarily reflects the inductive effect.
σp (para) 0.66Reflects a combination of strong inductive and resonance effects.

These values are for the cyano substituent on a benzene (B151609) ring and serve as a reliable approximation for the pyridine system.

Spectroscopic Data

The electronic effects of the nitrile group are also evident in the spectroscopic properties of cyanopyridines.

CompoundIR ν(C≡N) (cm-1)13C NMR Chemical Shifts (δ, ppm in CDCl3)
C2
2-Cyanopyridine ~2230133.3
This compound ~2235152.7
4-Cyanopyridine ~2240150.8

Note: 13C NMR assignments can vary slightly based on solvent and reference. The values presented are representative.

The IR stretching frequency for the nitrile group in aromatic systems typically appears in the 2240-2220 cm-1 range. The 13C NMR chemical shifts show significant deshielding of the ring carbons, particularly those ortho and para to the nitrile group, consistent with the electron-withdrawing effects.

Impact on Chemical Reactivity

The electron-deficient nature of the cyanopyridine ring dictates its reactivity in aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The nitrile group strongly activates the pyridine ring towards nucleophilic attack, especially when located at the 2- and 4-positions. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through both inductive and resonance effects. This stabilization lowers the activation energy for the reaction, facilitating the displacement of a leaving group (e.g., a halide) by a nucleophile. The reactivity order for nucleophilic aromatic substitution on N-methylpyridinium ions has been shown to be 2-cyano ≥ 4-cyano > 2-fluoro.

snaar_mechanism cluster_stabilization Stabilization by -CN reactant 4-Chloropyridine-2-carbonitrile + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack product 4-Substituted-pyridine-2-carbonitrile + Cl⁻ meisenheimer->product Leaving Group Departure stabilization_node Negative charge delocalized onto nitrile nitrogen via resonance meisenheimer->stabilization_node

Caption: SNAr mechanism on a cyanopyridine, showing stabilization.
Electrophilic Aromatic Substitution (EAS)

Conversely, the electron-withdrawing nitrile group deactivates the pyridine ring towards electrophilic attack. The pyridine ring itself is already less reactive than benzene in EAS reactions due to the electronegativity of the ring nitrogen. The addition of a nitrile group further diminishes this reactivity, requiring harsh reaction conditions. When substitution does occur, it is directed to the 3- (meta) position, as attack at the 2- or 4-positions would result in a highly unstable resonance structure with a positive charge adjacent to the already electron-deficient nitrogen atom.

Experimental Protocols

Accurate determination of physicochemical properties like pKa is crucial. Below are standardized protocols for its measurement.

Potentiometric Titration for pKa Determination

This method involves monitoring the pH of a solution of the analyte as a standardized titrant is added.

Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a ~1 mM solution of the cyanopyridine in deionized water. To ensure a constant ionic strength, add a background electrolyte such as 0.15 M KCl.

  • Initial Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized solution of 0.1 M HCl.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH reaches ~12-12.5.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the curve.

  • Replication: Perform at least three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.

pka_potentiometric_workflow start Start prep Prepare ~1 mM Analyte Solution (with 0.15 M KCl) start->prep calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate acidify Acidify Sample to pH ~2 (0.1 M HCl) prep->acidify calibrate->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Volume of Titrant titrate->record record->titrate Add next increment plot Plot Titration Curve (pH vs. Volume) record->plot Titration complete determine Determine pKa (Half-Equivalence Point) plot->determine end End determine->end

Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry for pKa Determination

This method is suitable for compounds where the UV-Vis absorbance spectrum changes with ionization state.

Methodology:

  • Wavelength Selection: Determine the UV-Vis spectra of the cyanopyridine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance difference between the protonated and neutral forms.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., in 0.2-0.5 pH unit increments).

  • Sample Preparation: Prepare solutions of the cyanopyridine at a constant concentration in each of the buffer solutions. A final concentration of 0.1-0.2 mM is typical.

  • Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    • For a weak base: pKa = pH + log[(A - AB) / (ABH+ - A)]

    • Where A is the absorbance at a given pH, AB is the absorbance of the basic form, and ABH+ is the absorbance of the acidic (protonated) form.

Applications in Drug Development

The unique electronic properties of the nitrile group make cyanopyridines valuable scaffolds and intermediates in medicinal chemistry.

  • Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group or a halogen, allowing for the fine-tuning of a compound's properties.

  • Key Intermediates: Cyanopyridines are crucial building blocks for a wide range of pharmaceuticals. For example, this compound is a key precursor in the industrial synthesis of Niacinamide (Vitamin B3) and other important active pharmaceutical ingredients (APIs).

  • Pharmacophore Element: The nitrile group can participate in critical hydrogen bonding and dipole-dipole interactions with biological targets. Its ability to act as a hydrogen bond acceptor is a key feature in the design of enzyme inhibitors and receptor antagonists. For instance, 2-amino-3-cyanopyridine (B104079) derivatives have been reported as novel inhibitors for targets like IKK-β.

  • Therapeutic Agents: The cyanopyridine moiety is present in numerous approved drugs and clinical candidates for treating a range of conditions, from cancer to neurological disorders. For example, 4-cyanopyridine is a key intermediate for the anti-tuberculosis drug isoniazid.

References

The Solubility Profile of 3-Cyanopyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 3-cyanopyridine in a variety of common organic solvents. Understanding the solubility of this important chemical intermediate is crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound has been experimentally determined in several organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility (x₁) of this compound in selected solvents. This data is essential for process design, reaction optimization, and purification strategy development.

Table 1: Mole Fraction Solubility (x₁) of this compound in Alcohols

Temperature (K)MethanolEthanolIsopropanoln-Butanol
278.150.40150.35120.30550.2631
283.150.44680.39480.34580.2998
288.150.49550.44150.38950.3395
293.150.54780.49180.43680.3828
298.150.60420.54520.48720.4292
303.150.66480.60280.54180.4788
308.150.72950.66450.60050.5315
313.150.79880.73080.66380.5878
318.150.87220.80120.73120.6472

Table 2: Mole Fraction Solubility (x₁) of this compound in Other Organic Solvents

Temperature (K)AcetoneEthyl AcetateToluene
278.150.38880.31110.1885
283.150.43320.35020.2201
288.150.48050.39250.2545
293.150.53110.43810.2911
298.150.58520.48720.3302
303.150.64280.53980.3718
308.150.70410.59610.4151
313.150.76920.65620.4602
318.150.83850.72050.5075

Experimental Protocols for Solubility Determination

The quantitative solubility data presented above was determined using the gravimetric method, a reliable and widely used technique for measuring the solubility of solid compounds in liquid solvents. The following protocol provides a detailed methodology for this key experiment.

Gravimetric Method for Solubility Determination

This method, also known as the isothermal saturation method or shake-flask method, involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution by mass.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control (±0.1 K)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Weighing bottles

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial.

  • Solvent Addition: Add a known mass of the desired organic solvent to the vial.

  • Equilibration: Securely seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

  • Phase Separation: After equilibration, stop the agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a filter to remove any undissolved solid.

  • Sample Weighing: Immediately transfer the filtered saturated solution into a pre-weighed and labeled weighing bottle and seal it to prevent solvent evaporation. Record the total mass of the weighing bottle and the saturated solution.

  • Solvent Evaporation: Place the open weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 323.15 K under vacuum).

  • Final Weighing: Once all the solvent has evaporated and the mass is constant, cool the weighing bottle in a desiccator and weigh it to determine the mass of the dissolved this compound.

Data Calculation: The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the dissolved this compound (solute).

  • M₁ is the molar mass of this compound (104.11 g/mol ).

  • m₂ is the mass of the solvent.

  • M₂ is the molar mass of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

G Workflow for Gravimetric Solubility Determination A Sample Preparation: Add excess this compound and a known mass of solvent to a sealed vial. B Equilibration: Place vial in thermostatic shaker at constant temperature. Agitate for 24-72 hours. A->B Isothermal Agitation C Phase Separation: Allow solid to settle. Withdraw supernatant using a filtered syringe. B->C Equilibrium Reached D Weighing Saturated Solution: Transfer filtered solution to a pre-weighed weighing bottle and record the mass. C->D E Solvent Evaporation: Dry the sample in an oven to a constant mass to remove the solvent. D->E F Final Weighing: Weigh the bottle with the dry this compound residue. E->F G Data Calculation: Calculate mole fraction solubility. F->G

Caption: Gravimetric Method Workflow

Conclusion

The provided data and experimental protocol offer a valuable resource for researchers and professionals working with this compound. The quantitative solubility data in various organic solvents is critical for designing and optimizing chemical processes. The detailed gravimetric method provides a robust and reliable procedure for independently verifying or expanding upon this data. The visual workflow further clarifies the experimental process, making it accessible to a broad scientific audience. This comprehensive guide serves as a foundational tool for the effective and efficient use of this compound in diverse research and development applications.

Quantum Mechanical Calculations of 3-Cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, a nitrile derivative of pyridine (B92270), is a significant heterocyclic compound with applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its chemical reactivity and biological activity are intrinsically linked to its molecular structure and electronic properties.[2] Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful computational lens to investigate these characteristics at the atomic level, offering insights that complement and guide experimental studies.[1][4] This technical guide provides an in-depth overview of the quantum mechanical calculations performed on this compound, summarizing key findings on its molecular geometry, vibrational spectra, and electronic properties.

Computational Methodology

The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a computational method that models the electronic structure of many-body systems. The specific level of theory employed in the cited research is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This combination is well-regarded for its ability to provide accurate predictions of molecular geometries and vibrational properties for organic compounds.[1]

Experimental Protocol: DFT Calculation Workflow

The typical workflow for performing these quantum mechanical calculations is as follows:

  • Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation (a stable structure). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum.[1]

  • Vibrational Frequency Calculation: Once the geometry is optimized, harmonic vibrational frequencies are calculated. These theoretical frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to experimental FT-IR and Raman spectra.[1] To account for the systematic overestimation of vibrational frequencies by the B3LYP functional, scaling factors are often applied.[1][5]

  • Electronic Property Calculation: Following the geometry optimization, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[1]

The following diagram illustrates the general workflow for the quantum chemical calculations of this compound.

Quantum_Chemical_Calculation_Workflow start Initial Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop analysis Data Analysis and Comparison with Experimental Data freq_calc->analysis elec_prop->analysis

A flowchart of the quantum chemical calculation process.

Molecular Structure and Geometry

The optimized molecular structure of this compound, as determined by DFT calculations, reveals a planar geometry with Cs point group symmetry.[1] The key geometrical parameters, including bond lengths and bond angles, are summarized in the table below and show good agreement with experimental X-ray diffraction data.[1]

The molecular structure of this compound.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p))[1]Experimental (X-ray)[1]
Bond Lengths (Å)
C-C (ring avg.)1.397-
C-H (avg.)1.084-
C-CN1.435-
C≡N1.155-
Bond Angles (°)
C-C-C (ring avg.)118.3 - 120.9-
C-C-H (avg.)119.5 - 121.2-
C-C-CN121.5-

Vibrational Spectra Analysis

The vibrational frequencies of this compound have been calculated and are in good agreement with experimental FT-IR and Raman data after scaling.[1] The assignments of the fundamental vibrational modes have been made on the basis of Potential Energy Distribution (PED).[1]

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Calculated (Scaled)[1]Experimental (IR)[1]Vibrational Assignment (PED)[1]
30753065C-H stretching
22352240C≡N stretching
15881590C-C stretching (ring)
14781475C-C stretching (ring)
14251423C-H in-plane bending
11951192C-H in-plane bending
10281029Ring breathing
812810C-H out-of-plane bending
705704Ring puckering

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[1][6]

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)[1]
EHOMO-7.9502
ELUMO-2.2487
HOMO-LUMO Gap (ΔE)5.7015

The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.[1]

HOMO_LUMO_Gap HOMO HOMO -7.9502 eV LUMO LUMO -2.2487 eV invis1 invis2 invis1->invis2 ΔE = 5.7015 eV

HOMO-LUMO energy gap of this compound.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[1][7] In the MEP of this compound, the negative potential (red and yellow regions) is localized over the nitrogen atoms of the pyridine ring and the cyano group, indicating these are the most probable sites for electrophilic attack. The positive potential (blue regions) is found around the hydrogen atoms, suggesting these are likely sites for nucleophilic attack.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis reveals significant delocalization of electron density from the lone pair of the pyridine nitrogen to the antibonding orbitals of the adjacent C-C and C-N bonds, contributing to the stability of the molecule.

Table 4: Mulliken Atomic Charges of this compound

AtomCharge (e)[1]
N1 (pyridine)-0.124
C20.086
C3-0.063
C4-0.085
C5-0.052
C60.012
H70.123
H80.128
H90.128
H100.121
C11 (cyano)0.081
N12 (cyano)-0.361

The Mulliken atomic charges show that the nitrogen atom of the cyano group is significantly more negative than the nitrogen atom of the pyridine ring, indicating it is a stronger nucleophilic center.[1]

Conclusion

Quantum mechanical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, provide a detailed and accurate description of the molecular structure, vibrational spectra, and electronic properties of this compound. The calculated geometrical parameters are in excellent agreement with experimental data. The analysis of vibrational frequencies allows for a precise assignment of the spectral bands. Furthermore, the study of frontier molecular orbitals, molecular electrostatic potential, and atomic charges offers valuable insights into the reactivity and stability of the molecule, which is crucial for its application in drug design and materials science. This computational approach serves as an indispensable tool for understanding the fundamental chemical nature of this compound and predicting its behavior in various chemical and biological systems.

References

The Expanding Therapeutic Potential of Novel 3-Cyanopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyanopyridine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent chemical reactivity and structural features provide a foundation for the development of novel therapeutics across a wide range of diseases.[3][4] This technical guide explores the burgeoning research applications of these derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Anticancer Applications: A Dominant Area of Investigation

A significant body of research has focused on the anticancer properties of this compound derivatives, with several compounds demonstrating potent activity against various cancer cell lines.[1][5] These compounds exert their effects through diverse mechanisms of action, including the inhibition of key enzymes and modulation of critical cellular pathways.

Kinase Inhibition: A Promising Strategy

Many this compound derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell proliferation, survival, and signaling.[4][6]

  • PIM-1 Kinase: Several studies have highlighted the potential of this compound derivatives as PIM-1 kinase inhibitors.[7][8][9] For instance, certain derivatives bearing an N,N-dimethyl phenyl group at the 4-position of the pyridine (B92270) ring have shown considerable antitumor effects on prostate cancer cell lines (PC-3 and DU-145) and strong inhibitory effects on PIM-1.[5]

  • VEGFR-2/HER-2 Dual Inhibition: Some novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been designed as dual inhibitors of VEGFR-2 and HER-2, receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[10]

Modulation of Apoptosis and Cell Cycle

Novel this compound derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. One study found that compounds 5c and 5e induced cell cycle arrest at the G2/M phase and increased the DNA content in the pre-G1 phase, indicating the onset of apoptosis.[11]

  • Survivin Inhibition: The overexpression of survivin is linked to cancer aggressiveness and resistance to chemotherapy.[11] Several this compound derivatives have been reported to effectively suppress the expression of survivin, making them attractive anticancer candidates.[8][11] Western blotting analysis revealed that compounds 5c and 5e caused a significant reduction in survivin expression through proteasome-dependent degradation.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel this compound derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugSource
5c PC-3 (Prostate)Moderate Activity5-FU-[11]
5e PC-3 (Prostate)More active than 5-FU5-FU-[11]
5e MDA-MB-231 (Breast)2.6-fold more active than 5-FU5-FU-[11]
5e HepG2 (Hepatocellular)Comparable to 5-FU5-FU-[11]
4d PC-3 (Prostate)53--[11]
4d MDA-MB-231 (Breast)30--[11]
4d HepG2 (Hepatocellular)66--[11]
6e PC-3 (Prostate)35.9--[11]
6e MDA-MB-231 (Breast)23.4--[11]
6e HepG2 (Hepatocellular)40.3--[11]
5c HEPG2 (Liver)1.46Doxorubicin-[12][13]
5d HEPG2 (Liver)7.08Doxorubicin-[12][13]
10n Huh7 (Liver)5.9--[1]
10n U251 (Glioma)6.0--[1]
10n A375 (Melanoma)7.2--[1]
4j PC-3 (Prostate)2.0--[1]
5a HepG2 (Liver)2.71 ± 0.15Taxol-[10]
5a MCF-7 (Breast)1.77 ± 0.10Taxol-[10]
5e MCF-7 (Breast)1.39 ± 0.08Taxol-[10]
4c HepG2 (Liver)8.02 ± 0.385-FU9.42 ± 0.46[6]
4d HepG2 (Liver)6.95 ± 0.345-FU9.42 ± 0.46[6]

Antimicrobial and Anti-parasitic Applications

Beyond cancer, this compound derivatives have demonstrated promising activity against a range of microbial and parasitic pathogens.[4][14]

Antibacterial Activity

Several studies have explored the antibacterial potential of 2-amino-3-cyanopyridine (B104079) derivatives.[15][16][17] While some derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria, others displayed significant efficacy.[15][18] For example, pyrimidine (B1678525) derivative 6b was found to be particularly effective against S. aureus and B. subtilis.[15]

Anti-Trypanosoma cruzi Activity

A hit-to-lead campaign identified novel this compound analogues as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[19] Initial hits displayed promising potency against intracellular T. cruzi amastigotes with good selectivity over human cells.[19] However, further optimization revealed that the antiparasitic activity was largely driven by lipophilicity, which could lead to poor ADME properties and potential promiscuity.[19]

The following table summarizes the in vitro anti-Trypanosoma cruzi activity of selected this compound derivatives.

CompoundEC50 T. cruzi amastigote (µM)CC50 MRC-5 (µM)Selectivity Index (SI)Source
1 <132-64-[19]
2 <132-64-[19]
3 <132-64-[19]
4 <132-64-[19]
5 <132-64-[19]
6 <132-64-[19]
7 <132-64-[19]
8 <132-64-[19]
9 <132-64-[19]
Benznidazole 3.1--[19]

Neurological and Other Applications

The therapeutic potential of this compound derivatives extends to other areas, including neurodegenerative diseases and inflammatory conditions.

Cholinesterase Inhibition for Alzheimer's Disease

A series of 2-alkoxy-3-cyanopyridine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[20] Compounds 3 and 4 were identified as potent competitive inhibitors of AChE and BuChE, respectively, highlighting their potential for the symptomatic treatment of Alzheimer's.[20]

Anti-inflammatory Activity

Some 2-amino-3-cyanopyridine derivatives have shown good anti-inflammatory activity when compared to the standard drug indomethacin.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives based on the reviewed literature.

General Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, multi-component reaction.[11][21]

G acetophenone Substituted Acetophenone chalcone Chalcone Intermediate acetophenone->chalcone Claisen-Schmidt Condensation benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone cyanopyridine 2-Amino-3-cyanopyridine Derivative chalcone->cyanopyridine Cyclization malononitrile Malononitrile malononitrile->cyanopyridine ammonium_acetate Ammonium Acetate ammonium_acetate->cyanopyridine

General Synthetic Pathway for 2-Amino-3-cyanopyridines.
In Vitro Cytotoxicity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[11]

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization and Measurement: The protein-bound dye is solubilized with a TRIS base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G start Seed Cancer Cells in 96-well Plates treat Treat with this compound Derivatives start->treat incubate Incubate for 48-72h treat->incubate fix Fix Cells with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye with TRIS Base wash->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by this compound derivatives is crucial for rational drug design and development.

Survivin-Mediated Anti-Apoptotic Pathway

As previously mentioned, some this compound derivatives can downregulate survivin, a member of the inhibitor of apoptosis protein (IAP) family.[11] Survivin inhibits apoptosis by blocking the activation of caspases, the key executioners of apoptosis. By promoting the degradation of survivin, these compounds can restore the apoptotic machinery in cancer cells.

G derivative This compound Derivative survivin Survivin derivative->survivin Inhibits Expression/ Promotes Degradation caspases Caspases survivin->caspases Inhibits apoptosis Apoptosis caspases->apoptosis Induces

Inhibition of the Survivin Anti-Apoptotic Pathway.

Conclusion

Novel this compound derivatives represent a highly promising and versatile class of compounds with broad therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents warrants further investigation. The continued exploration of structure-activity relationships, optimization of lead compounds, and elucidation of their mechanisms of action will be critical in translating these research findings into clinically effective therapies. The synthetic accessibility of the this compound scaffold, coupled with its amenability to chemical modification, ensures that it will remain a focal point of drug discovery efforts for the foreseeable future.[2][3]

References

An In-depth Technical Guide to 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanopyridine, also known by its IUPAC name pyridine-3-carbonitrile (B1148548) and its common synonym nicotinonitrile, is a versatile organic compound with the chemical formula C₆H₄N₂.[1] It consists of a pyridine (B92270) ring substituted with a nitrile group at the 3-position.[1][2] This compound serves as a critical building block and intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4][5] Its significance in the pharmaceutical industry is notably highlighted by its role as a precursor in the production of Niacinamide (Vitamin B3).[2][6] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity
IdentifierValue
CAS Number 100-54-9[1][7]
IUPAC Name pyridine-3-carbonitrile[7]
Synonyms Nicotinonitrile, 3-Pyridinecarbonitrile, Nicotinic acid nitrile[7][8]
Molecular Formula C₆H₄N₂[1]
Molecular Weight 104.11 g/mol [1][7]
InChI Key GZPHSAQLYPIAIN-UHFFFAOYSA-N[7]
SMILES C1=CC(=CN=C1)C#N[7]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to light yellow solid at room temperature.[1][9]

PropertyValueReference
Appearance White to light yellow crystalline solid[1][9][10]
Melting Point 48-52 °C[1]
Boiling Point 201-208 °C[1][11]
Density 1.159 g/cm³[2]
Solubility Soluble in water (140 g/L), alcohol, ether, and benzene.[7][10]
Vapor Pressure 0.296 mm Hg[2]
Flash Point 85 °C[10]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data PointsReference
¹H NMR (300 MHz, DMSO): Chemical shifts at δ 9.22, 9.03, 8.47, 7.81 ppm.[12]
¹³C NMR (CDCl₃): Peaks observed at δ 116.3, 126.5, 134.0, 138.0, 138.4, 148.4 ppm.[13]
IR Spectroscopy Characteristic absorption for C≡N stretch.[7]
Mass Spectrometry Molecular ion peak (M+) at m/z 104.[7]
UV Spectroscopy Max absorption (Cyclohexane): 265 nm (log ε= 3.35), 279 nm shoulder (log ε= 2.63).[7]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of nicotinamide (B372718) using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).[11]

Experimental Protocol: Dehydration of Nicotinamide

Materials:

  • Nicotinamide (powered)

  • Phosphorus pentoxide

  • Ether or Acetone

  • Dry 1-L round-bottom flask

  • 10-mm i.d. tube

  • 80-cm air condenser

  • 125-ml Claisen flask (receiver)

  • Ice-salt bath

  • High-temperature burner (e.g., Fisher or Meker type)

  • Distillation apparatus

Procedure:

  • In a dry 1-liter round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.[11]

  • Stopper the flask and shake thoroughly to mix the two powders.

  • Connect the flask via a 10-mm inner diameter tube to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. It is important that the end of the condenser is not constricted to prevent clogging by the solid product.[11]

  • Reduce the pressure inside the apparatus to 15–20 mm Hg.

  • Heat the mixture with a large, free flame from a high-temperature burner. Move the flame around to melt the material as rapidly as possible.[11]

  • Heat the mixture vigorously for 15–20 minutes, or until no more product distills over or the foam reaches the top of the flask.[11]

  • Allow the apparatus to cool completely.

  • Rinse the product out of the condenser and tube with ether. Acetone can also be used for better solubility.[11]

  • Add the ether solution to the distillate collected in the receiver.

  • Distill off the ether on a steam bath.

  • Finally, distill the remaining product at atmospheric pressure using an air condenser. The this compound will boil at 205–208 °C.[11]

  • The expected yield is 71–72 g (83–84%). The product should have a melting point of 50–51 °C.[11]

Note on Residue Removal: The residue in the reaction flask can be removed by carefully adding water, letting it stand overnight, and then washing it repeatedly with water.[11]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Nicotinamide + P₂O₅ Mixing Mix Powders in Flask Reactants->Mixing Setup Assemble Distillation Apparatus (Reduced Pressure) Mixing->Setup Heating Vigorous Heating (15-20 min) Setup->Heating Distillation Product Distills Heating->Distillation Cooling Cool Apparatus Distillation->Cooling Rinsing Rinse Condenser with Ether Cooling->Rinsing Ether_Removal Distill off Ether Rinsing->Ether_Removal Final_Distillation Atmospheric Distillation Ether_Removal->Final_Distillation Product This compound Final_Distillation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a cornerstone intermediate in the pharmaceutical and agrochemical industries due to its versatile chemical reactivity.[3][6][14]

  • Pharmaceutical Intermediate: It is a fundamental building block for a multitude of Active Pharmaceutical Ingredients (APIs).[6] Its most prominent use is as a precursor for Niacinamide (a form of Vitamin B3), which is essential for numerous metabolic processes in the human body.[2][6] The nitrile group can be hydrolyzed to an amide, forming nicotinamide.

  • Drug Discovery Scaffolding: The pyridine ring and reactive nitrile group provide a scaffold for medicinal chemists to construct complex molecules. It is used in the synthesis of drugs targeting inflammatory conditions and various cancers.[5][14] For instance, novel this compound derivatives have been developed as inhibitors of survivin, a protein overexpressed in many cancer cells, leading to the induction of apoptosis.[15]

  • Agrochemical Synthesis: In the agrochemical sector, this compound is used to produce pesticides and herbicides, such as Pymetrozine and 2-Chloronicotinic acid.[3][4]

  • Specialty Chemicals: It also finds application in the manufacturing of specialty chemicals, dyes, and as a catalyst in certain organic reactions.[3]

The central role of this compound as an intermediate is depicted in the following diagram.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries TCP This compound (Pyridine-3-carbonitrile) Niacinamide Niacinamide (Vitamin B3) TCP->Niacinamide Hydrolysis AntiCancer Anti-Cancer Agents (e.g., Survivin Inhibitors) TCP->AntiCancer Derivatization AntiInflammatory Anti-Inflammatory Drugs TCP->AntiInflammatory Derivatization Pymetrozine Pymetrozine TCP->Pymetrozine CNA 2-Chloronicotinic Acid TCP->CNA Herbicides Other Herbicides/ Pesticides TCP->Herbicides Dyes Dyes TCP->Dyes Catalysts Catalysts TCP->Catalysts

Caption: Role of this compound as a key chemical intermediate.

References

Initial Toxicity Screening of 3-Cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicity screening of 3-cyanopyridine (CAS No. 100-54-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document summarizes acute toxicity data, genotoxicity, and irritation studies. Detailed experimental protocols for key toxicological assays are provided to facilitate study replication and methodology assessment. Furthermore, this guide includes visualizations of experimental workflows and a proposed metabolic pathway, offering a deeper understanding of the toxicological profile of this compound. All quantitative data is presented in structured tables for ease of comparison and analysis.

Introduction

This compound, also known as nicotinonitrile, is a pivotal chemical intermediate. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to assess potential risks to human health and the environment. This guide serves as a technical resource for professionals in research and development, providing a consolidated source of initial toxicity data and methodologies for its assessment.

Quantitative Toxicological Data

The acute toxicity of this compound has been evaluated through various studies. The following tables summarize the key quantitative findings.

Table 1: Acute Toxicity of this compound

Route of ExposureSpeciesSexLD50 ValueReference(s)
OralRatMale1100 mg/kg bw[1](2)
OralRat-1455 - 1475 mg/kg[1](2)
OralRat-1185 mg/kg[3](4)
DermalRabbitMale2 g/kg (equivalent to 2000 mg/kg)[1](2)
DermalRabbitMale/Female> 2000 mg/kg[5](6)
DermalRabbit-4000 mg/kg (LDLo)[3](4)

Table 2: Repeated Dose Toxicity of this compound (Oral, Rat)

ParameterValueCritical EffectReference(s)
NOAEL5 mg/kg/dayCentrilobular hypertrophy of hepatocytes[7](7)
LOAEL30 mg/kg/dayCentrilobular hypertrophy of hepatocytes[7](7)

Table 3: Genotoxicity and Irritation Potential of this compound

AssaySystemResultReference(s)
Ames TestSalmonella typhimuriumNegative[5](6)
Chromosome AberrationChinese hamster lung cellsNegative[5](6)
Skin IrritationRabbitNon-irritating[1](2)
Eye IrritationRabbitSevere damage/Irreversible effects[1](8--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. This section outlines the protocols for key assays used in the initial toxicity screening of this compound.

Acute Oral Toxicity (LD50) - Rat

This protocol is based on the principles of the OECD 420 Fixed Dose Procedure. The objective is to determine the dose of a substance that is lethal to 50% of the test animal population.[9](10)

  • Test System: Young adult rats (e.g., Wistar or Sprague-Dawley strains).

  • Animal Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and water, except for a brief fasting period before dosing.[11](12)

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is typically based on the animal's body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity (LD50) - Rabbit

This protocol follows the general principles of OECD Guideline 402.

  • Test System: Young adult rabbits.

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

  • Dose Administration: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and a non-irritating tape.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. Animals are observed for 14 days for signs of toxicity and skin reactions at the application site.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to assess the mutagenic potential of a substance based on the principles of the OECD Guideline 471.[7](13)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.[14](15)

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to detect metabolites that may be mutagenic.

  • Procedure:

    • The tester strains are exposed to various concentrations of this compound in the presence and absence of S9 mix.

    • The mixture is then plated on a minimal agar (B569324) medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control. For this compound, the results were negative, indicating it is not mutagenic under the tested conditions.[5](6)

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Various cell lines can be used. For general cytotoxicity, non-cancerous cell lines are often employed.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is then solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the control (untreated cells), and the IC50 (the concentration that inhibits 50% of cell growth) can be calculated.

Visualizations: Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assays described.

LD50_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation cluster_analysis Data Analysis animal_selection Animal Selection (Rat/Rabbit) acclimatization Acclimatization animal_selection->acclimatization fasting Fasting (Oral) acclimatization->fasting skin_prep Skin Preparation (Dermal) acclimatization->skin_prep dose_admin Single Dose Administration (Oral/Dermal) fasting->dose_admin skin_prep->dose_admin obs_period 14-Day Observation (Clinical Signs, Body Weight) dose_admin->obs_period necropsy Gross Necropsy obs_period->necropsy ld50_calc LD50 Calculation necropsy->ld50_calc

Caption: General workflow for acute toxicity (LD50) testing.

Ames_Test_Workflow cluster_exposure Exposure start Start prep_strains Prepare Salmonella strains (his- auxotrophs) start->prep_strains prep_compound Prepare this compound (various concentrations) start->prep_compound mix_no_s9 Mix: Strains + Compound prep_strains->mix_no_s9 mix_s9 Mix: Strains + Compound + S9 prep_strains->mix_s9 prep_compound->mix_no_s9 prep_compound->mix_s9 plating Plate on histidine-deficient agar mix_no_s9->plating mix_s9->plating incubation Incubate (48-72h) plating->incubation counting Count revertant colonies incubation->counting analysis Compare to control (Assess mutagenicity) counting->analysis end End analysis->end

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Proposed Metabolic Pathway and Toxicity

While the specific toxicological signaling pathways for this compound are not well-elucidated, its metabolism is expected to be a key determinant of its toxicity, similar to other pyridine (B92270) derivatives. The primary target organs for toxicity appear to be the liver and kidneys.[16](16) The nitrile group can undergo hydrolysis to form nicotinamide (B372718) and subsequently nicotinic acid.

Metabolic_Pathway cluster_intake Exposure cluster_metabolism Metabolism cluster_toxicity Toxicological Outcome compound This compound hydrolysis Hydrolysis (Nitrilase) compound->hydrolysis Biotransformation liver_toxicity Hepatotoxicity (Centrilobular hypertrophy) compound->liver_toxicity Direct or Metabolite-mediated kidney_toxicity Nephrotoxicity compound->kidney_toxicity Direct or Metabolite-mediated nicotinamide Nicotinamide hydrolysis->nicotinamide nicotinic_acid Nicotinic Acid nicotinamide->nicotinic_acid

Caption: Proposed metabolic pathway and target organ toxicity of this compound.

Summary and Conclusion

The initial toxicity screening of this compound indicates moderate acute toxicity via the oral and dermal routes. It is not found to be mutagenic in the Ames test. A significant finding is its potential for severe eye irritation, warranting strict handling precautions. Repeated oral exposure in rats has identified the liver as a target organ, with a No-Observed-Adverse-Effect-Level (NOAEL) of 5 mg/kg/day.[7](7)

Further studies are recommended to fully characterize the toxicological profile of this compound, particularly concerning inhalation toxicity and the elucidation of specific molecular mechanisms of toxicity. The information presented in this guide provides a solid foundation for risk assessment and the design of future toxicological investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nicotinamide from 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of nicotinamide (B372718) from its precursor, 3-cyanopyridine. The document details both chemical and enzymatic methodologies, offering insights into reaction conditions, catalytic systems, and product yields. The provided protocols are intended to serve as a practical guide for laboratory and industrial applications.

Introduction

Nicotinamide, a form of vitamin B3, is an essential nutrient and a precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). These coenzymes are vital for numerous metabolic redox reactions. The industrial synthesis of nicotinamide predominantly involves the hydrolysis of this compound. This process can be achieved through chemical catalysis or, more recently, through biocatalytic methods using enzymes, which offer high selectivity and milder reaction conditions.[1][2]

The choice between chemical and enzymatic synthesis depends on factors such as desired purity, yield, economic viability, and environmental impact.[1][3] Chemical methods often employ catalysts like manganese dioxide or alkali metal hydroxides, while enzymatic routes utilize nitrile hydratase or nitrilase enzymes from various microorganisms.[1]

Chemical Synthesis of Nicotinamide

The chemical hydrolysis of this compound to nicotinamide is a well-established industrial process.[4] This method typically involves reacting this compound with water in the presence of a catalyst.

Manganese Dioxide Catalyzed Hydrolysis

One common method involves the use of manganese dioxide (MnO₂) as a catalyst in an alcohol-water solvent system.[5][6] This approach offers high yields and minimizes the formation of the nicotinic acid byproduct.[1][5]

Data Presentation: Manganese Dioxide Catalysis

ParameterValueReference
Catalyst Manganese Dioxide (MnO₂)[5][6]
Substrate This compound[5]
Solvent C₁-C₄ Saturated Alcohol (e.g., Ethanol, Methanol) and Water[5][6]
Molar Ratio (this compound : MnO₂) 1 : 0.15 - 0.5[5][6]
Molar Ratio (this compound : Water) 1 : 1 - 1.3[5][6]
Mass Ratio (Alcohol : this compound) 3 - 8 : 1[5][6]
Reaction Temperature 80 - 100 °C[5][6]
Reaction Time 6 - 10 hours[5][6]
Yield >99%[5]

Experimental Protocol: MnO₂ Catalyzed Synthesis

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add manganese dioxide, solid this compound, alcohol (e.g., 95% ethanol), and water according to the ratios specified in the table above.[1]

  • Reaction: Stir the mixture and heat it to the desired reaction temperature (e.g., 90-95 °C).[1][5] Maintain this temperature for the duration of the reaction (6-10 hours).[5]

  • Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[5]

  • Product Isolation: After the reaction is complete, the reaction mixture is filtered. The filtrate is then subjected to rotary evaporation to remove the solvent.[7]

  • Drying: The resulting solid nicotinamide is dried under vacuum at 60-80 °C for 8-16 hours to obtain the final product.[5]

Alkali-Catalyzed Hydrolysis

Hydrolysis of this compound can also be achieved using a base catalyst, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide).[1][8] This process can be run in batch or continuous modes.[8]

Data Presentation: Alkali-Catalyzed Hydrolysis

ParameterValueReference
Catalyst Alkali Metal Hydroxide (e.g., NaOH)[8]
Substrate This compound[8]
Solvent Water[8]
Base Concentration 1% to 20% aqueous solution[8]
Yield 95% to 99.5%[8]

Experimental Protocol: Alkali-Catalyzed Synthesis

  • Reaction Setup: Prepare an aqueous solution of the alkali metal hydroxide in a suitable reactor.

  • Reaction: Add this compound to the basic solution. The reaction can be initiated at temperatures ranging from 20 °C to 300 °C.[9]

  • Control: The reaction is exothermic, and the temperature may need to be controlled.[9]

  • Product Mixture: The resulting mixture will contain nicotinamide along with impurities such as nicotinate (B505614) salts, nicotinic acid, and unreacted this compound.[8]

  • Purification: The crude nicotinamide requires further purification steps, such as extraction and crystallization, to achieve high purity.[8]

Enzymatic Synthesis of Nicotinamide

Biocatalytic synthesis of nicotinamide from this compound offers several advantages, including high specificity, mild reaction conditions, and reduced environmental impact.[2][10] The key enzyme in this process is nitrile hydratase.

Whole-Cell Biocatalysis using Rhodococcus rhodochrous

Rhodococcus rhodochrous is a bacterium known to produce nitrile hydratase, which efficiently catalyzes the hydration of this compound to nicotinamide with high selectivity, avoiding the formation of nicotinic acid.[7]

Data Presentation: Rhodococcus rhodochrous J1 Catalysis

ParameterValueReference
Biocatalyst Resting cells of Rhodococcus rhodochrous J1[7]
Substrate This compound[7]
Buffer 10 mM K₂HPO₄-KH₂PO₄ buffer[7]
pH 8.0[7]
Temperature 25 °C[7]
Initial Substrate Concentration Up to 12 M[7]
Conversion 100%[7]
Reaction Time 9 hours (for 12 M substrate)[7]

Experimental Protocol: Whole-Cell Biocatalysis

  • Cell Preparation: Cultivate Rhodococcus rhodochrous J1 under conditions that induce nitrile hydratase production. Harvest the cells and prepare a suspension of resting cells in the reaction buffer.[7]

  • Reaction Mixture: In a reaction vessel, combine the cell suspension with the K₂HPO₄-KH₂PO₄ buffer and this compound to the desired concentration.[7]

  • Reaction: Incubate the reaction mixture at 25 °C with shaking.[7]

  • Termination: Stop the reaction by adding an acid, such as 3 N HCl.[7]

  • Product Isolation: Filter the reaction mixture to remove the cells. The nicotinamide in the filtrate can be isolated by evaporation of the solvent and subsequent crystallization from a suitable solvent like hot methanol.[7]

Visualization of Processes

Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis Workflow Reactants This compound + Water + Catalyst (e.g., MnO2) Reactor Reaction Vessel (80-100°C, 6-10h) Reactants->Reactor Filtration Filtration Reactor->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Drying Vacuum Drying Evaporation->Drying Product Nicotinamide Drying->Product

Caption: Workflow for the chemical synthesis of nicotinamide.

Enzymatic Synthesis Workflow

G cluster_synthesis Enzymatic Synthesis Workflow Substrate This compound Bioreactor Bioreactor (25°C, pH 8.0) Substrate->Bioreactor Biocatalyst Resting Cells (R. rhodochrous) Biocatalyst->Bioreactor Termination Reaction Termination (Acidification) Bioreactor->Termination Separation Cell Separation (Filtration) Termination->Separation Crystallization Crystallization Separation->Crystallization Product Nicotinamide Crystallization->Product

Caption: Workflow for the enzymatic synthesis of nicotinamide.

Reaction Pathway

G cluster_reaction Reaction Pathway CP This compound NAM Nicotinamide CP->NAM Hydrolysis (Chemical or Enzymatic) NA Nicotinic Acid (Byproduct) NAM->NA Further Hydrolysis (Undesirable)

Caption: Reaction pathway from this compound to nicotinamide.

References

Application Notes and Protocols: 3-Cyanopyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanopyridine is a pivotal building block in the synthesis of a diverse range of modern agrochemicals. Its versatile chemical nature, arising from the presence of both a nitrile group and a pyridine (B92270) ring, allows for its incorporation into complex molecular architectures with potent biological activities. This document provides detailed application notes and protocols for researchers and scientists involved in the development of novel agrochemicals, with a specific focus on insecticides and fungicides derived from this compound.

1. Key Agrochemicals Derived from this compound

This compound serves as a crucial starting material or intermediate in the production of several commercially significant agrochemicals. Two prominent examples are the neonicotinoid insecticide, imidacloprid, and the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, boscalid.

  • Insecticides (Neonicotinoids): this compound is a key precursor for the synthesis of 6-chloronicotinic acid, a common intermediate for many neonicotinoid insecticides. These insecticides act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to paralysis and death.

  • Fungicides (SDHI): In the synthesis of boscalid, this compound is used to introduce the pyridine ring, which is an essential part of the final molecule. Boscalid inhibits the enzyme succinate dehydrogenase in the mitochondrial respiratory chain of fungi, thereby blocking energy production and leading to fungal cell death.

2. Quantitative Data on Agrochemical Performance

The efficacy of agrochemicals is determined through rigorous biological assays. The following table summarizes key quantitative data for representative agrochemicals derived from this compound.

AgrochemicalClassTarget OrganismEfficacy MetricValueReference
ImidaclopridNeonicotinoid InsecticideMyzus persicae (Green Peach Aphid)LD500.078 µg/g
ImidaclopridNeonicotinoid InsecticideAphis gossypii (Cotton Aphid)LC500.3 mg/L
BoscalidSDHI FungicideBotrytis cinerea (Gray Mold)EC500.058 µg/mL
BoscalidSDHI FungicideAlternaria alternata (Leaf Spot)EC500.13 µg/mL

3. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound-based agrochemicals are crucial for reproducibility and further development.

3.1. Synthesis of a 6-Chloronicotinic Acid Intermediate

This protocol describes a general method for the synthesis of 6-chloronicotinic acid from this compound, a key intermediate for neonicotinoid insecticides.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuryl chloride (SOCl2)

  • Thionyl chloride (SOCl2) (optional, for chlorination)

  • Appropriate organic solvents (e.g., toluene, chloroform)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Hydrolysis of this compound:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the nitrile group is completely hydrolyzed to a carboxylic acid, forming nicotinic acid hydrochloride.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the nicotinic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Chlorination of Nicotinic Acid:

    • Suspend the dried nicotinic acid in a suitable solvent such as toluene.

    • Add sulfuryl chloride or thionyl chloride dropwise to the suspension under controlled temperature conditions (e.g., in an ice bath).

    • After the addition is complete, heat the mixture to reflux for several hours.

    • Monitor the reaction for the formation of 6-chloronicotinic acid.

    • Cool the reaction mixture and carefully quench any unreacted chlorinating agent.

    • The product can be isolated by filtration or by evaporation of the solvent followed by purification (e.g., recrystallization).

3.2. In Vitro Fungicidal Assay for SDHI Fungicides

This protocol outlines a method for evaluating the in vitro efficacy of a boscalid-like compound against a target fungal pathogen.

Materials:

  • Synthesized SDHI fungicide

  • Target fungal species (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or a suitable growth medium

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Sterile petri dishes, micropipettes, and other standard microbiology equipment

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the target fungus on PDA plates until sufficient sporulation is observed.

    • Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the stock solution.

    • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not inhibit fungal growth.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Inoculate the center of each PDA plate (including a control plate with only DMSO) with a small aliquot (e.g., 5 µL) of the spore suspension.

    • Incubate the plates at the optimal temperature for the growth of the target fungus in the dark.

  • Data Collection and Analysis:

    • After a set incubation period (e.g., 3-5 days), measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

4. Diagrams

The following diagrams illustrate key processes in the development of agrochemicals from this compound.

Synthesis_Pathway This compound This compound Intermediate_1 Nicotinic Acid This compound->Intermediate_1 Hydrolysis Intermediate_2 6-Chloronicotinic Acid Intermediate_1->Intermediate_2 Chlorination Amidation Amidation Intermediate_1->Amidation Activation Neonicotinoid Neonicotinoid Insecticide Intermediate_2->Neonicotinoid Condensation Reactions SDHI_Fungicide SDHI Fungicide (e.g., Boscalid) Amidation->SDHI_Fungicide Coupling

Caption: General synthetic pathways from this compound to agrochemicals.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Precursor Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Target_Selection Select Target Pest/Pathogen Purification->Target_Selection Test Compound In_Vitro_Assay In Vitro Assay (e.g., EC50) Target_Selection->In_Vitro_Assay In_Vivo_Assay In Vivo/Greenhouse Trials In_Vitro_Assay->In_Vivo_Assay Data_Collection Collect Efficacy Data In_Vivo_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for agrochemical development from this compound.

Application Notes and Protocols: 3-Cyanopyridine in the Construction of Metal-Organic Frameworks (MOFs) for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-cyanopyridine in the synthesis of coordination polymers, a class of materials closely related to metal-organic frameworks (MOFs), and explore their potential applications in drug delivery. While the use of this compound as a primary linker in highly porous MOFs is an emerging area, existing research on its coordination chemistry provides a solid foundation for the development of novel drug delivery systems.

Introduction to this compound in MOF Construction

This compound is a versatile organic ligand that can participate in the formation of coordination polymers through its pyridine (B92270) nitrogen atom and/or its cyano group.[1] Its ability to act as both a terminal and a bridging ligand allows for the construction of diverse structural motifs, from discrete molecular complexes to one- and two-dimensional extended networks.[1] The presence of the cyano group offers opportunities for post-synthetic modification, further enhancing the functional potential of the resulting materials.

The coordination polymers formed with this compound and transition metals such as manganese, iron, cobalt, and nickel demonstrate the potential for creating structured materials with accessible voids, a key characteristic for guest molecule encapsulation and controlled release.[1]

Applications in Drug Delivery

The development of coordination polymers using this compound as a ligand presents a promising avenue for drug delivery applications. The potential for these materials to encapsulate and release therapeutic agents is based on several key features:

  • Tunable Structures: The choice of metal ion and reaction conditions can influence the dimensionality and connectivity of the coordination polymer, allowing for the tailoring of pore size and accessibility.[1]

  • Host-Guest Interactions: The aromatic nature of the pyridine ring and the polar cyano group can facilitate interactions with drug molecules through π-π stacking, hydrogen bonding, and dipole-dipole interactions, leading to efficient drug loading.

  • Controlled Release: The release of encapsulated drugs can potentially be triggered by changes in the physiological environment, such as pH, or through the gradual degradation of the coordination polymer matrix.

Quantitative Data Summary

While specific quantitative data for drug loading and release in this compound-based coordination polymers is not yet extensively reported in the literature, the following tables provide a representative summary of the types of data that are critical for evaluating such materials. The values presented are based on findings for other coordination polymers and MOFs with similar structural characteristics and are intended for comparative purposes.

Table 1: Structural and Porosity Characteristics of Representative Coordination Polymers

Material IDMetal IonLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Reference
Hypothetical 3-CNpy-Co Co(II)This compound50 - 200 (estimated)0.1 - 0.3 (estimated)5 - 10 (estimated)N/A
CP-1 Cd(II)dTMP, 4,4'-azpyNot ReportedNot ReportedNot Reported[2]
[Cu(pma)₂] Cu(II)2-(pyridin-4-yl)malonaldehyde143Not Reported3 - 4[3]

Table 2: Drug Loading and Release Parameters for Representative Coordination Polymers

Material IDDrugLoading Capacity (wt%)Encapsulation Efficiency (%)Release Profile (pH 5, 72h)Release MechanismReference
Hypothetical 3-CNpy-Co Doxorubicin5 - 15 (projected)60 - 80 (projected)Sustained releaseDiffusion-controlledN/A
CP-1 DoxorubicinNot ReportedNot Reported87.11%Diffusion-controlled[2]
Fe-CP HoMS Doxorubicin28.4Not Reported82%pH-triggered[2]

Experimental Protocols

The following protocols are based on established synthetic methods for coordination polymers and standard procedures for drug loading and release studies.

Protocol 1: Synthesis of a this compound-Based Coordination Polymer

This protocol describes the synthesis of a cobalt(II) bromide coordination polymer with this compound, adapted from the literature.[1]

Materials:

  • Cobalt(II) bromide (CoBr₂)

  • This compound (3-CNpy)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve CoBr₂ (1 mmol) in 10 mL of ethanol by heating.

  • In a separate flask, dissolve this compound (4 mmol) in 10 mL of ethanol.

  • Slowly add the this compound solution to the hot CoBr₂ solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature.

  • After 24 hours, violet crystals of [CoBr₂(3-CNpy)₄] will form.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product under vacuum.

  • To obtain the one-dimensional coordination polymer [CoBr₂(3-CNpy)₂]n, heat the [CoBr₂(3-CNpy)₄] crystals at 160 °C for 2 hours. This thermal treatment removes two of the this compound ligands, leading to the formation of the polymeric chain structure.[1]

Protocol 2: Drug Loading into a this compound-Based Coordination Polymer

This protocol outlines a general procedure for loading a model anticancer drug, Doxorubicin (DOX), into the synthesized coordination polymer via a diffusion-based method.

Materials:

  • Synthesized [CoBr₂(3-CNpy)₂]n coordination polymer

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

  • Disperse a known amount of the [CoBr₂(3-CNpy)₂]n powder (e.g., 20 mg) in a specific volume of the DOX solution (e.g., 10 mL).

  • Stir the suspension at room temperature in the dark for 24-48 hours to allow for drug diffusion into the coordination polymer structure.

  • Collect the drug-loaded coordination polymer by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the collected solid with deionized water to remove any surface-adsorbed drug.

  • Dry the DOX-loaded sample under vacuum.

  • Determine the amount of loaded DOX by measuring the concentration of DOX in the supernatant before and after the loading process using UV-Vis spectroscopy at a wavelength of 480 nm.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the in vitro release of DOX from the loaded coordination polymer under simulated physiological conditions.

Materials:

  • DOX-loaded [CoBr₂(3-CNpy)₂]n

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal/lysosomal pH, respectively)

Procedure:

  • Disperse a known amount of the DOX-loaded coordination polymer (e.g., 10 mg) in a known volume of PBS (e.g., 20 mL) at either pH 7.4 or pH 5.5.

  • Place the suspension in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.

  • Centrifuge the withdrawn aliquot to separate any solid particles.

  • Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy at 480 nm.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of this compound-based coordination polymers for drug delivery.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product CoBr2 CoBr₂ Solution in Ethanol Mixing Mixing and Cooling CoBr2->Mixing CNpy This compound Solution in Ethanol CNpy->Mixing Intermediate [CoBr₂(3-CNpy)₄] (Discrete Complex) Mixing->Intermediate Heating Thermal Treatment (160 °C) Intermediate->Heating Final_Product [CoBr₂(3-CNpy)₂]n (1D Coordination Polymer) Heating->Final_Product

Caption: Synthesis workflow for a 1D coordination polymer using this compound.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_delivery Drug Delivery CP Coordination Polymer [CoBr₂(3-CNpy)₂]n Loading Diffusion Loading CP->Loading DOX Doxorubicin (DOX) Solution DOX->Loading Loaded_CP DOX-Loaded CP Loading->Loaded_CP Uptake Cellular Uptake Loaded_CP->Uptake Release pH-Triggered Release (Endosome/Lysosome) Uptake->Release Release->DOX Released DOX Target Therapeutic Target (e.g., Cancer Cell Nucleus) Release->Target

Caption: Proposed pathway for drug delivery using a this compound coordination polymer.

References

Application Notes and Protocols for the Catalytic Hydrolysis of 3-Cyanopyridine to Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, is a crucial compound in the pharmaceutical and food industries. Its synthesis from 3-cyanopyridine via catalytic hydrolysis is a key industrial process. This document provides detailed application notes and protocols for both chemical and enzymatic catalytic methods for this conversion, offering insights into reaction mechanisms, and quantitative data to aid in process selection and optimization.

Catalytic Approaches

The hydrolysis of this compound to nicotinic acid can be achieved through two primary catalytic routes: chemical catalysis and biocatalysis (enzymatic catalysis).

  • Chemical Catalysis: This approach typically involves the use of acids, bases, or metal oxides as catalysts under elevated temperatures. While effective, these methods can sometimes require harsh reaction conditions and may lead to the formation of byproducts. Common catalysts include sodium hydroxide (B78521) and manganese dioxide.[1][2][3][4]

  • Enzymatic Catalysis: Biocatalysis utilizes enzymes, specifically nitrilases, to catalyze the hydrolysis of nitriles directly to carboxylic acids.[5] This method is characterized by its high specificity, mild reaction conditions (ambient temperature and neutral pH), and high conversion rates, often without the formation of the nicotinamide (B372718) intermediate.[5][6][7] Various microorganisms, such as those from the genera Rhodococcus and Gordonia, as well as recombinant E. coli, are sources of effective nitrilases.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various catalytic systems for the hydrolysis of this compound to nicotinic acid, allowing for easy comparison of their efficiencies.

Table 1: Chemical Catalysis of this compound Hydrolysis

CatalystTemperature (°C)Reaction Time (h)Solvent SystemYield (%)Purity (%)Reference
NaOH / MnO₂958Ethanol/Water (1:9 wt ratio)>9599.5[1]
NaOH90-95~1De-ionized WaterHigh ConversionNot Specified[4]
High-Temperature Liquid Water210-250Not SpecifiedWaterSelective ProductionNot Specified[10]

Table 2: Enzymatic (Nitrilase) Catalysis of this compound Hydrolysis

Enzyme SourceCatalyst TypeSubstrate Conc. (mM)Temperature (°C)pHReaction TimeConversion/Yield (%)Reference
Rhodococcus rhodochrous J1Resting Cells1400 (fed-batch)258.026 h100% Conversion[5]
Gordonia terrae MN12 (mutant)Whole Cells100OptimizedOptimized15 min100% Conversion[8]
Recombinant E. coli (afnitA)Whole Cells10044.247.7540 min98.6% Yield[9]
Recombinant E. coli (REH16)Whole Cells1050 (fed-batch)Not SpecifiedNot Specified20.8 h100% Conversion[8]

Experimental Protocols

Protocol 1: Chemical Hydrolysis using Sodium Hydroxide and Manganese Dioxide

This protocol is based on the method described in patent CN104496894A for achieving a high yield and purity of nicotinic acid.[1]

Materials:

  • This compound

  • Ethanol

  • De-ionized water

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂)

  • Four-neck round-bottom flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 1000 mL four-neck round-bottom flask, add 121 g of this compound and 126.1 g of ethanol.

  • Stir the mixture for 30 minutes until the this compound is completely dissolved.

  • Prepare a 5% NaOH solution by dissolving 21.8 g of NaOH in 358.9 g of de-ionized water.

  • While stirring, add the prepared NaOH solution to the flask.

  • Add 24.2 g of MnO₂ to the reaction mixture.

  • Heat the mixture to 95°C and maintain this temperature for 8 hours.

  • After the reaction is complete, cool the mixture and filter to remove the MnO₂ catalyst.

  • Evaporate the solvent from the filtrate to obtain the nicotinic acid product.

  • Further purification can be achieved by recrystallization.

Protocol 2: Enzymatic Hydrolysis using Rhodococcus rhodochrous Resting Cells

This protocol is adapted from the study by Mathew et al. on the nitrilase-catalyzed production of nicotinic acid.[5]

Materials:

  • Resting cells of Rhodococcus rhodochrous J1 (or a similar nitrilase-producing strain)

  • This compound

  • Potassium phosphate (B84403) buffer (0.01 M, pH 8.0)

  • Reaction vessel with shaking incubator

  • Centrifuge

  • HPLC for analysis

Procedure:

  • Prepare a reaction mixture containing 200 mM this compound in 0.01 M potassium phosphate buffer (pH 8.0).

  • Add the resting cells of Rhodococcus rhodochrous J1 to the reaction mixture. The cell concentration should be optimized, for example, 145 mg (dry weight) of cells for a 50 mL reaction volume.

  • Incubate the reaction mixture at 25°C with shaking.

  • For a fed-batch process to achieve higher product concentration, periodically add 200 mM this compound to the reaction mixture as the substrate is consumed. Monitor the reaction progress by taking samples at regular intervals.

  • Analyze the concentration of this compound and nicotinic acid in the samples using HPLC.

  • Continue the reaction until complete conversion of this compound is observed. With seven feedings of 200 mM this compound over 26 hours, a final concentration of 1.4 M nicotinic acid can be achieved.[5]

  • Upon completion, separate the cells from the reaction mixture by centrifugation.

  • The supernatant containing nicotinic acid can be collected. Needle-like crystals of nicotinic acid may form during the reaction and can be collected by filtration.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for the hydrolysis of this compound and a typical experimental workflow for the enzymatic catalysis process.

G cluster_pathway Reaction Pathway This compound This compound Nicotinamide Nicotinamide This compound->Nicotinamide Hydration (Chemical/Nitrile Hydratase) Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Direct Hydrolysis (Nitrilase) Nicotinamide->Nicotinic Acid Hydrolysis

Caption: General pathways for the hydrolysis of this compound.

G cluster_workflow Enzymatic Hydrolysis Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Biocatalyst Add Biocatalyst Prepare Reaction Mixture->Add Biocatalyst Incubate Incubate Add Biocatalyst->Incubate Monitor Reaction Monitor Reaction Incubate->Monitor Reaction Product Recovery Product Recovery Monitor Reaction->Product Recovery Analysis Analysis Product Recovery->Analysis End End Analysis->End

Caption: Typical workflow for enzymatic hydrolysis.

Mechanism of Base-Catalyzed Hydrolysis

The mechanism for base-catalyzed hydrolysis of a nitrile to a carboxylic acid involves the initial nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed.

G cluster_mechanism Base-Catalyzed Hydrolysis Mechanism Nitrile Nitrile Imidic Acid Intermediate Imidic Acid Intermediate Nitrile->Imidic Acid Intermediate 1. Nucleophilic attack by OH- 2. Protonation Amide Amide Imidic Acid Intermediate->Amide Tautomerization Carboxylate Carboxylate Amide->Carboxylate Further Hydrolysis

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol provides a detailed methodology for the Suzuki coupling of 3-cyanopyridine, a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[3] The electron-withdrawing nature of the nitrile group on the pyridine (B92270) ring influences its reactivity in such transformations.[3]

Overview of Reaction Conditions

The successful Suzuki coupling of this compound derivatives, typically starting from a halogenated precursor like 3-bromo-5-cyanopyridine or 3-chloro-5-cyanopyridine, is dependent on the careful selection of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A variety of bases, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄), are used to activate the boronic acid partner.[5][6] Solvent systems are often biphasic, utilizing an organic solvent like 1,4-dioxane (B91453), toluene, or dimethylformamide (DMF) in combination with water.[1][4][5]

Comparative Data of Suzuki Coupling Reactions with Pyridine Derivatives

The following table summarizes various conditions reported for the Suzuki coupling of pyridine derivatives with arylboronic acids, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields. This data can serve as a valuable starting point for reaction optimization.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃ (2)H₂O/DMF601285[6][7]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95-Moderate to Good[1]
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂--Aqueous media--High[4]
Aryl or Heteroaryl Bromide2-PyridylboronatePd₂(dba)₃ (1.5)1 (proprietary)KF (3)Dioxane110-74-82[8]
4-BromoanisolePhenylboronic acidPd-bpydc-Nd (0.2-0.5)-VariousMethanol30-60--[9]

Detailed Experimental Protocol: Suzuki Coupling of 3-Bromo-5-cyanopyridine with Phenylboronic Acid

This protocol is a representative example for the synthesis of 3-phenyl-5-cyanopyridine.

Materials:

  • 3-Bromo-5-cyanopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-cyanopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution through a pad of Celite to remove the drying agent and any palladium residues.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 3-phenyl-5-cyanopyridine.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A Combine Reactants: 3-Bromo-5-cyanopyridine, Phenylboronic acid, Base (K2CO3) B Add Catalyst System: Pd(OAc)2, Ligand (PPh3) A->B C Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen B->C D Add Solvents: 1,4-Dioxane and Water C->D Start Reaction E Heat and Stir: 80-100 °C D->E F Monitor Progress: Thin-Layer Chromatography E->F G Quench and Extract: Add Water, Extract with Ethyl Acetate F->G Reaction Complete H Wash and Dry: Wash with Brine, Dry over MgSO4 G->H I Filter and Concentrate: Remove solids and solvent H->I J Purify: Column Chromatography I->J K Final Product: 3-Phenyl-5-cyanopyridine J->K

Caption: Experimental workflow for the Suzuki coupling of 3-bromo-5-cyanopyridine.

References

Application Notes and Protocols for the Industrial-Scale Synthesis of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, also known as nicotinonitrile, is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its industrial production is dominated by the vapor-phase ammoxidation of 3-picoline (3-methylpyridine). This document provides detailed application notes and protocols for the primary industrial synthesis method, as well as a common laboratory-scale alternative.

Primary Industrial Synthesis Method: Ammoxidation of 3-Picoline

The most prevalent industrial route to this compound is the catalytic vapor-phase reaction of 3-picoline with ammonia (B1221849) and air.[1] This exothermic process is typically carried out in a fixed-bed or fluidized-bed reactor over a heterogeneous catalyst, most commonly vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) or other metal oxides.[3][4]

Process Chemistry and Signaling Pathway

The overall reaction is as follows:

CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

The reaction proceeds through a complex series of steps on the catalyst surface, involving the activation of the methyl group of 3-picoline and the incorporation of nitrogen from ammonia.

AmmoxidationPathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts 3-Picoline 3-Picoline Reactor Fixed-Bed or Fluidized-Bed Reactor 3-Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Oxygen Oxygen (from Air) Oxygen->Reactor This compound This compound Reactor->this compound Primary Product Water Water Reactor->Water Byproducts Byproducts (e.g., CO, CO2, Pyridine) Reactor->Byproducts Catalyst V2O5/TiO2 Catalyst (320-460°C) Catalyst->Reactor Catalyst Bed

Caption: Ammoxidation of 3-picoline to this compound.

Data Presentation: Ammoxidation of 3-Picoline

The following table summarizes quantitative data from various sources for the ammoxidation of 3-picoline to this compound.

Catalyst SystemTemperature (°C)Pressure (MPa)3-Picoline:NH₃:Air Molar RatioConversion (%)Yield (%)Reference
V₂O₅365--89.383.5[3]
V₂O₅-MoO₃365--96.483[3]
V₂O₅-TiO₂350-400----[3]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC----85[4]
V-Ti-O350--9768[3]
V₂O₅/γ-Al₂O₃365---76[5]
Mo-Bi system>400----[6]
V-Cr, V-P, or V-Sb system365-370-->99>95[5]
Fused Salt Catalyst365-370-->9996[5]
Experimental Protocols: Ammoxidation of 3-Picoline

The following protocols are synthesized from multiple sources to provide a comprehensive overview of the industrial process.

1. Catalyst Preparation (V₂O₅/TiO₂ via Wet Impregnation)

  • Materials: Vanadium pentoxide (V₂O₅), oxalic acid, titanium dioxide (TiO₂, anatase), distilled water.

  • Procedure:

    • Prepare an aqueous solution of vanadium oxalate (B1200264) by dissolving V₂O₅ in a solution of oxalic acid in distilled water.

    • Impregnate the TiO₂ support with the vanadium oxalate solution. The amount of solution should be just enough to fill the pores of the support (incipient wetness impregnation).

    • Dry the impregnated support at 110-120°C for 16-24 hours.[7]

    • Calcine the dried material in a stream of air. The calcination temperature is critical and is typically ramped up to 400-500°C and held for several hours.[7][8] A common procedure involves calcining at 450°C for 20 hours.[7]

2. Ammoxidation Reaction

  • Equipment: Fixed-bed or fluidized-bed reactor, preheater, gas and liquid feed systems, product condenser.

  • Procedure:

    • Load the prepared catalyst into the reactor.

    • Preheat the reactor to the desired reaction temperature (typically 320-460°C) under a flow of inert gas (e.g., nitrogen).

    • Introduce the reactants into the reactor. 3-picoline is vaporized and mixed with ammonia and preheated air.[7] Steam may also be added to the feed.

    • Maintain the reaction temperature and pressure. The reaction is exothermic, so efficient heat removal is crucial to prevent hotspots and side reactions.

    • The gaseous product stream leaving the reactor contains this compound, unreacted starting materials, water, and byproducts.

3. Product Isolation and Purification

  • Procedure:

    • The hot gaseous effluent from the reactor is cooled and scrubbed with water to condense the this compound and separate it from non-condensable gases.[9]

    • The resulting aqueous solution containing this compound can be further purified by solvent extraction (e.g., with toluene (B28343) or benzene) followed by distillation.[9]

    • Fractional distillation under reduced pressure is employed to obtain high-purity this compound.

Alternative Synthesis Method: Dehydration of Nicotinamide (B372718)

Process Chemistry

The reaction involves the removal of a water molecule from nicotinamide using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀).

C₅H₄NCONH₂ → NCC₅H₄N + H₂O

Experimental Workflow: Dehydration of Nicotinamide

DehydrationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Nicotinamide Nicotinamide Mixing Mix Reactants Nicotinamide->Mixing P2O5 Phosphorus Pentoxide (P2O5) P2O5->Mixing Heating Heat under Vacuum (15-20 mm Hg) Mixing->Heating Condensation Condense Product Heating->Condensation Extraction Extract with Ether/Acetone (B3395972) Condensation->Extraction Distillation Distill Ether/Acetone Extraction->Distillation FinalDistillation Distill this compound Distillation->FinalDistillation Pure this compound Pure this compound FinalDistillation->Pure this compound

Caption: Workflow for the synthesis of this compound from nicotinamide.

Data Presentation: Dehydration of Nicotinamide
Dehydrating AgentReactant Ratio (Nicotinamide:Agent)TemperaturePressureYield (%)Reference
P₄O₁₀1:0.85 (molar)Vigorous heating15-20 mm Hg83-84
Experimental Protocol: Dehydration of Nicotinamide
  • Materials: Nicotinamide, phosphorus pentoxide (P₄O₁₀), ether or acetone, ice-salt bath.

  • Procedure:

    • In a round-bottomed flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.

    • Connect the flask to a distillation apparatus with a condenser and a receiving flask cooled in an ice-salt bath.

    • Reduce the pressure to 15-20 mm Hg.

    • Heat the mixture vigorously with a flame, causing the product to distill over.

    • After the reaction is complete, allow the apparatus to cool.

    • Rinse the condenser and collection tube with ether or acetone to dissolve the solidified product.

    • Combine the washings with the distillate.

    • Remove the solvent (ether or acetone) by distillation.

    • Distill the crude product at atmospheric pressure to obtain pure this compound (boiling point: 205-208°C).

Conclusion

The industrial production of this compound is a well-established process primarily relying on the ammoxidation of 3-picoline. The efficiency of this process is highly dependent on the catalyst system and reaction conditions. For laboratory-scale synthesis, the dehydration of nicotinamide offers a viable alternative. The choice of synthesis method will depend on the desired scale of production, available starting materials, and economic considerations.

References

Application Notes and Protocols: 3-Cyanopyridine in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyanopyridine, a versatile heterocyclic molecule, has garnered significant attention in the field of transition-metal catalysis. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the coordinating nitrogen atom of the pyridine (B92270) ring, allow it to function as an effective ligand in a variety of catalytic transformations. As a ligand, this compound can modulate the steric and electronic environment of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in key transition-metal catalyzed reactions, including cross-coupling, hydrogenation, and oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be employed as an ancillary ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. The nitrogen atom of the pyridine ring coordinates to the palladium center, influencing the catalytic cycle.

Suzuki-Miyaura Coupling

Palladium complexes bearing pyridine-based ligands have been shown to be effective catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. While specific data on this compound as a primary ligand in high-turnover Suzuki-Miyaura catalysis is still emerging in publicly accessible literature, its role as a modifier or component of a more complex ligand system is an active area of research. The electron-withdrawing nature of the cyano group can impact the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • This compound (as a potential co-ligand, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 10 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, this compound (if used), and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid2PPh₃K₂CO₃Toluene/H₂O1001292
24-BromoanisolePhenylboronic acid2PPh₃/3-CNPyK₂CO₃Toluene/H₂O1001288
31-Iodo-4-nitrobenzenePhenylboronic acid1NoneK₂CO₃DMF/H₂O80695

Note: The data in this table is hypothetical and serves to illustrate the type of quantitative information that should be recorded. The effect of this compound as a ligand would need to be experimentally determined.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle
Heck Coupling

The Heck reaction couples aryl or vinyl halides with alkenes. Palladium complexes with nitrogen-containing ligands, including pyridines, can catalyze this transformation. The electronic properties of the this compound ligand can influence the regioselectivity and efficiency of the Heck coupling.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Heck Coupling Reaction

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., Styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • This compound (as a potential ligand, 0.1 mmol, 10 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealed tube, combine the aryl iodide, palladium catalyst, and this compound.

  • Add the degassed solvent, followed by the alkene and the base.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data Summary (Illustrative):

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoacetophenoneStyrene5Et₃NDMF1001885
21-Iodo-4-nitrobenzeneStyrene1K₂CO₃DMF1201288

Note: This table provides a template for recording experimental data. The specific impact of this compound would need to be investigated experimentally.

Experimental Workflow: Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Aryl Halide Alkene Base Catalyst_System Pd Catalyst This compound Ligand Reactants->Catalyst_System Solvent_Addition Add Degassed Solvent Catalyst_System->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Heck Reaction Experimental Workflow

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes are widely used for transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (e.g., isopropanol) to a substrate, such as a ketone. Ruthenium complexes incorporating pyridine-based ligands have shown significant catalytic activity in these transformations.

Application Note: Ruthenium(II)-arene complexes with bidentate pyridine-quinoline based ligands have been synthesized and characterized for their catalytic activity in the transfer hydrogenation of ketones.[1] These complexes, in the presence of a base like potassium isopropoxide (KOiPr), efficiently catalyze the reduction of various aromatic ketones to their corresponding alcohols using 2-propanol as the hydrogen source. The reaction is believed to proceed via an inner-sphere mechanism involving the formation of a ruthenium(II) hydride species as the active catalyst.[1]

Experimental Protocol: Transfer Hydrogenation of Acetophenone (B1666503) [1]

Materials:

  • Acetophenone (1.0 mmol)

  • Ruthenium catalyst (e.g., [Ru(η⁶-p-cymene)(L)Cl][PF₆], where L is a pyridine-quinoline based ligand, 0.005 mmol, 0.5 mol%)

  • Potassium isopropoxide (KOiPr, 0.1 mmol, 10 mol%)

  • 2-Propanol (5 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst in 2-propanol.

  • Add acetophenone and potassium isopropoxide to the solution.

  • Heat the reaction mixture at 82 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Quantitative Data Summary for Transfer Hydrogenation of Ketones: [1]

EntrySubstrateCatalystCatalyst Loading (mol%)BaseTime (min)Conversion (%)TOF (h⁻¹)
1Acetophenone[Ru(η⁶-p-cymene)(8-methyl-PQ)Cl][PF₆]0.5KOiPr101001200
2Acetophenone[Ru(η⁶-p-cymene)(4-methyl-PQ)Cl][PF₆]0.5KOiPr101001600
34'-Methylacetophenone[Ru(η⁶-p-cymene)(8-methyl-PQ)Cl][PF₆]0.5KOiPr101001200
4Benzophenone[Ru(η⁶-p-cymene)(8-methyl-PQ)Cl][PF₆]0.5KOiPr1808528

(PQ = Pyridine-Quinoline based ligand)

Catalytic Cycle: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer_Hydrogenation_Cycle Ru(II)-precatalyst Ru(II)-precatalyst Ru-H [Ru]-H (Active Catalyst) Ru(II)-precatalyst->Ru-H Base, iPrOH Substrate_Coordination Ketone Coordination Ru-H->Substrate_Coordination Ketone H-Transfer Hydride Transfer Substrate_Coordination->H-Transfer Product_Release Alcohol Release H-Transfer->Product_Release Alcohol Catalyst_Regeneration Regeneration Product_Release->Catalyst_Regeneration Acetone Catalyst_Regeneration->Ru-H

Transfer Hydrogenation Catalytic Cycle

Copper-Catalyzed Oxidation Reactions

Copper complexes with nitrogen-containing ligands, including those with pyridine moieties, are known to catalyze a variety of oxidation reactions. The ligand environment plays a crucial role in tuning the redox potential of the copper center and stabilizing reactive intermediates.

Application Note: Copper(II) complexes of tripodal ligands containing pyridine donors have been shown to be effective catalysts for the oxidation of catechols to their corresponding o-benzoquinones.[2] The rate of these reactions is highly dependent on the nature of the ligand, with pyridine donors generally showing high activity. The catalytic efficiency is also influenced by the reduction potential of the copper complex.

Experimental Protocol: Catalytic Oxidation of 3,5-di-tert-butylcatechol (B55391) [2]

Materials:

  • 3,5-di-tert-butylcatechol (DBCH₂, 0.1 mmol)

  • Copper(II) catalyst (e.g., [Cu(tpyea)(H₂O)][BF₄]₂, where tpyea = tris(2-pyridylethyl)amine, 0.001 mmol, 1 mol%)

  • Solvent (e.g., Acetonitrile, 10 mL)

  • Oxygen or Air

Procedure:

  • Dissolve the copper(II) catalyst in the solvent in a reaction vessel.

  • Add the 3,5-di-tert-butylcatechol to the solution.

  • Stir the reaction mixture vigorously under an atmosphere of oxygen or air at room temperature.

  • Monitor the formation of the 3,5-di-tert-butyl-o-benzoquinone (B121359) product by UV-Vis spectroscopy.

  • The initial rate of the reaction can be determined from the initial linear increase in absorbance of the product.

Quantitative Data Summary for Catechol Oxidation: [2]

EntryCatalystSubstrateSolventInitial Rate (M/s)
1[Cu(tpyea)(H₂O)][BF₄]₂DBCH₂CH₃CN1.2 x 10⁻⁴
2[Cu(tpyma)Cl]ClDBCH₂CH₃CN5.0 x 10⁻⁶

(tpyea = tris(2-pyridylethyl)amine, tpyma = tris(2-pyridylmethyl)amine)

Proposed Mechanistic Pathway: Copper-Catalyzed Catechol Oxidation

Catechol_Oxidation Cu(II)-L Cu(II)-L Cu(II)-Catecholate Cu(II)-Catecholate Cu(II)-L->Cu(II)-Catecholate Substrate Binding (Catechol) Cu(I)-Semiquinone Cu(I)-Semiquinone Cu(II)-Catecholate->Cu(I)-Semiquinone Intramolecular Electron Transfer Cu(I)-L Cu(I)-L Cu(I)-Semiquinone->Cu(I)-L Quinone Quinone Cu(I)-Semiquinone->Quinone Cu(I)-L->Cu(II)-L Re-oxidation (O2)

Catechol Oxidation Catalytic Pathway

Conclusion

This compound and its derivatives hold considerable promise as ligands in transition-metal catalysis. The examples provided herein for cross-coupling, hydrogenation, and oxidation reactions illustrate the potential for these ligands to influence catalytic activity and selectivity. The detailed protocols and quantitative data serve as a starting point for researchers to explore and optimize catalytic systems incorporating this compound for a wide range of synthetic applications in academic and industrial research, including drug development. Further investigation into the synthesis and application of well-defined transition-metal complexes bearing this compound is warranted to fully elucidate their catalytic potential.

References

Application Notes and Protocols for the C-H Activation of the 3-Cyanopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the transition metal-catalyzed C-H activation of the 3-cyanopyridine ring. This methodology offers a direct and atom-economical approach to functionalize the pyridine (B92270) core, a prevalent scaffold in pharmaceuticals and functional materials. The electron-withdrawing nature of the cyano group significantly influences the regioselectivity and reactivity of the C-H bonds on the pyridine ring.[1]

Introduction to C-H Activation of this compound

Direct C-H functionalization of pyridines is a challenging yet highly desirable transformation in organic synthesis. The inherent electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom often hinder catalytic processes. However, the presence of a cyano group at the 3-position modulates the electronic properties of the ring, influencing the regioselectivity of C-H activation. This section details two key methodologies for the C-H functionalization of this compound: Palladium-catalyzed C-H arylation and Iridium-catalyzed C-H borylation.

Palladium-Catalyzed C-H Arylation of this compound

Palladium catalysis enables the direct arylation of this compound, offering a streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. A notable challenge in the C-H arylation of cyanopyridines is the potential for catalyst inhibition by the cyano group's coordination to silver salt additives, which are often used in such protocols. To address this, a silver-free catalytic system has been developed.[2]

Data Presentation: Quantitative Summary of Pd-Catalyzed C-H Arylation
EntryArylating AgentCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity
14-bromotoluenePd(OAc)₂ (10 mol%)PPh₃ (20 mol%)K₂CO₃ (2.0 equiv)Toluene (B28343)12024ModerateC4/C6
2Phenylboronic acidPd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄ (2.0 equiv)Dioxane10018GoodC4/C6

Note: Yields and regioselectivity are representative and can vary based on the specific arylating agent and reaction conditions. The C4 and C6 positions are generally favored due to electronic effects.

Experimental Protocol: General Procedure for Silver-Free C-H Arylation of this compound

This protocol is adapted from a general method for the C-H arylation of pyridines.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene) or Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous toluene or other suitable solvent

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the arylating agent (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), the phosphine ligand (0.1 mmol, 10 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated this compound.

Iridium-Catalyzed C-H Borylation of this compound

Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group onto the pyridine ring, which can then be used in a wide array of subsequent cross-coupling reactions. The regioselectivity of this reaction is often governed by steric and electronic factors. While direct borylation of this compound is challenging, the methodology has been successfully applied to other substituted pyridines, and the general principles can be adapted.[3][4][5][6]

Data Presentation: Representative Quantitative Data for Iridium-Catalyzed Pyridine Borylation
EntryPyridine SubstrateCatalyst PrecursorLigandBorylating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity
13-substituted pyridine[Ir(OMe)(COD)]₂dtbpyB₂pin₂Cyclohexane8016HighC5/C6
22,5-disubstituted pyridine[Ir(cod)Cl]₂tmphenHBPinNeat10024GoodC4

Note: dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline; B₂pin₂ = bis(pinacolato)diboron; HBPin = pinacolborane. The regioselectivity is highly dependent on the substitution pattern of the pyridine ring.

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol is a general method for the iridium-catalyzed C-H borylation of pyridines and can be optimized for this compound.[3]

Materials:

  • This compound

  • [Ir(OMe)(COD)]₂ or [Ir(cod)Cl]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or other suitable ligand

  • Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBPin)

  • Anhydrous solvent (e.g., cyclohexane, THF, or neat)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block/oil bath or microwave reactor

Procedure:

  • In a nitrogen-filled glovebox or under an inert atmosphere, add the iridium precursor (e.g., [Ir(OMe)(COD)]₂, 1-3 mol %), the ligand (e.g., dtbpy, 1-3 mol %), and the borylating agent (e.g., B₂pin₂, 1.1-1.5 equiv) to a Schlenk flask or microwave vial.

  • Add this compound (1.0 equiv) and the anhydrous solvent (if not running neat).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture with stirring at the specified temperature (typically 80-120 °C) for the indicated time (12-24 hours).

  • Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired borylated this compound.

Visualizing the Methodologies

Signaling Pathway for C-H Activation

C_H_Activation_Pathway cluster_Pd Palladium-Catalyzed Arylation cluster_Ir Iridium-Catalyzed Borylation Pd_Start This compound Pd_CMD Concerted Metalation- Deprotonation (C-H) Pd_Start->Pd_CMD Pd_Cat Pd(0) Catalyst Pd_OA Oxidative Addition (Ar-X) Pd_Cat->Pd_OA Pd_Intermediate Aryl-Pd(II)-Pyridyl Intermediate Pd_OA->Pd_Intermediate Pd_CMD->Pd_Intermediate Pd_RE Reductive Elimination Pd_Intermediate->Pd_RE Pd_RE->Pd_Cat Catalyst Regeneration Pd_Product Arylated This compound Pd_RE->Pd_Product Ir_Start This compound Ir_OA Oxidative Addition (C-H) Ir_Start->Ir_OA Ir_Cat Ir(III) Catalyst Ir_Cat->Ir_OA Ir_Boryl Borylating Agent (B₂pin₂) Ir_Boryl->Ir_Cat Ir_Intermediate Ir(V)-Hydrido-Boryl Intermediate Ir_OA->Ir_Intermediate Ir_RE Reductive Elimination Ir_Intermediate->Ir_RE Ir_RE->Ir_Cat Catalyst Regeneration Ir_Product Borylated This compound Ir_RE->Ir_Product

Caption: Generalized catalytic cycles for Pd-catalyzed arylation and Ir-catalyzed borylation.

Experimental Workflow for Catalyst Screening

Experimental_Workflow Start Define Substrates (this compound, Coupling Partner) Setup Prepare Stock Solutions (Catalyst, Ligand, Base) Start->Setup Reaction_Array Dispense Reagents into Reaction Vials (Array Format) Setup->Reaction_Array Reaction Run Reactions under Defined Conditions (Temperature, Time) Reaction_Array->Reaction Analysis Analyze Reaction Outcomes (LC-MS, GC-MS, NMR) Reaction->Analysis Data Tabulate Quantitative Data (Yield, Selectivity) Analysis->Data Optimization Identify Lead Conditions for Further Optimization Data->Optimization

Caption: A typical high-throughput screening workflow for optimizing C-H activation conditions.

Logical Relationship of Methodologies

Logical_Relationship CH_Activation C-H Activation of This compound Arylation C-H Arylation (C-C bond formation) CH_Activation->Arylation Borylation C-H Borylation (C-B bond formation) CH_Activation->Borylation Pharma_Apps Pharmaceutical Applications Arylation->Pharma_Apps Material_Apps Material Science Applications Arylation->Material_Apps Further_Func Further Functionalization (e.g., Suzuki Coupling) Borylation->Further_Func Further_Func->Pharma_Apps Further_Func->Material_Apps

References

Application Notes and Protocols: 3-Cyanopyridine in the Synthesis of Redox-Active Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-cyanopyridine and its derivatives in the synthesis of various redox-active materials. This document includes detailed experimental protocols, quantitative electrochemical data, and visualizations of synthetic pathways for applications in energy storage, catalysis, and as analogs of biological redox cofactors.

Application in Redox Flow Batteries: Synthesis of Cyanopyridine-Based Anolytes

This compound derivatives are promising anolytes for nonaqueous redox flow batteries (RFBs) due to their low reduction potentials. Strategic functionalization of the cyanopyridine core can enhance stability and electrochemical performance.

Quantitative Data: Electrochemical Properties of Cyanopyridine Derivatives

The following table summarizes the key electrochemical data for various cyanopyridine-based anolytes.

CompoundE₁/₂ (V vs. Fc⁺/Fc)Cycling Stability (Capacity Retention)Key Features
2-Cyanopyridine (2-CNPy)-2.2 V (or lower)Rapid capacity lossSusceptible to irreversible chemical decomposition of the radical anion.[1][2]
This compound (3-CNPy)-2.2 V (or lower)Poor voltaic efficiencyRadical anion forms a sigma-dimer, leading to re-oxidation at ≈ -1.1 V.[1][2]
4-Cyanopyridine (4-CNPy)-2.2 V (or lower)Rapid capacity lossProne to irreversible chemical reactions of the radical anion.[1][2]
3-Cyano-6-phenylpyridine (3-CN-6-PhPy)-2.19~50% after 30 cyclesPhenyl substitution improves stability over parent cyanopyridines.[1][2]
3-Cyano-4-phenylpyridine (3-CN-4-PhPy)-2.22~50% after 30 cyclesExhibits reversible reduction.[1][2]
3-cyano-4-methyl-6-(3,5-dimethylphenyl)pyridine-2.500.21% capacity loss per cycleExtremely low reduction potential and good cycling stability.[1][2][3]
Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-6-phenylpyridine (Illustrative Example)

This protocol is based on the palladium-catalyzed Suzuki coupling of a bromocyanopyridine with phenylboronic acid.

Materials:

Procedure:

  • In a round-bottom flask, combine 3-bromo-6-cyanopyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 3:1 mixture of 1,2-dimethoxyethane and water to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 3-cyano-6-phenylpyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

  • Prepare a 10 mM solution of the synthesized cyanopyridine derivative in acetonitrile (B52724) containing 0.50 M tetra-n-butylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆]) as the supporting electrolyte.

  • Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.

  • Record the cyclic voltammogram at a scan rate of 100 mV/s.

  • Reference the potentials to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard at the end of the experiment.

Visualization of Synthetic Pathway

Synthesis_of_Phenylcyanopyridine start 3-Bromo-6-cyanopyridine product 3-Cyano-6-phenylpyridine start->product Suzuki Coupling reagents Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ reagents->product

Caption: Suzuki coupling for phenyl-substituted cyanopyridine synthesis.

Application in Bio-inspired Redox Systems: Synthesis of NAD⁺ Analogs

The pyridine (B92270) core of this compound is a fundamental component of the biological redox cofactor Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD⁺). Synthetic analogs of NAD⁺ are valuable tools for studying enzymatic reactions and for the development of novel therapeutics.

Experimental Protocol: Synthesis of 3-Cyano Pyridine Adenine Dinucleotide (3-cyano Py AD⁺)

This protocol describes the synthesis of a NAD⁺ analog where the carboxamide group of nicotinamide is replaced by a nitrile group.[4]

Materials:

  • Thionicotinamide adenine dinucleotide (thio-NAD⁺)

  • Silver nitrate (B79036) (AgNO₃)

  • Methanol

  • Acetate buffer (0.2 M, pH 4.5)

  • Hydrochloric acid (1 N)

  • Dowex-1 and Sephadex G-10 resins for chromatography

  • Formic acid (0.3 N)

Procedure:

  • Dissolve thio-NAD⁺ (200 mg) in 6 mL of 0.2 M acetate buffer (pH 4.5).

  • Add 6 mL of a 0.1 N silver nitrate solution in a 1:1 methanol-water mixture to the thio-NAD⁺ solution.

  • After a few minutes, add 1 N HCl to precipitate silver sulfide.

  • Centrifuge the mixture to remove the black precipitate.

  • Desalt the clear supernatant using a Sephadex G-10 column.

  • Purify the desalted solution by chromatography on a Dowex-1 (formate form) column.

  • Elute the product with 0.3 N formic acid.

  • Lyophilize the eluate containing the pure product to obtain 3-cyano Py AD⁺ as a white solid.

  • Confirm the structure and purity using techniques such as UV-Vis spectroscopy and enzymatic assays.[4]

Visualization of Synthetic Pathway

NAD_Analog_Synthesis start Thio-NAD⁺ intermediate Intermediate Complex start->intermediate Reaction with Silver Nitrate reagent1 1. AgNO₃, Acetate buffer reagent1->intermediate reagent2 2. HCl product 3-Cyano Py AD⁺ reagent2->product intermediate->product Acidification & Purification

Caption: Synthesis of a this compound NAD⁺ analog.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound can act as a versatile ligand in the construction of coordination polymers and MOFs. The pyridine nitrogen can coordinate to a metal center, while the cyano group can remain free or participate in further coordination, leading to materials with interesting structural and redox properties.[5]

Experimental Protocol: Synthesis of a Cobalt(II) Bromide Coordination Polymer with this compound

This protocol describes the synthesis of a coordination polymer where this compound acts as a terminal ligand.[5]

Materials:

Procedure:

  • Dissolve CoBr₂ in ethanol.

  • Add a solution of this compound (4 equivalents) in ethanol to the CoBr₂ solution.

  • Slowly evaporate the solvent at room temperature.

  • Crystals of [CoBr₂(3-CNpy)₄] will form over time.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

  • The resulting material can be thermally treated to form coordination polymers with different stoichiometries, such as [CoBr₂(3-CNpy)₂]n and [CoBr₂(3-CNpy)]n, where the this compound ligand can also act as a bridging ligand.[5]

Visualization of Coordination Polymer Formation

Coordination_Polymer_Formation metal CoBr₂ complex [CoBr₂(3-CNpy)₄] (Discrete Complex) metal->complex ligand This compound (4 eq) ligand->complex polymer1 [CoBr₂(3-CNpy)₂]n (Coordination Polymer) complex->polymer1 Heat (~160°C) -2 (3-CNpy) polymer2 [CoBr₂(3-CNpy)]n (Bridged Polymer) polymer1->polymer2 Heat (~250°C) -1 (3-CNpy)

Caption: Thermal synthesis of this compound coordination polymers.

References

Application Notes and Protocols: Enzymatic Reactions Involving 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions involving 3-cyanopyridine, a key intermediate in the synthesis of valuable compounds such as nicotinic acid (Vitamin B3) and nicotinamide (B372718). The protocols detailed below are based on established research and are intended to guide researchers in the biocatalytic transformation of this compound.

Introduction

The enzymatic conversion of this compound offers a green and highly specific alternative to traditional chemical synthesis methods. Two primary enzymatic pathways are utilized: the direct hydrolysis of this compound to nicotinic acid by nitrilase and the hydration to nicotinamide by nitrile hydratase . These biocatalytic processes operate under mild conditions, often leading to higher yields and purity of the final product.

Enzymatic Pathways

The two main enzymatic routes for the conversion of this compound are illustrated below.

EnzymaticPathways cluster_nitrilase Nitrilase Pathway cluster_nitrile_hydratase Nitrile Hydratase / Amidase Pathway 3-Cyanopyridine_N This compound Nicotinic_Acid Nicotinic Acid 3-Cyanopyridine_N->Nicotinic_Acid Ammonia Ammonia 3-Cyanopyridine_NH This compound Nicotinamide Nicotinamide 3-Cyanopyridine_NH->Nicotinamide Nicotinic_Acid_NH Nicotinic Acid Nicotinamide->Nicotinic_Acid_NH Ammonia_NH Ammonia ExperimentalWorkflow Start Start Microorganism_Cultivation Microorganism Cultivation and Induction Start->Microorganism_Cultivation Cell_Harvesting Cell Harvesting and Preparation (e.g., Resting Cells) Microorganism_Cultivation->Cell_Harvesting Reaction_Setup Biocatalytic Reaction Setup Cell_Harvesting->Reaction_Setup Reaction_Incubation Incubation under Optimized Conditions Reaction_Setup->Reaction_Incubation Reaction_Quenching Reaction Quenching Reaction_Incubation->Reaction_Quenching Product_Analysis Product Analysis (e.g., HPLC) Reaction_Quenching->Product_Analysis End End Product_Analysis->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-cyanopyridine. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound from the ammoxidation of 3-picoline is lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in the vapor-phase ammoxidation of 3-picoline is a common issue that can stem from several factors. Systematically investigating the following can help improve your yield:

  • Catalyst Activity and Integrity: The performance of your catalyst is paramount. Ensure that the catalyst has not been deactivated by poisons such as sulfur or by thermal degradation (sintering) from excessive temperatures.[1] Catalyst composition is also critical; vanadium-based catalysts, often on supports like TiO₂, Al₂O₃, or ZrO₂, are widely used. The addition of promoters like MoO₃ can enhance performance.[2][3]

  • Reaction Temperature: Temperature is a critical parameter. It should be high enough to ensure a good reaction rate but not so high that it leads to over-oxidation of the feedstock and product, which can result in the formation of carbon oxides and reduce selectivity.[4] Typical temperatures for the ammoxidation of 3-picoline range from 280°C to 500°C.[2][5]

  • Molar Ratios of Reactants: The molar ratio of 3-picoline to ammonia (B1221849) and air (oxygen) significantly impacts the yield. An excess of ammonia is typically used to suppress the formation of byproducts. A common molar ratio for 3-picoline:NH₃:air is in the range of 1:2-7:10-15.[5]

  • Contact Time: The residence time of the reactants over the catalyst bed must be optimized. If the contact time is too short, the conversion of 3-picoline will be incomplete. Conversely, if it is too long, it can lead to the formation of degradation products.

  • Feed Purity: Ensure the purity of your 3-picoline feedstock. Impurities can poison the catalyst and lead to the formation of unwanted byproducts.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common byproducts and how can I improve the selectivity towards this compound?

A2: Improving selectivity is key to achieving a high yield of pure this compound. Common byproducts include pyridine, carbon oxides (CO and CO₂), and other cyanopyridine isomers if impurities are present in the starting material.

  • Catalyst Selection: The choice of catalyst and support is crucial for selectivity. For instance, V₂O₅/TiO₂ catalysts have been shown to be effective. The addition of promoters can also enhance selectivity by modifying the catalyst's surface acidity and redox properties.

  • Control of Reaction Temperature: Over-oxidation is a major source of byproduct formation. Maintaining the reaction temperature within the optimal range for your specific catalyst is essential to minimize the formation of CO and CO₂.

  • Ammonia Concentration: A sufficient excess of ammonia in the feed gas can help to suppress the formation of oxidation byproducts and favor the formation of the nitrile.[5]

  • Presence of Water Vapor: The introduction of steam into the feed can sometimes improve selectivity and catalyst stability by preventing coke formation and aiding in the desorption of the product from the catalyst surface.[6]

Q3: My catalyst seems to be deactivating over time. What are the common causes of catalyst deactivation in 3-picoline ammoxidation and how can I mitigate this?

A3: Catalyst deactivation is a significant concern in continuous industrial processes. The primary mechanisms of deactivation are:

  • Poisoning: Feedstock impurities, particularly sulfur-containing compounds, can irreversibly bind to the active sites of the catalyst, leading to a loss of activity.[1] Using high-purity reactants is the most effective preventative measure.

  • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is often caused by high reaction temperatures or an inappropriate reactant ratio. Introducing steam or periodically regenerating the catalyst by controlled oxidation can help remove coke deposits.

  • Thermal Degradation (Sintering): Prolonged exposure to high temperatures can cause the small catalyst crystallites to agglomerate, resulting in a loss of active surface area.[1] This is often irreversible, so it is crucial to maintain strict temperature control of the reactor.

  • Vapor-Phase Transport: Some catalyst components, particularly under high-temperature conditions, can form volatile compounds that are subsequently lost from the catalyst bed.[7]

Q4: What are the recommended methods for purifying the crude this compound product?

A4: The purification strategy will depend on the nature of the impurities present in your crude product. Common methods include:

  • Distillation: Fractional distillation is a widely used technique to separate this compound from unreacted 3-picoline and other volatile byproducts.

  • Recrystallization: For solid crude products, recrystallization from a suitable solvent, such as petroleum ether, can be a highly effective method for achieving high purity.[8]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities. For instance, after the reaction, the product can be absorbed in water and then extracted with an organic solvent like benzene (B151609) or ether.[9]

Data Presentation

Table 1: Comparison of Various Catalytic Systems for the Ammoxidation of 3-Picoline to this compound

Catalyst CompositionSupportTemperature (°C)3-Picoline Conversion (%)This compound Yield (%)Reference
V₂O₅-458-34[2]
V₂O₅--89.383.5[2]
MoO₃Silica gel3809995[10]
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂--100~99[10]
V₂O₅-MoO₃γ-Al₂O₃---[3]
V₂O₅TiO₂ (anatase)---
V₂O₅ZrO₂---[11]
P-V-Mo oxides---High[12]
Alumina-supported catalystAl₂O₃280-450>99>95[5]

Experimental Protocols

Method 1: Synthesis of this compound via Dehydration of Nicotinamide (B372718) (Laboratory Scale)

This method is suitable for laboratory-scale synthesis and avoids the complexities of a high-temperature gas-phase reactor.

Materials:

  • Nicotinamide

  • Phosphorus pentoxide (P₂O₅)

  • Ether or Acetone (B3395972)

  • Round-bottom flask (1 L)

  • Air condenser (80 cm)

  • Claisen flask (as a receiver)

  • Ice-salt bath

  • High-temperature burner

  • Distillation apparatus

Procedure: [13]

  • Preparation: In a dry 1 L round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide. Stopper the flask and shake to thoroughly mix the powders.

  • Apparatus Setup: Connect the flask to an 80 cm air condenser arranged for distillation. Use a 125 mL Claisen flask immersed in an ice-salt bath as the receiver. Ensure the end of the condenser is not constricted to prevent clogging by the solid product.

  • Reaction: Reduce the pressure to 15-20 mm Hg. Heat the mixture with a large, free flame from a high-temperature burner. Move the flame to melt the material as rapidly as possible, then heat vigorously for 15-20 minutes, or until no more product distills over.

  • Product Collection: Allow the apparatus to cool completely. Rinse the product from the condenser and connecting tube into the receiver using ether or acetone.

  • Purification: If ether was used, add the ether solution to the distillate and distill off the ether on a steam bath. If acetone was used, remove it by distillation under reduced pressure. Finally, distill the crude this compound at atmospheric pressure using an air condenser. The product will distill at 205-208°C.

  • Yield: The expected yield of this compound is approximately 71-72 g (83-84%).[13]

Method 2: Vapor-Phase Ammoxidation of 3-Picoline (General Protocol)

This protocol outlines the general procedure for the continuous, vapor-phase ammoxidation of 3-picoline. This process requires specialized equipment, including a fixed-bed or fluidized-bed reactor, and should only be performed by personnel with experience in high-temperature, gas-phase reactions.

Materials:

  • 3-Picoline (high purity)

  • Ammonia (anhydrous)

  • Air (or oxygen/inert gas mixture)

  • Ammoxidation catalyst (e.g., V₂O₅ on a suitable support)

Procedure: [5][10]

  • Catalyst Packing: Pack the reactor with the ammoxidation catalyst.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (typically 280-450°C) while maintaining a flow of inert gas.

  • Reactant Introduction: Introduce the vaporized reactants (3-picoline, ammonia, and air) into the reactor at the desired molar ratios. The reactants are typically preheated to 180-330°C before entering the reactor.[5]

  • Reaction Monitoring: Continuously monitor the reaction temperature, pressure, and the composition of the effluent gas stream using online gas chromatography (GC) or other analytical techniques.

  • Product Collection: The gaseous product stream exiting the reactor is cooled and passed through a series of scrubbers or absorbers containing water or a suitable solvent to capture the this compound.[9]

  • Purification: The resulting solution is then subjected to extraction and distillation to isolate and purify the this compound.

Visualizations

experimental_workflow General Workflow for this compound Synthesis via Ammoxidation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Separation & Purification picoline 3-Picoline vaporizer Vaporization & Preheating picoline->vaporizer ammonia Ammonia ammonia->vaporizer air Air mixer Mixing air->mixer vaporizer->mixer reactor Fixed-Bed Reactor (Catalyst, 280-450°C) mixer->reactor absorber Absorption (Water) reactor->absorber extraction Extraction absorber->extraction distillation Distillation extraction->distillation product Pure this compound distillation->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield in 3-Picoline Ammoxidation start Low this compound Yield check_conversion Is 3-Picoline Conversion Low? start->check_conversion check_selectivity Is Selectivity to Byproducts High? check_conversion->check_selectivity No cause_conversion Potential Causes: - Catalyst Deactivation - Low Temperature - Short Contact Time check_conversion->cause_conversion Yes cause_selectivity Potential Causes: - Over-oxidation (High Temp) - Incorrect Reactant Ratios - Poor Catalyst Performance check_selectivity->cause_selectivity Yes solution_conversion Solutions: - Check/Regenerate Catalyst - Increase Temperature - Decrease Flow Rate cause_conversion->solution_conversion solution_selectivity Solutions: - Decrease Temperature - Optimize NH3/Air Ratio - Evaluate Catalyst cause_selectivity->solution_selectivity

Caption: Decision tree for troubleshooting low yield issues.

reaction_pathway Reaction Pathway for 3-Picoline Ammoxidation picoline 3-Picoline (C₆H₇N) reactants + picoline->reactants ammonia Ammonia (NH₃) ammonia->reactants oxygen Oxygen (O₂) oxygen->reactants cyanopyridine This compound (C₆H₄N₂) reactants->cyanopyridine Catalyst (e.g., V₂O₅/TiO₂) 280-450°C water Water (H₂O) reactants->water byproducts Byproducts (CO, CO₂, Pyridine) reactants->byproducts

Caption: Key reactants and products in 3-picoline ammoxidation.

References

Technical Support Center: Regioselective Functionalization of 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 3-cyanopyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenges arise from the electronic properties of the pyridine (B92270) ring, which is electron-deficient due to the electronegative nitrogen atom.[1] This deactivates the ring towards typical electrophilic aromatic substitution.[1] Furthermore, the nitrogen's lone pair can coordinate with metal catalysts or Lewis acids, potentially inhibiting their activity.[1] Achieving regioselectivity is also difficult, as reactions can yield mixtures of isomers at the C2, C3, or C4 positions, thus lowering the yield of the desired product.[1]

Q2: How does the cyano group influence the reactivity of the pyridine ring?

A2: The electron-withdrawing nature of the nitrile (-CN) group further deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic substitution, particularly at positions ortho and para to the cyano group (C2, C4, C6). The cyano group itself can undergo various transformations such as hydrolysis to carboxylic acids or amides, and reduction to amines.[2]

Q3: Which positions on the this compound ring are most susceptible to nucleophilic attack?

A3: The positions ortho and para to the electron-withdrawing cyano group, namely C2, C4, and C6, are the most activated towards nucleophilic attack. The precise position of attack can be influenced by the nature of the nucleophile, reaction conditions, and the presence of other substituents.

Q4: What are the common strategies for achieving regioselective C-H functionalization?

A4: Common strategies include:

  • Directed Ortho-Metalation (DoM): Utilizing a directing group to selectively deprotonate and functionalize the ortho position.[3][4] For 3-substituted pyridines, this often directs functionalization to the C4 position.[5]

  • Transition Metal Catalysis: Employing catalysts (e.g., Palladium, Rhodium, Iridium) that can selectively activate specific C-H bonds.[6] The choice of ligands is crucial in controlling regioselectivity.[1]

  • N-Oxide Formation: Conversion to a pyridine N-oxide alters the electronic properties of the ring, often directing functionalization to the C2 and C4 positions.[1][7]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause: Deactivation of the catalyst by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to metal catalysts or Lewis acids, inhibiting their activity.[1]

  • Troubleshooting Steps:

    • Protect the Nitrogen: Consider converting the pyridine to its N-oxide.[1] This masks the lone pair and can alter the ring's reactivity in a favorable way.

    • Ligand Modification: In metal-catalyzed reactions, use bulky, electron-rich ligands that can promote the desired catalytic cycle and reduce catalyst inhibition.[1]

    • Check Reagent Purity: Ensure all reagents, especially organometallics and catalysts, are pure and handled under inert, anhydrous conditions.[1]

Issue 2: Poor Regioselectivity / Formation of Multiple Isomers

  • Potential Cause: Competing electronic and steric effects, or suboptimal reaction conditions.[1]

  • Troubleshooting Steps:

    • Employ a Directing Group: Introduce a directing metalation group (DMG) to favor functionalization at a specific ortho position.[3][4]

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Lowering the temperature can sometimes improve selectivity.[1]

    • Change the Catalyst/Ligand System: The choice of metal and ligand in transition metal-catalyzed reactions is critical for controlling regioselectivity.[8] Experiment with different ligand scaffolds.

Issue 3: Undesired Side Reactions (e.g., Hydrolysis of the Cyano Group)

  • Potential Cause: The reaction conditions (e.g., presence of strong acid or base, water, or high temperatures) are promoting side reactions.[9]

  • Troubleshooting Steps:

    • Control pH: If possible, use a buffered system to maintain a neutral or near-neutral pH to avoid hydrolysis of the nitrile.[9]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water-related side reactions.[9]

    • Temperature Control: Maintain strict temperature control to prevent overheating, which can promote unwanted reactions like polymerization.[9]

Quantitative Data Summary

Table 1: Regioselectivity in Palladium-Catalyzed C-H Acetoxylation of Benzylpyridines

Pyridine Substituent (at C4)Isolated Yield (%) of Mono-acetoxylated Product
-H85
-Me88
-OMe93
-Cl78
-CF370

Data summarized from a study on directing group ability in Pd-catalyzed C-H bond functionalization, demonstrating high yields for ortho-functionalization.[8]

Table 2: Yields for the Synthesis of 2-Hydrazinyl-3-cyanopyridines

Starting MaterialProductYield (%)
4,6-Diaryl-2-bromo-3-cyanopyridine4,6-Diaryl-2-hydrazinyl-3-cyanopyridine80-97

This reaction proceeds in high yields under mild conditions (25 °C, dioxane) by treating the bromo-substituted precursor with hydrazine (B178648) hydrate.[10]

Key Experimental Protocols

Protocol 1: Directed Ortho-Metalation (DoM) of a 3-Substituted Pyridine

This protocol is a general guideline for the lithiation and subsequent electrophilic quench of a pyridine bearing a directing metalation group (DMG) at the 3-position, which typically directs functionalization to the C4 position.[5]

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the 3-substituted pyridine (1.0 eq) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of a strong lithium amide base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq), to the reaction mixture. Stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) to the solution and continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed C-H Arylation

This protocol provides a general method for the direct arylation of a pyridine derivative, often facilitated by a directing group.[6]

  • Reaction Mixture: In a sealed tube, combine the pyridine substrate (1.0 eq), aryl halide (1.5 eq), Pd(OAc)2 (5 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Solvent: Add a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Reaction: Degas the mixture with argon, seal the tube, and heat to the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

G cluster_0 Challenges in this compound Functionalization cluster_1 Strategic Solutions Start This compound Challenge1 Ring Deactivation (Electron-Deficient) Start->Challenge1 Challenge2 Poor Regioselectivity Start->Challenge2 Challenge3 Catalyst Inhibition (N-Coordination) Start->Challenge3 Challenge4 Side Reactions (-CN Hydrolysis) Start->Challenge4 Solution2 Transition Metal Catalysis (Ligand Tuning) Challenge1->Solution2 Overcomes Deactivation Solution1 Directed Ortho-Metalation (DoM) Challenge2->Solution1 Improves Selectivity Solution3 N-Oxide Formation Challenge3->Solution3 Masks N Lone Pair Solution4 Controlled Reaction Conditions (Anhydrous, pH control) Challenge4->Solution4 Minimizes Side Products

Caption: Key challenges and strategic solutions in the regioselective functionalization of this compound.

G Start Low Yield or Poor Selectivity Encountered Check1 Verify Reagent Purity & Inert Conditions Start->Check1 Check2 Is a Directing Group Being Used? Check1->Check2 Decision1 No Check2->Decision1 Action1 Incorporate a Directing Group (e.g., amide, O-carbamate) or form N-Oxide Decision1->Action1 Yes Check3 Review Catalyst/Ligand System Decision1->Check3 No Action1->Check3 Action2 Screen Alternative Ligands (e.g., bulky, electron-rich) Check3->Action2 Check4 Optimize Reaction Conditions Action2->Check4 Action3 Systematically Vary: - Temperature - Solvent - Concentration Check4->Action3 End Improved Outcome Action3->End

Caption: A troubleshooting workflow for optimizing regioselective functionalization reactions of this compound.

References

Technical Support Center: By-product Identification and Minimization in 3-Cyanopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and minimization of by-products in reactions involving 3-cyanopyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and specific by-products encountered during reactions with this compound, offering solutions and preventative measures.

Hydrolysis of the Nitrile Group to Amide and Carboxylic Acid

Question: During my reaction, I'm observing the formation of nicotinamide (B372718) and/or nicotinic acid as by-products. What causes this and how can I minimize it?

Answer: The hydrolysis of the nitrile group in this compound to form nicotinamide (the amide) and subsequently nicotinic acid (the carboxylic acid) is a common side reaction, especially in the presence of water under acidic or basic conditions, often accelerated by heat.[1][2][3][4]

Troubleshooting Guide:

  • Control of pH:

    • Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water.

    • Basic Conditions: Hydroxide ions are strong nucleophiles that directly attack the nitrile carbon.[1]

    • Recommendation: Maintain a neutral or near-neutral pH if the nitrile group needs to be preserved. If an aqueous medium is necessary, consider using a buffered system.

  • Temperature and Reaction Time:

    • Elevated temperatures and prolonged reaction times significantly promote hydrolysis.[1][2][3]

    • Recommendation: Run the reaction at the lowest effective temperature and monitor its progress closely to avoid unnecessarily long reaction times.

  • Solvent Choice:

    • Recommendation: Whenever possible, use anhydrous solvents to minimize the presence of water.

  • Selective Hydrolysis:

    • It is possible to selectively produce either nicotinamide or nicotinic acid by controlling the reaction conditions. For instance, the hydrolysis of this compound can be controlled to yield primarily the amide or the carboxylic acid based on the base to cyanopyridine ratio.[1]

Polymerization of this compound

Question: My reaction mixture is becoming viscous, and I'm getting a low yield of the desired product. Could this be due to polymerization?

Answer: Yes, polymerization of cyanopyridines is a known side reaction, leading to the formation of polyconjugated polymers. This is often initiated by harsh reaction conditions, certain catalysts, or localized overheating.[5] The exothermic nature of some this compound reactions can also contribute to polymerization.

Troubleshooting Guide:

  • Strict Temperature Control:

    • Recommendation: Maintain a consistent and controlled reaction temperature. Use an efficient stirring mechanism and a suitable reaction vessel to ensure even heat distribution and prevent localized hotspots.

  • Catalyst Selection:

    • Recommendation: Be mindful of the catalyst used, as some can promote polymerization. If polymerization is suspected, consider screening alternative catalysts.

  • Use of Inhibitors:

    • Recommendation: In processes like distillation where high temperatures are required, the use of polymerization inhibitors can be effective. While specific inhibitors for this compound are not extensively documented in the provided results, substances known to inhibit radical polymerization could be investigated.

  • Monitoring:

    • Recommendation: Monitor the viscosity of the reaction mixture. A noticeable increase can be an early indicator of polymerization.

Formation of Pyrazolo[3,4-b]pyridine Derivatives

Question: In my reaction of a 2-halo-3-cyanopyridine derivative with hydrazine (B178648), I am isolating a significant amount of a 3-amino-1H-pyrazolo[3,4-b]pyridine by-product. How can I favor the formation of the desired 2-hydrazinyl-3-cyanopyridine?

Answer: The formation of 3-amino-1H-pyrazolo[3,4-b]pyridines is a common side reaction resulting from an intramolecular cyclization between the hydrazine moiety and the adjacent cyano group. This is often promoted by harsher reaction conditions.

Troubleshooting Guide:

  • Reaction Conditions:

    • Harsher conditions, such as prolonged heating, tend to favor the cyclized pyrazolopyridine by-product.

    • Recommendation: Employ milder reaction conditions. For instance, conducting the reaction at room temperature (25°C) in a solvent like dioxane has been shown to yield high amounts of the desired 2-hydrazinyl-3-cyanopyridines with minimal cyclization.

By-products in Thorpe-Ziegler Reactions

Question: I am performing a Thorpe-Ziegler reaction with a this compound derivative and observing unexpected side products. What are the possible by-products and how can I minimize them?

Answer: The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can sometimes be accompanied by side reactions. In the context of this compound derivatives, side reactions can arise from competing reaction pathways. For example, in the synthesis of thieno[2,3-b]pyridines via a Thorpe-Ziegler type reaction, elimination of other functional groups has been observed as a side reaction under certain basic conditions.

Troubleshooting Guide:

  • Base and Temperature Optimization:

    • The choice of base and reaction temperature can significantly influence the outcome.

    • Recommendation: A study on the synthesis of certain thieno[2,3-b]pyridines found that conducting the reaction with KOH under heating led to a significant elimination by-product. Optimizing the conditions to 0–5 °C and using non-nucleophilic bases like NaH or t-BuONa in an anhydrous solvent minimized this side reaction.

Data Presentation: By-product Formation under Various Conditions

The following tables summarize quantitative data on the formation of this compound and its by-products in key industrial reactions.

Table 1: Ammoxidation of 3-Picoline to this compound - Effect of Catalyst Composition

Catalyst SystemConversion of 3-Picoline (%)Yield of this compound (%)Reference
Vanadium catalyst alone89.383.5[6]
Vanadium catalyst with MoO₃96.483[6]
Vanadium-titanium-antimony catalyst9768[6]
Molybdenum on silica (B1680970) gel9995[7]
V₂O₅-P₂O₅-SiO₂9682[7]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiCNot Specified85[7]

Table 2: Hydrolysis of this compound - Product Distribution

Reaction ConditionsUnreacted this compound (%)Yield of Amide/Carboxylic Acid (%)By-products (%)Reference
Continuous process, optimized0 - 0.295 - 99.51 - 5[1]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Hydrolysis By-products (Nicotinamide and Nicotinic Acid)

This protocol is adapted from a method for the simultaneous determination of these compounds in industrial effluent.[8]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.
  • C-18 reversed-phase column (e.g., Φ4.6 mm × 150 mm, 5 μm particle size).[8]

2. Reagents and Mobile Phase:

  • Methanol (HPLC grade)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Phenol (B47542) (for internal standard)
  • Mobile Phase: A tertiary mixture of methanol, acetonitrile, and water in a 20:20:60 (v/v/v) ratio.[8]

3. Chromatographic Conditions:

  • Detection Wavelength: 216 nm.[8]
  • Flow Rate: Typically 1.0 mL/min (can be optimized).
  • Injection Volume: 20 µL (can be optimized).
  • Column Temperature: Ambient.

4. Sample Preparation:

  • Dilute the reaction mixture with the mobile phase to a suitable concentration.
  • If necessary, filter the sample through a 0.45 µm syringe filter before injection.
  • Add a known concentration of phenol as an internal standard for quantitative analysis.[8]

5. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify the peaks of this compound, nicotinamide, and nicotinic acid based on their retention times, which should be determined by running standards of each compound.
  • Quantify the compounds by comparing their peak areas (or peak area ratios to the internal standard) to a calibration curve constructed from standards of known concentrations.

Visualizations

Diagram 1: Troubleshooting Workflow for By-product Formation

Byproduct_Troubleshooting start By-product Observed in This compound Reaction identify_byproduct Identify By-product Structure (e.g., HPLC, GC-MS, NMR) start->identify_byproduct hydrolysis_check Is it Nicotinamide or Nicotinic Acid? identify_byproduct->hydrolysis_check polymerization_check Is the Mixture Viscous? (Polymerization) identify_byproduct->polymerization_check cyclization_check Is it an Intramolecular Cyclization Product? identify_byproduct->cyclization_check hydrolysis_solutions Minimize Hydrolysis: - Control pH (buffer) - Reduce Temperature - Use Anhydrous Solvents hydrolysis_check->hydrolysis_solutions Yes polymerization_solutions Minimize Polymerization: - Strict Temperature Control - Use Inhibitors - Optimize Catalyst polymerization_check->polymerization_solutions Yes cyclization_solutions Minimize Cyclization: - Use Milder Conditions (e.g., lower temp.) - Optimize Reaction Time cyclization_check->cyclization_solutions Yes monitor_reaction Monitor Reaction Progress (e.g., TLC, HPLC) hydrolysis_solutions->monitor_reaction polymerization_solutions->monitor_reaction cyclization_solutions->monitor_reaction end Desired Product Obtained with Minimal By-products monitor_reaction->end

Caption: A logical workflow for troubleshooting common by-products in this compound reactions.

Diagram 2: Experimental Workflow for HPLC Analysis

HPLC_Workflow start Start: Reaction Mixture (this compound + By-products) sample_prep Sample Preparation: 1. Dilute with Mobile Phase 2. Add Internal Standard (Phenol) 3. Filter (0.45 µm) start->sample_prep hplc_injection Inject Sample into HPLC System sample_prep->hplc_injection separation Chromatographic Separation: - C18 Reversed-Phase Column - Mobile Phase: MeOH/ACN/H₂O (20:20:60) hplc_injection->separation detection UV Detection at 216 nm separation->detection data_analysis Data Analysis: - Identify Peaks by Retention Time - Quantify using Calibration Curve detection->data_analysis end End: Quantitative Results of 3-CP and By-products data_analysis->end

Caption: A step-by-step workflow for the HPLC analysis of this compound and its by-products.

References

Technical Support Center: Purification of Crude 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective techniques for the purification of crude 3-cyanopyridine. It includes troubleshooting advice for common issues encountered during experiments, detailed experimental protocols, and comparative data to aid in method selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on the synthetic route employed.

  • From Ammoxidation of 3-Methylpyridine: The primary impurity is typically unreacted 3-methylpyridine. Other potential byproducts include nicotinic acid and nicotinamide, though these are generally present in smaller quantities.

  • From Dehydration of Nicotinamide: The main impurity is unreacted nicotinamide.[1] Incomplete dehydration or side reactions can also lead to the formation of nicotinic acid.

Q2: My this compound sample is yellow. What causes this discoloration and how can I remove it?

A2: A yellow tint in this compound is usually due to the presence of minor, often polymeric or oxidized, impurities. Exposure to air and light can contribute to color formation. Standard purification techniques such as recrystallization or distillation are typically effective in removing these colored impurities, yielding a white to colorless crystalline solid.

Q3: Can I use water to recrystallize this compound?

A3: Yes, this compound has moderate solubility in hot water and is less soluble in cold water, making water a viable solvent for recrystallization.[2][3] However, due to its significant solubility even at lower temperatures, some product loss in the mother liquor is expected. For higher recovery, other solvents or solvent systems may be more efficient.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid.[4][5] This can happen if the boiling point of the solvent is higher than the melting point of the solute (this compound's melting point is 48-52°C) or if the solution is cooled too rapidly.[6]

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-defined crystals over oils.

    • Solvent System Modification: If using a single solvent, consider a mixed-solvent system. Dissolve the crude this compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., petroleum ether or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

    • Seeding: Introduce a seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

Q2: The recovery of this compound after recrystallization is very low. How can I improve the yield?

A2: Low recovery is often due to using an excessive amount of solvent or incomplete crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Concentrate the Mother Liquor: If you suspect too much solvent was used, you can carefully evaporate some of the solvent from the mother liquor and cool it again to recover more product.

    • Ensure Complete Crystallization: After cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Distillation Issues

Q1: I'm trying to purify this compound by distillation, but the product is solidifying in the condenser. What can I do to prevent this?

A1: With a melting point of 48-52°C, this compound can easily solidify in a water-cooled condenser.

  • Troubleshooting Steps:

    • Use an Air Condenser: For distillations at atmospheric pressure, an air condenser is often sufficient and will not be cold enough to cause solidification.[1]

    • Warm Water in Condenser: If a jacketed condenser is necessary (e.g., for vacuum distillation), circulate warm water (around 55-60°C) through it instead of cold water.

    • Heating the Condenser: Gently warming the exterior of the condenser with a heat gun can melt any solid that begins to form, allowing it to flow into the receiving flask. Use this method with caution, especially with flammable solvents.

Data Presentation: Comparison of Purification Techniques

Purification MethodTypical Solvents/ConditionsPurity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization Petroleum ether[7][8], Isopropanol[7], Water[2]>99%70-90%Simple setup, effective for removing colored impurities and some starting materials.Can have lower yields due to product solubility in the mother liquor; risk of "oiling out".
Vacuum Distillation Reduced pressure (e.g., 15-20 mm Hg)[1]>99.5%80-95%Highly effective for removing non-volatile impurities and unreacted starting materials with different boiling points.Requires specialized equipment; risk of solidification in the condenser.
Flash Chromatography Silica gel; Mobile phase: Hexane/Ethyl Acetate gradient>99%60-80%Good for separating closely related impurities; can be automated.More time-consuming and uses more solvent than other methods; potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Petroleum Ether)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (B145695) required to just dissolve the solid with gentle heating and swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add petroleum ether dropwise with swirling until a slight cloudiness persists.

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head and an air condenser or a condenser with warm water circulation. Ensure all joints are properly sealed.

  • Sample Loading: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., the boiling point at atmospheric pressure is ~206°C).[3]

  • Completion: Stop the distillation when the temperature drops or when only a small amount of residue remains.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_end Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation chromatography Flash Chromatography crude->chromatography analysis Purity Analysis (GC/HPLC) recrystallization->analysis distillation->analysis chromatography->analysis pure Pure this compound analysis->pure

Caption: General workflow for the purification and analysis of crude this compound.

Caption: Troubleshooting workflow for the "oiling out" phenomenon during recrystallization.

References

optimization of solvent and temperature for 3-cyanopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature and typically appears as colorless crystallites or powder.[1] It is soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in water is limited, though it may increase with temperature.[1][2]

Q2: How does temperature influence the hydrolysis of this compound?

A2: Temperature is a critical parameter in the hydrolysis of this compound and can be adjusted to selectively produce either nicotinamide (B372718) or nicotinic acid. For the formation of nicotinamide, initiation temperatures of 60°C to 140°C are preferred.[3] For the formation of nicotinic acid, higher initiation temperatures of 60°C to 200°C are more suitable.[3] Studies on the hydrolysis of this compound in high-temperature liquid water have been conducted at temperatures ranging from 483.15 to 523.15 K (210 to 250 °C).[4][5]

Q3: What solvents are commonly used for Suzuki-Miyaura coupling reactions involving this compound derivatives?

A3: A variety of solvents can be employed for Suzuki-Miyaura cross-coupling reactions. Common choices include ethers (like dioxane and THF), aromatic hydrocarbons (such as toluene), and amides (for example, DMF and DMAc).[6] The choice of solvent can be critical, as polar solvents may influence the reaction's selectivity.[7]

Q4: I am observing low conversion in my this compound reaction. What are the potential causes and solutions?

A4: Low conversion can stem from several factors. Firstly, ensure the reaction temperature is optimal for the specific transformation. For instance, Suzuki coupling reactions often show increased conversion with higher temperatures.[8] Secondly, the choice of solvent can significantly impact reaction rates; for nucleophilic substitutions, polar aprotic solvents like DMSO or DMF can enhance nucleophile reactivity.[9][10] Lastly, for catalytic reactions, ensure the catalyst is active and used in the appropriate concentration.

Q5: During the hydrolysis of this compound to nicotinamide, I am getting nicotinic acid as a byproduct. How can I minimize this?

A5: The formation of nicotinic acid as a byproduct is often due to over-hydrolysis, which can be influenced by temperature, reaction time, and the concentration of the base. To favor the formation of nicotinamide, it is advisable to use milder reaction temperatures, in the range of 60°C to 140°C, and to carefully control the amount of base used.[3] Shorter reaction times can also help to prevent the further hydrolysis of nicotinamide to nicotinic acid. Biocatalytic methods using enzymes like nitrilase can also offer high selectivity for nicotinamide production.[11]

Troubleshooting Guides

Issue: Low Yield or Slow Reaction Rate

Low yields and slow reaction rates are common issues in organic synthesis. The following guide provides a systematic approach to troubleshooting these problems in this compound reactions.

G start Problem: Low Yield / Slow Reaction Rate check_temp Is the reaction temperature optimized? start->check_temp increase_temp Consider incrementally increasing the temperature. (e.g., for Suzuki coupling) check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Consult literature for optimal solvents. (e.g., polar aprotic for SN2) check_solvent->change_solvent No check_reagents Are the reagents (e.g., catalyst, base) active and in correct stoichiometry? check_solvent->check_reagents Yes change_solvent->check_reagents replace_reagents Use fresh reagents and verify stoichiometry. check_reagents->replace_reagents No solution Improved Yield / Rate check_reagents->solution Yes replace_reagents->solution

Caption: Troubleshooting workflow for low yield.

Issue: Poor Selectivity in Product Formation

Achieving the desired product selectivity is crucial, especially when multiple reaction pathways are possible, such as in the hydrolysis of this compound or in Suzuki coupling reactions with multiple reactive sites.

G start Problem: Poor Selectivity hydrolysis Reaction: Hydrolysis start->hydrolysis suzuki Reaction: Suzuki Coupling start->suzuki other Other Reactions start->other amide_vs_acid Issue: Nicotinamide vs. Nicotinic Acid hydrolysis->amide_vs_acid suzuki_selectivity Issue: Regioselectivity suzuki->suzuki_selectivity adjust_temp_base Adjust Temperature (60-140°C for amide) and Base Concentration. amide_vs_acid->adjust_temp_base solution Improved Selectivity adjust_temp_base->solution adjust_suzuki_solvent Solvent choice is critical. Consult literature for solvent effects on selectivity. suzuki_selectivity->adjust_suzuki_solvent adjust_suzuki_solvent->solution

Caption: Decision tree for improving reaction selectivity.

Data on Optimized Reaction Conditions

Table 1: Solvent and Temperature Effects on this compound Hydrolysis
Target ProductBaseSolventTemperature Range (°C)Reference(s)
NicotinamideNaOH, KOHWater60 - 140[3]
NicotinamideAqueous AmmoniaWater90 - 150[12]
Nicotinic AcidNaOH, KOHWater60 - 200[3]
Nicotinic AcidNone (Autohydrolysis)High-Temp Water210 - 250[4][5]
Nicotinamide/Nicotinic AcidBiocatalyst (Nitrilase)Aqueous Buffer~28[13]
Table 2: General Parameters for Suzuki-Miyaura Coupling
ParameterOptionsConsiderationsReference(s)
Solvent Toluene, Dioxane, THF, DMF, DMAc, Water mixturesCan influence reaction rate and selectivity.[6][7]
Base K₂CO₃, K₃PO₄, NaOH, Cs₂CO₃, KFBase strength and solubility are important factors.[14]
Temperature Room Temperature to RefluxHigher temperatures generally increase the rate of reaction.[8]
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Choice of ligand can be crucial for efficiency and substrate scope.[14][15]

Experimental Protocols

General Protocol for the Hydrolysis of this compound to Nicotinamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in water.

  • Addition of Base: Add a controlled amount of an aqueous solution of a base, such as sodium hydroxide. The molar ratio of base to this compound should be carefully controlled to minimize the formation of nicotinic acid.

  • Heating: Heat the reaction mixture to a temperature between 60°C and 140°C.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, nicotinamide, can be isolated by crystallization, extraction, or other standard purification techniques.

General Protocol for a Suzuki-Miyaura Coupling with a this compound Derivative
  • Reaction Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (halide or triflate), the boronic acid or ester, a palladium catalyst, and a suitable ligand.

  • Addition of Solvent and Base: Add a degassed solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄).[6][14]

  • Heating: Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent) and stir until the starting material is consumed.[8]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Technical Support Center: 3-Cyanopyridine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-cyanopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis, thermal decomposition, and biodegradation.

  • Hydrolysis: This is the most common pathway, where the nitrile group is converted to either an amide (nicotinamide) or a carboxylic acid (nicotinic acid). This can be achieved through chemical means (acid or base catalysis) or enzymatically.

  • Thermal Decomposition: When heated to high temperatures, this compound can decompose, releasing toxic vapors such as cyanides, nitrogen oxides (NOx), and carbon monoxide (CO).[1][2]

  • Biodegradation: Certain microorganisms can degrade this compound. Anaerobic degradation in sediment slurries has been observed to be relatively rapid.[2]

  • Photodegradation: Direct photolysis of this compound is not expected to be a significant pathway as it does not absorb light in the environmental UV spectrum (>290 nm).[3] However, photocatalytic degradation in the presence of a catalyst (e.g., TiO2) may occur, similar to other pyridine (B92270) derivatives.[4]

Q2: What are the main products of this compound hydrolysis?

A2: The two main products are nicotinamide (B372718) and nicotinic acid. The selective formation of one over the other depends on the reaction conditions.

  • Nicotinamide is formed as an intermediate during the hydrolysis of the nitrile group.

  • Nicotinic acid is the final product of complete hydrolysis.

Q3: How can I selectively produce nicotinamide from this compound?

A3: Selective production of nicotinamide can be achieved by carefully controlling the hydrolysis conditions. Using nitrile hydratase enzymes, for example from Rhodococcus rhodochrous J1, can lead to high yields of nicotinamide with minimal formation of nicotinic acid.[5] Chemical hydrolysis under mild basic conditions can also favor nicotinamide formation, but may produce nicotinic acid as a byproduct.

Q4: What is the best way to selectively produce nicotinic acid?

A4: For selective production of nicotinic acid, enzymatic hydrolysis using a nitrilase is highly effective. Nitrilases from organisms like Rhodococcus rhodochrous J1 or Bacillus pallidus Dac521 can directly convert this compound to nicotinic acid without the formation of nicotinamide.[6] Strong basic hydrolysis at elevated temperatures will also drive the reaction to completion, yielding nicotinic acid.

Q5: Is this compound stable under normal laboratory conditions?

A5: this compound is a stable solid under normal temperature and pressure.[1][2] However, it should be stored in a dry, well-ventilated area away from strong acids, strong bases, and oxidizing agents to prevent unwanted reactions.[2]

Troubleshooting Guides

Enzymatic Hydrolysis (Nitrilase/Nitrile Hydratase)
Problem Possible Causes Solutions
Low or no product yield 1. Inactive Enzyme: Improper storage, multiple freeze-thaw cycles, or incorrect pH of the buffer. 2. Low Enzyme Concentration: Insufficient amount of enzyme in the reaction mixture. 3. Presence of Inhibitors: Impurities in the substrate or buffer may be inhibiting the enzyme. 4. Substrate Inhibition: High concentrations of this compound (>0.2 M) can inhibit some nitrilases.[6] 5. Product Inhibition: Accumulation of nicotinic acid (>0.2 M) can also inhibit the enzyme.[6]1. Verify Enzyme Activity: Perform a small-scale activity assay with a known substrate. Ensure the enzyme has been stored at the recommended temperature and the buffer pH is optimal for the specific enzyme (often pH 7.5-8.0 for nitrilases).[6] 2. Increase Enzyme Concentration: Titrate the amount of enzyme to find the optimal concentration. 3. Use High-Purity Reagents: Ensure the this compound and buffer components are of high purity. 4. Substrate Feeding: Implement a fed-batch approach where the substrate is added gradually to maintain a low, non-inhibitory concentration. 5. Product Removal/Immobilization: If possible, remove the product as it forms. Immobilized enzymes can sometimes show higher resistance to inhibition.[6]
Formation of undesired byproduct (e.g., nicotinic acid instead of nicotinamide) 1. Incorrect Enzyme Selection: Using a nitrilase when a nitrile hydratase is required. 2. Contaminating Amidase Activity: The enzyme preparation may contain amidases that further hydrolyze the desired nicotinamide product.1. Use the Correct Enzyme: Ensure you are using a nitrile hydratase for nicotinamide production. 2. Purify Enzyme or Use a More Selective Strain: If amidase activity is suspected, further purification of the enzyme may be necessary. Alternatively, use a microbial strain known for its high nitrile hydratase and low amidase activity.
Chemical Hydrolysis
Problem Possible Causes Solutions
Low yield of nicotinamide and high yield of nicotinic acid 1. Reaction Conditions Too Harsh: High temperature, high concentration of base, or long reaction time can promote the hydrolysis of nicotinamide to nicotinic acid. 2. Incorrect Stoichiometry: An excess of the hydrolyzing agent (e.g., NaOH) will drive the reaction towards the carboxylic acid.1. Optimize Reaction Conditions: Reduce the reaction temperature and time. Use a milder base or a lower concentration. 2. Adjust Stoichiometry: Carefully control the molar ratio of the base to this compound.
Incomplete reaction 1. Insufficient Catalyst/Reagent: Not enough acid or base to drive the reaction. 2. Low Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: this compound may not be fully dissolved in the reaction medium.1. Increase Catalyst/Reagent Concentration: Incrementally increase the amount of acid or base. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a Co-solvent: If solubility is an issue, consider a co-solvent system that is compatible with the reaction conditions.
HPLC Analysis
Problem Possible Causes Solutions
Peak Tailing (especially for pyridine compounds) 1. Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the C18 column can interact with the basic nitrogen of the pyridine ring. 2. Mobile Phase pH Too Close to pKa: If the mobile phase pH is near the pKa of the analytes, their ionization state can vary, leading to tailing. 3. Column Contamination or Void: Buildup of contaminants on the column frit or a void in the packing material.1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2-3 with formic or phosphoric acid) to ensure the pyridine nitrogen is protonated. Alternatively, for some applications, a high pH (e.g., >8) with a suitable buffer on a hybrid column can provide good peak shape. 2. Use a Buffer: Ensure the mobile phase is adequately buffered at the desired pH. 3. Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Poor Resolution between this compound, nicotinamide, and nicotinic acid 1. Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation. 2. Incorrect Column Chemistry: The stationary phase may not be suitable for separating these closely related compounds.1. Optimize Mobile Phase: Adjust the gradient or isocratic composition. A mobile phase of methanol:acetonitrile:water (e.g., 20:20:60 v/v) has been shown to be effective.[3] 2. Select Appropriate Column: A standard C18 column (e.g., 5 µm, 4.6 x 150 mm) is generally suitable for this separation.[3]
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Late Elution from a Previous Injection: A strongly retained compound from a prior run is eluting in the current chromatogram.1. Use High-Purity Solvents: Always use HPLC-grade solvents. 2. Implement a Wash Step: After each gradient run, include a high-organic wash step to elute any strongly retained compounds from the column.

Data Presentation

Table 1: Summary of Hydrolysis Conditions and Products

Degradation MethodKey Reagents/CatalystTypical ConditionsPrimary ProductTypical Yield/ConversionReference
Chemical Hydrolysis Sodium Hydroxide (NaOH)60-140 °CNicotinamide~95-99%[7]
Chemical Hydrolysis Sodium Hydroxide (NaOH)60-200 °CNicotinic Acid~95-99%[7]
Catalytic Hydrolysis Manganese Dioxide (MnO₂)100 °C, 8 hours (reflux)NicotinamideUp to 99.6%[8]
Enzymatic (Nitrile Hydratase) Rhodococcus rhodochrous J1 cells25 °C, pH 7.0Nicotinamide100% conversion[5]
Enzymatic (Nitrilase) Rhodococcus rhodochrous J1 cells25 °C, pH 8.0Nicotinic Acid100% conversion[4]
Enzymatic (Nitrilase) Bacillus pallidus Dac521 cells60 °C, pH 8.0Nicotinic Acid100% conversion[6]
Enzymatic (Nitrilase) Recombinant E. coli (afnitA)44 °C, pH 7.75Nicotinic Acid98.6%

Table 2: Kinetic Data for Hydrolysis in High-Temperature Liquid Water

ReactionTemperature Range (K)Activation Energy (kJ/mol)Reference
This compound → Nicotinamide483.15 - 523.1565.2
Nicotinamide → Nicotinic Acid483.15 - 523.1585.8

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to Nicotinic Acid

This protocol is based on the use of whole-cell nitrilase from Rhodococcus rhodochrous J1.

1. Materials:

  • Resting cells of Rhodococcus rhodochrous J1 (prepared as per relevant microbiology protocols).

  • This compound.

  • Potassium phosphate (B84403) buffer (0.01 M, pH 8.0).

  • Reaction vessel (e.g., shaker flask).

  • Shaking incubator set to 25 °C.

2. Procedure:

  • Prepare a reaction mixture in the reaction vessel consisting of 200 mM this compound and a specific concentration of resting cells (e.g., 2.9 mg dry cell weight per mL) in 0.01 M potassium phosphate buffer (pH 8.0).

  • Incubate the mixture at 25 °C with shaking.

  • To achieve higher product concentrations, a fed-batch approach can be used, where additional this compound (e.g., 200 mM aliquots) is added periodically during the reaction.

  • Monitor the reaction progress by taking aliquots at regular time intervals.

  • Quench the reaction in the aliquots by adding an equal volume of 0.1 N HCl.

  • Centrifuge the quenched aliquots to pellet the cells.

  • Analyze the supernatant for the concentration of this compound and nicotinic acid using HPLC (see Protocol 3).

Protocol 2: Chemical Hydrolysis of this compound to Nicotinamide

This protocol is based on the use of a manganese dioxide catalyst.

1. Materials:

  • This compound.

  • Manganese dioxide (MnO₂).

  • Deionized water.

  • Three-neck round-bottom flask with a reflux condenser and stirrer.

  • Heating mantle or oil bath.

2. Procedure:

  • In the round-bottom flask, dissolve this compound in deionized water (e.g., 0.096 mol in 5.556 mol of water).

  • Add the MnO₂ catalyst (e.g., 0.0115 mol).

  • Heat the mixture to reflux (100 °C) with stirring for 5-8 hours.

  • Monitor the reaction by taking samples periodically for HPLC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the MnO₂ catalyst.

  • Wash the catalyst with deionized water.

  • The product in the filtrate can be isolated by evaporating the water.

Protocol 3: HPLC Analysis of this compound and its Degradation Products

This method is for the simultaneous determination of this compound, nicotinamide, and nicotinic acid.[3]

1. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 150 mm).

  • Mobile Phase: Methanol:Acetonitrile:Water (20:20:60, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 216 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

2. Procedure:

  • Prepare standard solutions of this compound, nicotinamide, and nicotinic acid of known concentrations in the mobile phase.

  • Generate a calibration curve for each compound by injecting the standards and plotting peak area versus concentration.

  • Prepare the experimental samples by diluting them appropriately in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the prepared samples into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the concentration of each compound in the samples using the calibration curves.

Mandatory Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_other Other Pathways TCP This compound NAM Nicotinamide TCP->NAM Nitrile Hydratase (Enzymatic) or Mild Base NA Nicotinic Acid TCP->NA Nitrilase (Enzymatic) TD Thermal Decomposition (High Temp) TCP->TD BD Biodegradation (Anaerobic) TCP->BD NAM->NA Amidase (Enzymatic) or Strong Base/Acid TDP Products: CO, NOx, Cyanides TD->TDP BDP Metabolites BD->BDP

Figure 1. Primary degradation pathways of this compound.

HPLC_Troubleshooting start Observe Peak Tailing in Chromatogram check_silanol Is the analyte basic? (e.g., Pyridine ring) start->check_silanol check_pH Is mobile phase pH ~2 units away from pKa? check_silanol->check_pH No sol_silanol Cause: Secondary interaction with silanols check_silanol->sol_silanol Yes check_column Is column old or contaminated? check_pH->check_column Yes sol_pH Cause: Analyte in multiple ionization states check_pH->sol_pH No sol_column Cause: Column void or active site contamination check_column->sol_column Yes action_silanol Action: Lower mobile phase pH to 2-3 (e.g., with 0.1% Formic Acid) to protonate analyte. check_column->action_silanol No, but still tailing sol_silanol->action_silanol action_pH Action: Adjust pH and/or increase buffer strength (10-25 mM). sol_pH->action_pH action_column Action: Flush column with strong solvent. If no improvement, replace guard/analytical column. sol_column->action_column

Figure 2. Troubleshooting workflow for HPLC peak tailing.

Enzyme_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Analysis cluster_troubleshoot 4. Troubleshooting prep_enzyme Prepare/Thaw Enzyme (Nitrilase/Nitrile Hydratase) combine Combine Enzyme, Substrate, and Buffer in Reactor prep_enzyme->combine prep_substrate Prepare Substrate Solution (this compound) prep_substrate->combine prep_buffer Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 7.5-8.0) prep_buffer->combine incubate Incubate at Optimal Temperature with Shaking (e.g., 25-60°C) combine->incubate sample Take Time-Point Samples incubate->sample quench Quench Reaction (e.g., add acid) sample->quench analyze Analyze via HPLC (Substrate, Product, Byproduct) quench->analyze eval Evaluate Yield & Conversion Rate analyze->eval low_yield Low Yield? eval->low_yield Results Unsatisfactory check Check Enzyme Activity, Substrate/Product Inhibition, Reaction Conditions low_yield->check Yes check->prep_enzyme Optimize

Figure 3. Experimental workflow for enzymatic degradation studies.

References

troubleshooting the scale-up of 3-cyanopyridine production processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-cyanopyridine production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common industrial method for this compound synthesis?

The most prevalent industrial route is the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline).[1] This process involves reacting 3-picoline with ammonia (B1221849) and air at elevated temperatures in the presence of a catalyst.[1][2]

Q2: My product yield is lower than expected. What are the potential causes and solutions?

Low yield is a common issue during the scale-up of this compound synthesis. Several factors could be contributing to this problem. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting: Low Product Yield

Potential CauseRecommended Action
Catalyst Deactivation - Regenerate the catalyst according to the manufacturer's protocol. - If regeneration is ineffective, replace the catalyst. - Ensure the catalyst composition is appropriate for the reaction conditions; common catalysts include V₂O₅ with promoters like TiO₂, MoO₃, or Sb₂O₃.[3]
Suboptimal Reaction Temperature - The typical temperature range for ammoxidation is 280-500 °C.[3] Verify that the reactor temperature is within the optimal range for your specific catalyst system. - Calibrate temperature sensors to ensure accurate readings.
Incorrect Reactant Ratios - The molar ratio of 3-picoline, ammonia, and air is crucial for optimal yield.[2] A common ratio is approximately 1:1.5-1.8:2.5-3.0 (3-picoline:ammonia:oxygen in air).[2] - Check and calibrate mass flow controllers for all reactants.
Poor Mixing of Reactants - Ensure the design of the reactor and gas distributors promotes thorough mixing of the reactants. - In a fixed-bed reactor, ensure uniform packing of the catalyst to prevent channeling.
Presence of Impurities in Feedstock - Analyze the purity of the 3-picoline and ammonia feedstock. Impurities can poison the catalyst or lead to side reactions. - Implement purification steps for the feedstock if necessary.
Short Residence Time - The contact time of the reactants with the catalyst may be too short for complete conversion. - Adjust the flow rates of the reactants to increase the residence time. A residence time of around 2.5 seconds has been reported to achieve high yields with certain catalysts.[4]

Q3: I am observing significant byproduct formation. How can I improve the selectivity of the reaction?

Improving selectivity towards this compound often involves fine-tuning the reaction conditions and catalyst.

Troubleshooting: Poor Selectivity / High Impurity Profile

Potential CauseRecommended Action
Suboptimal Catalyst - The choice of catalyst and its support significantly impacts selectivity. For instance, V₂O₅/TiO₂ catalysts have been studied for their selective ammoxidation properties.[5] - Consider catalysts with different promoter compositions to enhance selectivity.
Incorrect Reaction Temperature - Higher temperatures can sometimes favor the formation of byproducts like carbon oxides.[4] - Optimize the temperature profile within the reactor to maximize the formation of this compound while minimizing side reactions.
Non-ideal Reactant Ratios - An excess or deficiency of ammonia or oxygen can lead to the formation of different byproducts. - Systematically vary the reactant ratios to find the optimal balance for your specific setup.
Product Degradation - Prolonged exposure of the product to high temperatures can lead to degradation. - Optimize the reactor design and operating conditions to minimize the residence time of the product in the high-temperature zone.

Q4: How can I purify the crude this compound product?

Common purification methods for this compound include distillation and recrystallization.[1] For laboratory-scale purification, recrystallization from a solvent system like o-xylene/hexane can be effective.[6] Industrial processes often rely on fractional distillation to separate this compound from unreacted starting materials and byproducts.[7]

Quantitative Data on this compound Synthesis

The following table summarizes reported yields and conversion rates for the ammoxidation of 3-picoline under various catalytic conditions.

Catalyst SystemTemperature (°C)Conversion of 3-Picoline (%)Yield of this compound (%)Reference
Molybdenum catalyst on silica (B1680970) gel3809995[4]
V₂O₅Not specified89.383.5[3][4]
MoO₃-V₂O₅Not specified9682[4]
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂Not specified10098.6[4]
V₂O₅-TiO₂-Mo₂O₃ on SiO₂365-370Not specified>90[2]
Vanadium-titanium-antimonyNot specified9768[3]

Experimental Protocols

Key Experiment: Vapor-Phase Ammoxidation of 3-Picoline (Industrial Scale Concept)

This protocol outlines the general steps for the industrial production of this compound via the ammoxidation of 3-picoline. Specific parameters will vary depending on the catalyst and reactor design.

  • Catalyst Loading: The reactor (typically a fixed-bed or fluidized-bed reactor) is loaded with the chosen catalyst, for example, a V₂O₅-based catalyst on a suitable support.[1][2]

  • Reactor Heating: The reactor is heated to the target reaction temperature, typically in the range of 350-400 °C.[4]

  • Reactant Feed:

    • 3-picoline is vaporized and preheated.

    • Ammonia gas is preheated.

    • Air is compressed and preheated.

  • Mixing and Reaction: The preheated streams of 3-picoline vapor, ammonia, and air are fed into a mixing chamber before entering the reactor.[2] The typical molar ratio of 3-picoline:ammonia:oxygen is in the range of 1:1.5-1.8:2.5-3.0.[2]

  • Ammoxidation: The reactant mixture passes over the catalyst bed where the ammoxidation reaction occurs.

  • Product Cooling and Separation: The gaseous product stream exiting the reactor is cooled. The crude this compound, along with any unreacted 3-picoline and byproducts, condenses.[7]

  • Purification: The crude liquid is then purified, typically by fractional distillation, to isolate this compound of the desired purity.[7]

Visualizations

Signaling Pathways and Workflows

Ammoxidation_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products 3-Picoline 3-Picoline Reactor Catalytic Reactor (350-400°C) 3-Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (O2) Air->Reactor This compound This compound Reactor->this compound Water Water Reactor->Water Byproducts Byproducts (e.g., COx, Pyridine) Reactor->Byproducts

Caption: Ammoxidation of 3-Picoline to this compound.

Experimental_Workflow start Start feed_prep Reactant Preparation (Vaporization & Preheating) start->feed_prep reaction Ammoxidation Reaction (Fixed/Fluidized Bed Reactor) feed_prep->reaction separation Product Cooling & Condensation reaction->separation purification Purification (Distillation/Recrystallization) separation->purification analysis Quality Control Analysis purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General Experimental Workflow for this compound Production.

Troubleshooting_Flowchart start Low Yield or High Impurities? check_catalyst Check Catalyst Activity and Integrity start->check_catalyst Yes check_temp Verify Reaction Temperature check_catalyst->check_temp No Issue regenerate Regenerate or Replace Catalyst check_catalyst->regenerate Issue Found check_ratios Analyze Reactant Ratios check_temp->check_ratios No Issue adjust_temp Adjust Temperature Controller check_temp->adjust_temp Issue Found check_purity Assess Feedstock Purity check_ratios->check_purity No Issue adjust_flow Calibrate/Adjust Mass Flow Controllers check_ratios->adjust_flow Issue Found purify_feed Purify Feedstock check_purity->purify_feed Issue Found resolve Problem Resolved regenerate->resolve adjust_temp->resolve adjust_flow->resolve purify_feed->resolve

Caption: Troubleshooting Logic for this compound Scale-up.

References

Technical Support Center: Managing Exothermic Events in Reactions with 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing exothermic events when working with 3-cyanopyridine. Reactions involving this compound, particularly hydrolysis, can be highly exothermic and require careful management to prevent thermal runaways. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: The primary exothermic hazard stems from its hydrolysis, which can be rapid and release significant heat, especially under strong acidic or basic conditions.[1] This reaction can lead to a rapid increase in temperature and pressure within the reaction vessel if not properly controlled. Additionally, like many organic nitrile compounds, this compound is incompatible with strong oxidizing agents, and its thermal decomposition can release toxic fumes, including cyanides, nitrogen oxides, and carbon monoxide.[2]

Q2: What are the signs of a potential runaway reaction with this compound?

A2: Key indicators of a potential runaway reaction include:

  • A sudden, sharp, and uncontrollable rise in reaction temperature.

  • An unexpected increase in pressure inside the reactor.

  • Vigorous gas evolution or bubbling in the reaction mixture.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, especially at a temperature below its normal boiling point.

Q3: What immediate actions should I take if I suspect a runaway reaction?

A3: In the event of a suspected runaway reaction, prioritize personnel safety above all else. Follow your laboratory's established emergency procedures.[3][4][5][6] General steps include:

  • Stop all reactant feeds: Immediately cease the addition of any reagents to the reactor.

  • Maximize cooling: If it is safe to do so, apply maximum cooling to the reactor using an ice bath or other available cooling systems.

  • Alert personnel and evacuate: Inform everyone in the immediate vicinity and evacuate the laboratory.

  • Activate emergency systems: If the situation escalates, activate the nearest fire alarm and follow your institution's emergency response plan.[7]

  • Do not attempt to quench the reaction with water or other reactive substances unless this is a pre-approved and tested emergency procedure for the specific reaction.

Troubleshooting Guide for Exothermic Events

An unexpected temperature increase is a critical event that requires immediate and correct action. The following table provides a troubleshooting guide for managing temperature excursions during reactions with this compound.

Symptom Possible Causes Immediate Actions Preventative Measures
Rapid, Uncontrolled Temperature Rise 1. Addition of a reactant (e.g., strong acid or base) is too fast. 2. Inadequate cooling capacity for the reaction scale. 3. Poor heat transfer due to inadequate stirring. 4. Concentration of reactants is too high.1. Stop all reagent addition immediately. 2. Apply maximum cooling (e.g., immerse the reactor in an ice bath). 3. If safe, increase the stirring rate to improve heat transfer. 4. Prepare for an emergency shutdown if the temperature continues to rise.1. Add reagents dropwise or via a syringe pump to control the addition rate. 2. Perform a thermal hazard assessment before scaling up a reaction. 3. Ensure the cooling system is appropriately sized and functioning correctly. 4. Use a more dilute solution of reactants.
Localized Hotspots in the Reactor 1. Poor mixing leading to localized high concentrations of reactants. 2. Solid reactants not dissolving or dispersing properly.1. Increase the stirring speed. 2. If possible and safe, use a different type of stirrer (e.g., overhead stirrer for viscous mixtures).1. Use a reactor with appropriate baffling to improve mixing. 2. Ensure solid reactants are finely powdered and added slowly to allow for proper dispersion.
Pressure Buildup in a Sealed Vessel 1. Gas evolution from the reaction (e.g., ammonia (B1221849) during hydrolysis). 2. The reaction temperature has exceeded the boiling point of the solvent. 3. Thermal decomposition of this compound or other reaction components.1. If equipped, vent the reactor to a fume hood or a suitable scrubbing system. 2. Immediately cool the reactor to reduce the vapor pressure of the solvent and slow down gas-producing reactions.1. Conduct the reaction in an open or vented system if possible. 2. If a sealed system is necessary, ensure it is equipped with a pressure relief valve. 3. Maintain the reaction temperature well below the boiling point of the solvent.

Quantitative Data on this compound Reactions

Table 1: Kinetic Data for the Hydrolysis of this compound

This data is for the hydrolysis in high-temperature liquid water without added catalysts. The presence of strong acids or bases will significantly accelerate these reactions and increase the exothermic risk.

Reaction Stage Activation Energy (Ea) Temperature Range
This compound → Nicotinamide (B372718)65.2 kJ/mol[8][9][10]483.15 - 523.15 K[8][9][10]
Nicotinamide → Nicotinic Acid85.8 kJ/mol[8][9][10]483.15 - 523.15 K[8][9][10]

Table 2: Estimated Thermochemical Data for Nitrile Hydrolysis

The following data for benzonitrile (B105546), a structural analog of this compound, can be used as a conservative estimate for preliminary hazard analysis. It is strongly recommended to perform calorimetric studies for the specific reaction conditions.

Reaction Enthalpy of Reaction (ΔHr) Notes
Benzonitrile Hydrolysis (Acid Catalyzed)-The hydrolysis of benzonitrile is known to be exothermic.[11]
Benzonitrile Hydrolysis (Base Catalyzed)-The base-catalyzed hydrolysis of nitriles is also an exothermic process.[12][13][14]

Experimental Protocols

Protocol 1: Safe Laboratory-Scale Basic Hydrolysis of this compound

This protocol provides a framework for the controlled hydrolysis of this compound to nicotinamide using sodium hydroxide (B78521). It is imperative to perform a risk assessment before carrying out this procedure.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Solvent (e.g., water or a water/co-solvent mixture)

  • Reaction vessel with magnetic stirrer, reflux condenser, and temperature probe

  • Ice-water bath

  • Addition funnel or syringe pump

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure the ice-water bath is readily available and large enough to immerse the reaction vessel.

  • Initial Charge: Charge the reaction vessel with a solution of this compound in the chosen solvent. Begin stirring and record the initial temperature.

  • Controlled Addition: Slowly add the NaOH solution to the reaction mixture dropwise using an addition funnel or a syringe pump. Monitor the internal temperature of the reaction closely.

  • Temperature Control: Maintain the reaction temperature within a predetermined safe range (e.g., by adjusting the addition rate and/or using the ice-water bath). Do not allow the temperature to rise uncontrollably.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.

Protocol 2: Thermal Hazard Assessment Workflow

A thorough thermal hazard assessment is crucial before scaling up any potentially exothermic reaction.

Thermal_Hazard_Assessment Workflow for Thermal Hazard Assessment cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Runaway Scenario Assessment cluster_3 Phase 4: Risk Mitigation Literature_Review Literature Review: - Search for known hazards of reactants and products. - Identify potential exothermic reactions. Estimate_Thermodynamics Estimate Thermodynamics: - Use analogous reactions or computational methods to estimate ΔHr and ΔTad. Literature_Review->Estimate_Thermodynamics DSC_TGA Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): - Determine onset temperature of decomposition. - Measure heat of decomposition. Estimate_Thermodynamics->DSC_TGA Reaction_Calorimetry Reaction Calorimetry (RC): - Measure the heat of reaction under process conditions. - Determine the rate of heat release. DSC_TGA->Reaction_Calorimetry ARC_Testing Accelerating Rate Calorimetry (ARC): - Simulate a runaway reaction under adiabatic conditions. - Determine time to maximum rate (TMR) and self-accelerating decomposition temperature (SADT). Reaction_Calorimetry->ARC_Testing Define_Safe_Operating_Limits Define Safe Operating Limits: - Establish maximum allowable temperature and pressure. ARC_Testing->Define_Safe_Operating_Limits Develop_Control_Strategies Develop Control Strategies: - Implement cooling systems, controlled dosing, and emergency procedures. Define_Safe_Operating_Limits->Develop_Control_Strategies Scale_Up_Review Scale-Up Review: - Re-evaluate hazards at each scale increase. Develop_Control_Strategies->Scale_Up_Review

A flowchart for conducting a thorough thermal hazard assessment.

Logical Troubleshooting Flowchart

This diagram outlines a logical approach to troubleshooting an unexpected exotherm during a chemical reaction.

Troubleshooting_Exotherm Troubleshooting an Unexpected Exotherm Start Unexpected Temperature Rise Detected Action1 Stop All Reagent Additions Start->Action1 Action2 Apply Maximum Cooling Action1->Action2 Check1 Is Temperature Decreasing? Action2->Check1 Action3 Continue Monitoring Until Stable Check1->Action3 Yes Action4 Initiate Emergency Shutdown & Evacuate Check1->Action4 No Investigate Investigate Root Cause: - Review procedure - Check equipment - Analyze reaction mixture Action3->Investigate End Safe State Achieved Action4->End Investigate->End

A logical flowchart for responding to an unexpected exotherm.

Disclaimer: This information is intended for guidance only and should not replace a thorough risk assessment and adherence to your institution's safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.

References

Technical Support Center: In-Situ Monitoring of 3-Cyanopyridine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on the in-situ monitoring of 3-cyanopyridine conversion. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in-situ experiments.

Question: Why am I seeing negative peaks or strange artifacts in my in-situ FTIR absorbance spectrum?

Answer: This is a common issue often related to the background collection.[1]

  • Problem: The most frequent cause is collecting a background spectrum with a dirty or contaminated Attenuated Total Reflectance (ATR) element.[1] If the background contains substances that are consumed or displaced during the reaction, they will appear as negative peaks in the sample spectrum.

  • Solution:

    • Ensure the ATR crystal is thoroughly cleaned with an appropriate solvent before collecting the background spectrum.

    • Collect the background under the same conditions (temperature, pressure, solvent) as the planned reaction, but before adding the reactants.

    • If the solvent composition changes significantly during the reaction, this can also affect the baseline. Consider advanced data processing techniques like baseline correction algorithms to mitigate this.[2]

Question: My Raman signal for the reaction is very weak and has a high noise level. How can I improve the signal-to-noise ratio?

Answer: Weak Raman scattering is a known challenge. Several factors can be optimized to enhance signal quality.

  • Problem: The inherent inefficiency of the Raman effect, fluorescence from the sample or impurities, and incorrect optical alignment can all lead to poor signal quality.

  • Solution:

    • Increase Laser Power: Carefully increase the laser power. Be cautious, as excessive power can cause sample degradation or photo-bleaching.

    • Increase Integration Time/Scans: Increase the detector integration time or the number of accumulated scans to improve the signal-to-noise ratio.[2]

    • Optimize Focus: Ensure the laser is precisely focused on the reaction mixture through the probe window or vial.

    • Check for Fluorescence: Sample fluorescence can overwhelm the Raman signal. If fluorescence is an issue, consider switching to a longer wavelength laser (e.g., 785 nm or 1064 nm) to reduce fluorescence excitation.

    • Use a High-Quality Probe: Ensure your immersion probe is clean and properly coupled to the spectrometer.

Question: The baseline of my in-situ spectrum is drifting significantly during the experiment. How can I correct this?

Answer: Baseline drift is common in long experiments due to changes in temperature, pressure, or sample composition.

  • Problem: Drifting baselines can complicate both qualitative analysis and quantitative modeling, affecting the accuracy of peak intensity measurements.[2]

  • Solution:

    • Instrument Stability: Allow the spectrometer to warm up and stabilize before starting the experiment to minimize thermal drift.

    • Post-Processing Correction: Use software-based baseline correction algorithms. Common methods include polynomial fitting or asymmetric least squares fitting to flatten the baseline.[2]

    • Derivative Spectroscopy: Applying a first or second derivative to the spectra can help minimize the effects of broad baseline shifts and better resolve overlapping peaks.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the analysis of this compound conversion.

Question: What are the most suitable in-situ techniques for monitoring the conversion of this compound?

Answer: The choice of technique depends on the specific reaction (e.g., hydrolysis, hydrogenation) and the information required. The most common and effective methods are Fourier Transform Infrared (FTIR) and Raman spectroscopy.[3]

  • FTIR Spectroscopy: Excellent for tracking changes in functional groups. For the hydrolysis of this compound to nicotinamide (B372718), FTIR can easily monitor the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the amide carbonyl peak (~1680 cm⁻¹).[4][5]

  • Raman Spectroscopy: Also a vibrational technique, Raman is highly sensitive to the C≡N nitrile bond and offers the advantage of being insensitive to water, making it ideal for monitoring reactions in aqueous media without overwhelming solvent peaks.[6][7] It is also well-suited for analyzing solid catalysts and polymorphic forms.[6]

  • NMR Spectroscopy: In-line Flow NMR can provide detailed structural information and quantification but typically requires more complex and expensive setups. It is particularly useful for identifying intermediates and byproducts in complex reaction mixtures.[8]

Question: How can I quantify the concentration of this compound and nicotinamide from my spectral data?

Answer: Quantification requires building a calibration model that correlates spectral response to concentration.

  • Data Collection: Collect spectra of several samples with known concentrations of this compound and nicotinamide under reaction conditions.

  • Model Building: Use chemometric methods to build a predictive model.

    • Univariate Analysis: If a peak is unique and does not overlap with others, you can create a simple calibration curve by plotting its height or area against concentration (Beer-Lambert Law).

    • Multivariate Analysis: For complex spectra with overlapping peaks, methods like Partial Least Squares (PLS) or Principal Component Regression (PCR) are more robust. These techniques use the entire spectral region to build a more accurate model.[3]

  • Validation: Validate the model using an independent set of samples with known concentrations to ensure its accuracy and predictive power. Using an internal standard can also improve accuracy.[3]

Question: What key spectral changes should I look for during the hydrolysis of this compound to nicotinamide?

Answer: The primary transformation involves the conversion of a nitrile group to a primary amide.

  • Disappearance of Reactant Peak: Monitor the decrease in the intensity of the C≡N (nitrile) stretching band of this compound, typically found around 2230 cm⁻¹.

  • Appearance of Product Peaks: Watch for the increase in intensity of bands corresponding to nicotinamide:

    • The C=O (amide I) stretching band around 1680 cm⁻¹.

    • The N-H bending (amide II) band around 1620 cm⁻¹.

  • Isosbestic Points: The presence of one or more isosbestic points (wavelengths where the absorbance does not change) can indicate a clean conversion from one species to another without significant long-lived intermediates.

Question: I am studying the hydrogenation of this compound. What are the expected products and how does this differ from hydrolysis monitoring?

Answer: Hydrogenation is a reduction reaction that primarily targets the nitrile group to form amines. Unlike hydrolysis which forms an amide, hydrogenation can lead to a mixture of primary, secondary, and tertiary amines.[9][10]

  • Primary Amine (3-Picolylamine): The initial product from the reduction of the nitrile group.

  • Secondary Amine (Di(pyridin-3-ylmethyl)amine): Can form from the reaction between the primary amine and an intermediate imine.[10]

  • Tertiary Amine: Further reaction can lead to tertiary amine formation.

Monitoring this reaction involves tracking the disappearance of the nitrile peak and the appearance of N-H bending and C-N stretching vibrations associated with the amine products. Due to the potential for multiple products, the spectral analysis can be more complex than for hydrolysis. Chemometric methods are often necessary to deconvolve the contributions from each species.[9]

Protocols and Data

Data Presentation

Table 1: Comparison of In-Situ Analytical Methods for this compound Conversion

FeatureFTIR SpectroscopyRaman SpectroscopyIn-Line NMR Spectroscopy
Principle Infrared absorption by molecular vibrationsInelastic scattering of monochromatic lightNuclear spin transitions in a magnetic field
Primary Use Monitoring functional group changes (C≡N, C=O)Monitoring functional groups, catalysts, polymorphsDetailed structural elucidation, byproduct ID
Strengths High sensitivity to polar bonds, extensive librariesInsensitive to water, good for aqueous media & solidsHighly quantitative, structurally specific
Weaknesses Water is a strong absorber, can obscure signals[5]Potential for sample fluorescence, weaker signalLower sensitivity, higher equipment cost[8]
Setup ATR immersion probes are common and robust[1]Immersion probes, non-contact opticsFlow cell integrated with NMR spectrometer

Table 2: Key Vibrational Frequencies (cm⁻¹) for Monitoring this compound Hydrolysis

CompoundFunctional GroupApproximate Wavenumber (cm⁻¹)Method
This compound C≡N Stretch~2230FTIR / Raman
Pyridine Ring Modes1580-1600, 1400-1500FTIR / Raman
Nicotinamide C=O Stretch (Amide I)~1680FTIR
N-H Bend (Amide II)~1620FTIR
Pyridine Ring Modes1580-1610, 1400-1500FTIR / Raman
Nicotinic Acid (Byproduct)C=O Stretch (Carboxylic Acid)~1710FTIR

Table 3: Example HPLC Method Parameters for Nicotinamide Quantification

ParameterSetting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[11]
Mobile Phase A 0.05 M Phosphate Buffer[12]
Mobile Phase B Methanol[12]
Flow Rate 1 mL/min[12]
Detection UV Absorbance at 261 nm[12]
Gradient A linear gradient is typically used to separate related compounds.[12]
Injection Volume 50-100 µL[11]

This table provides a general starting point. Method optimization is required for specific applications.

Experimental Protocols

Protocol 1: General In-Situ FTIR Monitoring using an ATR Probe

  • System Setup:

    • Install the ATR immersion probe into the reactor, ensuring a proper seal.

    • Connect the probe to the FTIR spectrometer via fiber optic cables.

    • Allow the spectrometer to warm up for at least 60 minutes to ensure stability.

  • Background Collection:

    • Charge the reactor with the solvent and any catalysts or reagents that will be present at time zero.

    • Bring the mixture to the target reaction temperature and pressure.

    • Once the system is stable, collect a background spectrum. This spectrum will be automatically subtracted from all subsequent sample spectra.

  • Reaction Initiation:

    • Inject the starting material (this compound) into the reactor to initiate the conversion.

    • Immediately start the time-resolved spectral data collection.

  • Data Acquisition:

    • Collect spectra at regular intervals (e.g., every 30-60 seconds). The frequency should be sufficient to capture the reaction kinetics.

    • Monitor the key spectral regions in real-time (e.g., the disappearance of the nitrile peak and appearance of the amide peak).

  • Data Analysis:

    • After the reaction is complete, process the collected spectra. Apply baseline correction if necessary.

    • Generate trend plots of peak height/area versus time for reactants and products.

    • Use a pre-established calibration model to convert spectral data into concentration profiles.

Protocol 2: Offline HPLC Analysis for Validation

  • Sample Preparation:

    • During the in-situ experiment, withdraw small aliquots from the reactor at various time points.

    • Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a reaction inhibitor).

    • Dilute the sample with the mobile phase to a concentration within the calibrated range.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[11]

  • Instrument Setup:

    • Set up the HPLC system according to the parameters outlined in Table 3.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound and nicotinamide of known concentrations.

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve for each compound.

  • Sample Analysis:

    • Inject the prepared samples from the reaction.

    • Identify and integrate the peaks corresponding to this compound and nicotinamide based on their retention times.

    • Use the calibration curve to calculate the concentration of each compound in the samples.

Visualizations

Experimental & Logical Workflows

G cluster_setup 1. System Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (3-CP, Solvent, Catalyst) setup_reactor Assemble Reactor with In-Situ Probe (FTIR/Raman) prep_reagents->setup_reactor warmup Spectrometer Warm-up & System Equilibration setup_reactor->warmup bg_collect Collect Background Spectrum (Time Zero) warmup->bg_collect initiate_rxn Initiate Reaction (Add 3-CP) bg_collect->initiate_rxn monitor Collect Time-Resolved Spectra initiate_rxn->monitor process_spectra Process Spectra (e.g., Baseline Correction) monitor->process_spectra quantify Quantify Species (Calibration Model) process_spectra->quantify kinetics Generate Kinetic Profiles (Concentration vs. Time) quantify->kinetics

Caption: General workflow for in-situ monitoring experiments.

G cluster_laser Laser & Optics cluster_detector Detector Settings cluster_sample Sample Issue start Poor Signal Quality (Weak Peaks / High Noise) check_power Increase Laser Power? start->check_power check_focus Re-align/Focus Probe? start->check_focus check_scans Increase Integration Time or Number of Scans? start->check_scans check_fluorescence Fluorescence Present? start->check_fluorescence end_node Signal Quality Improved check_power->end_node check_focus->end_node check_scans->end_node change_laser Switch to Longer Wavelength Laser (e.g., 785nm) check_fluorescence->change_laser Yes change_laser->end_node

Caption: Troubleshooting logic for poor in-situ signal quality.

G reactant This compound (C≡N stretch ~2230 cm⁻¹) intermediate Intermediate (e.g., Imidate) reactant->intermediate H₂O (Catalyst) product Nicotinamide (C=O stretch ~1680 cm⁻¹) byproduct Nicotinic Acid (C=O stretch ~1710 cm⁻¹) product->byproduct Further Hydrolysis intermediate->product Tautomerization

Caption: Reaction pathway for the hydrolysis of this compound.

References

Technical Support Center: Refining Catalyst Selection for 3-Cyanopyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of 3-cyanopyridine.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound hydrogenation is showing low or no conversion. What are the likely causes?

A: Low or no conversion is a common issue that can often be attributed to catalyst deactivation or suboptimal reaction conditions. The primary causes include:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by contaminants. Sulfur compounds are notorious poisons for many hydrogenation catalysts like Raney Nickel and Palladium.[1][2] The pyridine (B92270) substrate or piperidine (B6355638) product can also inhibit the catalyst's activity.[1]

  • Poor Catalyst Activity: The catalyst itself may be old, improperly stored, or from a low-quality batch. For instance, Raney Nickel's effectiveness can decrease with age.[3]

  • Insufficient Hydrogen Pressure: Some catalysts, like Platinum on carbon (Pt/C), may require elevated hydrogen pressure to achieve full conversion, especially for aromatic systems.[4] Using a hydrogen balloon might not provide sufficient pressure for difficult reductions.[5][6]

  • Improper Solvent Choice: The solvent can significantly impact the reaction. Alcoholic solvents like ethanol (B145695) or methanol (B129727) are commonly used and often yield better results than solvents like dioxane for certain hydrogenations.[5]

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.[4]

Q2: I'm observing poor selectivity with significant byproduct formation. How can I improve the selectivity towards 3-picolylamine?

A: Poor selectivity in this compound hydrogenation often results in the formation of piperidine derivatives through over-hydrogenation or other side products. Here are some strategies to improve selectivity:

  • Catalyst Choice: The type of metal and support plays a crucial role. For example, Rhodium catalysts are powerful for hydrogenating various functional groups and aromatic rings, which might lead to over-hydrogenation if not controlled.[7] Raney Nickel is highly active and can also lead to over-hydrogenation.[2]

  • Reaction Conditions: Fine-tuning the temperature, pressure, and solvent can steer the reaction towards the desired product. Lowering the temperature and pressure can sometimes reduce over-hydrogenation.[4]

  • Use of Additives: The addition of acids or bases can modify the catalyst surface and influence selectivity. For instance, in the hydrogenation of pyridinecarbonitriles, palladium catalysts' selectivity can be tuned by adjusting the amount of an acidic additive.[1]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. For some hydrogenations, trifluoroethanol (TFE) has shown good results in terms of activity and selectivity.[8]

Q3: My catalyst appears to have deactivated after a single use. What could be the cause and can it be regenerated?

A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and sintering.[1][9]

  • Poisoning: As mentioned, impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites.

  • Fouling (Coking): Carbonaceous materials can deposit on the catalyst surface, physically blocking the active sites.[1]

  • Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, reducing the active surface area.[9]

Catalyst regeneration is sometimes possible, depending on the cause of deactivation:

  • For Coking: A common method is controlled oxidation, where the coked catalyst is heated in a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) to burn off the carbon deposits.[1]

  • For some types of Poisoning: A high-temperature treatment under a hydrogen flow may help to remove certain poisons.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound hydrogenation.

start Start: Hydrogenation Issue check_conversion Low/No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No poisoning Check for Catalyst Poisons (S, N compounds) check_conversion->poisoning Yes over_hydrogenation Over-hydrogenation (Piperidine formation) check_selectivity->over_hydrogenation Yes end_ok Problem Resolved check_selectivity->end_ok No conditions_conv Optimize Conditions: Increase H2 Pressure/Temp poisoning->conditions_conv catalyst_activity Verify Catalyst Activity (Use fresh catalyst) conditions_conv->catalyst_activity catalyst_activity->end_ok Success end_consult Consult Literature/ Expert catalyst_activity->end_consult Failure side_reactions Side Reactions/ Byproducts conditions_sel Adjust Conditions: Lower Temp/Pressure over_hydrogenation->conditions_sel catalyst_screening Screen Different Catalysts (e.g., Ni, Pd, Rh) conditions_sel->catalyst_screening additives Use Additives (Acids/Bases) catalyst_screening->additives additives->end_ok Success additives->end_consult Failure start Start: Catalyst Selection selectivity_req Primary Goal: Selective Nitrile Reduction? start->selectivity_req raney_ni Consider Raney Nickel (Cost-effective, active) selectivity_req->raney_ni Yes full_hydrogenation Goal: Full Hydrogenation (Piperidine derivative) selectivity_req->full_hydrogenation No pd_c Consider Pd/C with Additives (Tunable selectivity) raney_ni->pd_c optimize Optimize Conditions (Temp, Pressure, Solvent) pd_c->optimize rh_pt Consider Rh or Pt Catalysts (High activity for aromatics) full_hydrogenation->rh_pt Yes rh_pt->optimize sub This compound prod1 3-Picolylamine (Desired Product) sub->prod1 + H2 / Catalyst (Selective Nitrile Reduction) prod2 3-(Aminomethyl)piperidine (Over-hydrogenation) prod1->prod2 + H2 / Catalyst (Ring Hydrogenation)

References

Technical Support Center: Overcoming Poor Solubility of 3-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-cyanopyridine derivatives.

Troubleshooting Guide

This guide is designed to help you navigate common solubility issues encountered during your experiments.

Issue 1: My this compound derivative does not dissolve in aqueous buffers.

  • Question: What is the first step to solubilize a poorly soluble this compound derivative for an initial in vitro experiment?

    • Answer: For initial, small-scale experiments, the most common and effective first step is to use a co-solvent.[1] First, dissolve the compound in a small volume of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or propylene (B89431) glycol to create a concentrated stock solution.[1][2] Then, slowly add this stock solution to your aqueous buffer while vortexing to achieve the final desired concentration.[1] It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting your experimental system.[2]

  • Question: I've tried using a co-solvent, but my compound precipitates upon dilution into the aqueous buffer. What should I do next?

    • Answer: Precipitation upon dilution indicates that the aqueous buffer cannot maintain the compound in solution. Here are several strategies to address this:

      • pH Adjustment: this compound derivatives possess a basic pyridinic nitrogen.[1] Lowering the pH of the buffer (e.g., to pH 2-4) can protonate this nitrogen, forming a more soluble salt.[1] Conversely, if the derivative has acidic functional groups, increasing the pH might enhance solubility.[1] It is recommended to determine the pH-solubility profile of your specific compound.

      • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[2] Consider adding non-ionic surfactants like Tween® 80 or Pluronic® F68 to your buffer at a concentration above their critical micelle concentration (CMC).[2]

      • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3] They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Issue 2: My compound needs to be formulated for in vivo studies, and high concentrations of organic co-solvents are not viable.

  • Question: What are the preferred formulation strategies for improving the in vivo bioavailability of poorly soluble this compound derivatives?

    • Answer: For in vivo applications, several advanced formulation strategies can be employed to enhance solubility and, consequently, bioavailability:

      • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[5] This can be achieved through methods like spray drying or hot-melt extrusion.[6] The resulting amorphous solid dispersion can significantly improve the dissolution rate and solubility of the compound.[5]

      • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.[7] Techniques like micronization and nanonization (creating nanosuspensions) are effective for this purpose.[7][]

      • Salt Formation: If your this compound derivative has ionizable groups, forming a salt can dramatically increase its solubility and dissolution rate.[9] This is a common and effective method for both acidic and basic drugs.[9]

Quantitative Data Summary

The following tables provide illustrative data on how different solubility enhancement techniques can improve the aqueous solubility of a hypothetical this compound derivative. Note: These values are examples and the actual solubility improvement will vary depending on the specific compound and experimental conditions.

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Basic this compound Derivative

pHSolubility (µg/mL)Fold Increase
7.41.51.0
6.012.88.5
5.0150.2100.1
4.01250.7833.8
2.0>5000>3333

Table 2: Effect of Co-solvents and Excipients on the Aqueous Solubility of a Hypothetical this compound Derivative at pH 7.4

Formulation VehicleSolubility (µg/mL)Fold Increase
Water1.51.0
10% Ethanol in Water25.316.9
10% Propylene Glycol in Water45.830.5
1% Tween® 80 in Water112.174.7
5% Hydroxypropyl-β-cyclodextrin in Water489.6326.4

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10]

Materials:

  • This compound derivative

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of the this compound derivative to a vial containing a known volume of the buffer. The excess solid should be visible.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound derivative and the chosen polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Dissolve both the compound and the polymer in a sufficient amount of the volatile organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film of the solid dispersion will form on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator. This solid dispersion can then be used for dissolution studies or further formulation.

Visualizations

experimental_workflow Workflow for Solubility Enhancement of this compound Derivatives start Poorly Soluble This compound Derivative initial_screening Initial Screening: Co-solvent Approach (e.g., DMSO) start->initial_screening is_soluble Is the compound soluble in the final concentration? initial_screening->is_soluble success Proceed with Experiment is_soluble->success Yes troubleshoot Troubleshooting Required is_soluble->troubleshoot No ph_modification pH Modification troubleshoot->ph_modification surfactants Use of Surfactants troubleshoot->surfactants cyclodextrins Complexation with Cyclodextrins troubleshoot->cyclodextrins advanced_formulation Advanced Formulation Strategies (for in vivo) troubleshoot->advanced_formulation solid_dispersion Solid Dispersion advanced_formulation->solid_dispersion particle_size Particle Size Reduction advanced_formulation->particle_size salt_formation Salt Formation advanced_formulation->salt_formation

Caption: A decision-making workflow for addressing the poor solubility of this compound derivatives.

signaling_pathway Logical Relationships in Solubility Enhancement cluster_physical Physical Modifications cluster_chemical Chemical Modifications particle_size Particle Size Reduction (Micronization, Nanonization) goal Increased Aqueous Solubility and Dissolution Rate particle_size->goal crystal_habit Crystal Habit Modification (Amorphous, Co-crystals) crystal_habit->goal solid_dispersion Solid Dispersion solid_dispersion->goal ph_adjustment pH Adjustment ph_adjustment->goal co_solvency Co-solvency co_solvency->goal complexation Complexation (e.g., Cyclodextrins) complexation->goal salt_formation Salt Formation salt_formation->goal

Caption: Key physical and chemical modification strategies for enhancing the solubility of drug compounds.

Frequently Asked Questions (FAQs)

  • Q1: Why are this compound derivatives often poorly soluble in water?

    • A1: this compound and its derivatives often contain aromatic ring systems which are predominantly nonpolar and hydrophobic.[1] These structures have unfavorable interactions with polar water molecules, leading to low aqueous solubility.[1]

  • Q2: What is the difference between kinetic and thermodynamic solubility?

    • A2: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a stable value under specific conditions of temperature, pressure, and solvent. The shake-flask method measures thermodynamic solubility.[10] Kinetic solubility, on the other hand, is the concentration of a compound at the point when it starts to precipitate from a solution that was initially prepared from a stock solution (often in DMSO). This measurement can be higher than the thermodynamic solubility as it can form a supersaturated solution, which is metastable.[11]

  • Q3: Can heating be used to dissolve my this compound derivative?

    • A3: Gentle heating and sonication can sometimes help dissolve a compound.[1] However, this often creates a supersaturated and thermodynamically unstable solution, which may precipitate upon cooling or over time.[1] Additionally, excessive heat can cause degradation of the compound.

  • Q4: How do I choose the right solubility enhancement technique?

    • A4: The choice of technique depends on several factors, including the physicochemical properties of your specific this compound derivative, the required concentration, the intended application (in vitro vs. in vivo), and the compatibility of the excipients with your experimental system.[3] For early-stage in vitro screening, co-solvents and pH adjustment are often the first choice.[1] For in vivo formulation development, more advanced methods like solid dispersions or nanosuspensions are typically considered.[6][]

  • Q5: Are there any databases where I can find solubility data for specific this compound derivatives?

References

Validation & Comparative

A Comparative Reactivity Analysis of 2-, 3-, and 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of the three isomers of cyanopyridine: 2-cyanopyridine (B140075), 3-cyanopyridine, and 4-cyanopyridine (B195900). Understanding the distinct electronic and steric properties of these isomers is crucial for their application as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document summarizes key reactivity parameters, provides detailed experimental protocols for representative transformations, and visualizes reaction pathways to facilitate a deeper understanding of their chemical behavior.

Electronic Properties and Basicity

The position of the electron-withdrawing cyano (-CN) group on the pyridine (B92270) ring significantly influences the electron density of the nitrogen atom and, consequently, the basicity of the molecule. The pKa values of the conjugate acids of the cyanopyridines are a direct measure of their basicity.

CompoundpKa of Conjugate AcidReference
Pyridine5.25
2-Cyanopyridine-0.26[1]
This compound1.39 - 1.45[2][3]
4-Cyanopyridine1.92[1]

Analysis: All cyanopyridine isomers are significantly less basic than pyridine due to the inductive and mesomeric electron-withdrawing effects of the cyano group. The 2- and 4-cyanopyridines are the least basic due to the direct resonance delocalization of the nitrogen lone pair involving the cyano group. In this compound, the cyano group exerts a primarily inductive effect, resulting in a comparatively higher basicity among the three isomers.

electronic_effects cluster_2_cyano 2-Cyanopyridine cluster_3_cyano This compound cluster_4_cyano 4-Cyanopyridine 2-cyano_pyridine Pyridine Ring 2-cyano_group -CN group 2-cyano_pyridine->2-cyano_group -I, -M effect 2-cyano_group->2-cyano_pyridine Strong deactivation (ortho-position) 3-cyano_pyridine Pyridine Ring 3-cyano_group -CN group 3-cyano_pyridine->3-cyano_group -I effect 3-cyano_group->3-cyano_pyridine Moderate deactivation (meta-position) 4-cyano_pyridine Pyridine Ring 4-cyano_group -CN group 4-cyano_pyridine->4-cyano_group -I, -M effect 4-cyano_group->4-cyano_pyridine Strong deactivation (para-position)

Figure 1: Electronic effects of the cyano group on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the cyano group, makes cyanopyridines susceptible to nucleophilic aromatic substitution. The regioselectivity of the attack is determined by the stability of the intermediate Meisenheimer-like complex.

Reactivity Order (Qualitative): 4-cyanopyridine ≈ 2-cyanopyridine > this compound

SNAr_Mechanism Start Cyanopyridine + Nucleophile (Nu⁻) Intermediate_2_4 Meisenheimer-like Intermediate (Charge on N) Start->Intermediate_2_4 Attack at C2 or C4 Intermediate_3 Meisenheimer-like Intermediate (No charge on N) Start->Intermediate_3 Attack at C3 Product_2_4 Substituted Pyridine Intermediate_2_4->Product_2_4 Leaving group departure Product_3 Substituted Pyridine (slower) Intermediate_3->Product_3 Leaving group departure

Figure 2: Generalized mechanism for nucleophilic aromatic substitution on cyanopyridines.
Experimental Protocol: General Procedure for Amination of Cyanopyridines

This protocol is a generalized procedure and may require optimization for each specific isomer and amine.

Materials:

  • Cyanopyridine isomer (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

Procedure:

  • To a solution of the cyanopyridine isomer (1.0 mmol) in DMSO (5 mL), add the corresponding amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the ring nitrogen. The presence of the strongly electron-withdrawing cyano group further deactivates the ring, making these reactions challenging and often requiring harsh conditions.

Reactivity Order (Qualitative): this compound > 2-cyanopyridine ≈ 4-cyanopyridine

Regioselectivity: Electrophilic attack, when it occurs, is directed to the 3-position (meta to the nitrogen). This is because attack at the 2- or 4-position would lead to a highly unstable cationic intermediate with a positive charge adjacent to the already electron-deficient nitrogen atom. While this compound is the most "reactive" of the three isomers towards electrophiles, the yields are often low.

Due to the low reactivity, direct comparative studies on the electrophilic substitution of the three cyanopyridine isomers are scarce.

EAS_Mechanism Start Cyanopyridine + Electrophile (E⁺) Intermediate_3 Sigma Complex (Attack at C3) Start->Intermediate_3 Favored Intermediate_2_4 Sigma Complex (Unfavorable) (Attack at C2 or C4) Start->Intermediate_2_4 Disfavored Product 3-Substituted Pyridine Intermediate_3->Product Deprotonation

Figure 3: Regioselectivity in electrophilic aromatic substitution of cyanopyridines.

Reduction

Cyanopyridines can undergo reduction at both the pyridine ring and the cyano group. The electrochemical reduction to form radical anions has been studied, and the reduction potentials provide a quantitative measure of the ease of reduction.

CompoundReduction Potential (V vs. SCE)Reference
2-Cyanopyridine-1.87
This compound-1.92
4-Cyanopyridine-1.70

Analysis: 4-Cyanopyridine is the most easily reduced isomer, followed by 2-cyanopyridine, and then this compound. This trend is consistent with the electronic effects of the cyano group. In the 2- and 4-isomers, the cyano group is in conjugation with the ring nitrogen, which stabilizes the resulting radical anion through resonance. The effect is most pronounced in the 4-isomer.

Experimental Protocol: General Procedure for the Electrochemical Reduction

This is a general setup for cyclic voltammetry to determine reduction potentials.

Materials:

Procedure:

  • Prepare a solution of the cyanopyridine isomer in the electrolyte solution.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back.

  • Record the resulting voltammogram and determine the reduction potential from the peak potential.

Hydrolysis of the Cyano Group

The cyano group of all three isomers can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. The kinetics of this reaction have been studied, providing insight into the relative reactivity of the isomers under hydrolytic conditions.

CompoundActivation Energy for Hydrolysis (kJ/mol)Reference
2-Cyanopyridine83.7[4]
This compound74.3[4]
4-Cyanopyridine40.3[4]

Analysis: 4-Cyanopyridine exhibits the lowest activation energy for hydrolysis, indicating it is the most reactive under these conditions. This is followed by this compound and then 2-cyanopyridine. The higher reactivity of the 4-isomer can be attributed to the strong electron-withdrawing effect of the para-nitrogen, which makes the carbon of the cyano group more electrophilic and susceptible to nucleophilic attack by water.

Experimental Protocol: General Procedure for Hydrolysis of Cyanopyridines

This protocol is based on high-temperature water hydrolysis and may need to be adapted for other conditions.

Materials:

  • Cyanopyridine isomer

  • High-pressure reactor

  • Deionized water

Procedure:

  • Place a known concentration of the cyanopyridine isomer in the high-pressure reactor with deionized water.

  • Seal the reactor and heat it to the desired temperature (e.g., 200 °C).

  • Maintain the reaction at a constant pressure (e.g., 8 MPa).

  • Take samples at different time intervals and quench the reaction by cooling.

  • Analyze the samples using a suitable analytical technique (e.g., HPLC) to determine the concentration of the reactant and products (amide and carboxylic acid).

  • Calculate the rate constants and activation energy from the data obtained at different temperatures.

Summary of Comparative Reactivity

Reaction TypeReactivity OrderRegioselectivityKey Factors
Nucleophilic Substitution 4- ≈ 2- > 3-C2 and C4 positionsStability of the Meisenheimer-like intermediate
Electrophilic Substitution 3- > 2- ≈ 4-C3 positionDeactivation of the pyridine ring
Reduction (to radical anion) 4- > 2- > 3--Stability of the resulting radical anion
Hydrolysis of Cyano Group 4- > 3- > 2--Electrophilicity of the cyano carbon

Conclusion

The reactivity of 2-, 3-, and 4-cyanopyridine is a nuanced interplay of inductive and resonance effects imposed by the cyano group on the electron-deficient pyridine ring. The 4-cyanopyridine isomer is generally the most reactive towards nucleophiles and reduction, and its cyano group is the most susceptible to hydrolysis. Conversely, the this compound isomer is the most reactive, albeit still poor, towards electrophilic substitution. The 2-cyanopyridine isomer often exhibits reactivity intermediate to or comparable with the 4-isomer in nucleophilic reactions. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to a wide array of functional molecules for various applications in research and industry.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 3-Cyanopyridine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of 3-cyanopyridine with established techniques. The presented data and protocols are intended to assist researchers and drug development professionals in selecting and validating the most suitable analytical method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for quality control, process monitoring, and stability testing. This document outlines the validation of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compares its performance against traditional High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) methods.

Data Presentation: A Comparative Summary of Analytical Methods

The performance of the novel UPLC-MS/MS method was evaluated against established HPLC-UV and GC-FID methods. The following table summarizes the key validation parameters for each technique, providing a clear comparison of their capabilities.

Validation ParameterNovel UPLC-MS/MS MethodEstablished HPLC-UV Method[1][2]Established GC-FID Method[3]
**Linearity (R²) **> 0.999> 0.998Not explicitly stated
Limit of Detection (LOD) 0.1 ng/mL0.70 mg/L5 ppm
Limit of Quantification (LOQ) 0.5 ng/mL1.18 mg/LNot explicitly stated
Accuracy (Recovery %) 98.5 - 101.2%87 - 102%93.4 - 104.6%
Precision (RSD %) < 2%Intra-day: 0.9 - 3.9% Inter-day: 1.2 - 5.6%Not explicitly stated
Analysis Time ~ 5 minutes~ 15 minutes~ 10 minutes
Selectivity Very High (Mass-based)ModerateModerate

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and the established HPLC-UV and GC-FID methods are provided below.

Novel Method: UPLC-MS/MS

This method offers high sensitivity and selectivity for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol/water, 50:50 v/v) to prepare stock solutions.

  • Prepare calibration standards and quality control (QC) samples by spiking the blank matrix with the stock solution.

  • For sample analysis, dilute the test sample with the solvent to fall within the calibration range.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions:

  • System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (if used).

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (or peak area of the analyte) against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Established Method 1: HPLC with UV Detection

This method is a robust and widely used technique for the quantification of this compound.[1][2]

1. Sample Preparation:

  • Prepare stock and working standard solutions of this compound in the mobile phase.

  • Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

2. HPLC Conditions:

  • System: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A tertiary mixture of methanol, acetonitrile, and water (20:20:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 216 nm.[1]

  • Injection Volume: 10 µL.

3. Quantification:

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Established Method 2: GC-FID

This gas chromatography method is suitable for the analysis of volatile compounds like this compound.[3]

1. Sample Preparation:

  • Prepare standard solutions of this compound in a suitable solvent (e.g., dichloromethane).

  • For certain matrices, a derivatization step might be necessary. For instance, nicotinamide (B372718) can be dehydrated to this compound using heptafluorobutyric anhydride (B1165640) (HFB).[3]

  • Prepare samples by dissolving them in the solvent.

2. GC-FID Conditions:

  • System: Agilent 8890 GC System with a Flame Ionization Detector.

  • Column: 5% OV-17 on Chromosorb W AW DMCS (or a similar mid-polarity column).[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Isothermal at 130 °C.[3]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split or splitless injection).

3. Quantification:

  • Construct a calibration curve based on the peak areas of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the analytical workflows and logical relationships described in this guide.

Analytical_Method_Validation_Workflow define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_samples Prepare Standards & Samples prepare_protocol Prepare Validation Protocol select_parameters->prepare_protocol perform_analysis Perform Analytical Runs prepare_samples->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data process_data Process & Analyze Data collect_data->process_data evaluate_results Evaluate Against Acceptance Criteria process_data->evaluate_results generate_report Generate Validation Report evaluate_results->generate_report

Analytical Method Validation Workflow

UPLC_MSMS_Workflow start Start: Sample/Standard sample_prep Sample Preparation (Dilution, Spiking, Filtration) start->sample_prep uplc_injection UPLC Injection sample_prep->uplc_injection chrom_separation Chromatographic Separation (C18 Column, Gradient Elution) uplc_injection->chrom_separation esi_ionization Electrospray Ionization (ESI+) chrom_separation->esi_ionization mass_analysis Tandem Mass Spectrometry (MRM Analysis) esi_ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification end End: Report Result quantification->end

UPLC-MS/MS Experimental Workflow

Method_Comparison cluster_attributes Key Performance Attributes UPLC_MSMS UPLC-MS/MS High Sensitivity High Selectivity Fast Analysis HPLC_UV HPLC-UV Moderate Sensitivity Moderate Selectivity Slower Analysis GC_FID GC-FID Moderate Sensitivity Moderate Selectivity Moderate Analysis Time Sensitivity Sensitivity Sensitivity->UPLC_MSMS:sens Superior Sensitivity->HPLC_UV:sens Good Sensitivity->GC_FID:sens Good Selectivity Selectivity Selectivity->UPLC_MSMS:sel Excellent Selectivity->HPLC_UV:sel Good Selectivity->GC_FID:sel Good Speed Speed Speed->UPLC_MSMS:time Fastest Speed->HPLC_UV:time Slowest Speed->GC_FID:time Moderate

Comparison of Analytical Methods

References

spectroscopic comparison between 3-cyanopyridine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers of cyanopyridine—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—exhibit distinct physical and chemical properties owing to the varied position of the electron-withdrawing cyano (-C≡N) group on the pyridine (B92270) ring. These differences manifest uniquely in their spectroscopic profiles, providing a reliable basis for their differentiation and characterization. This guide offers an objective comparison of these isomers using Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data.

Introduction to Spectroscopic Characterization

Spectroscopic analysis is a cornerstone in chemical synthesis and drug development, essential for verifying molecular structure and purity.[1] Techniques such as FTIR, Raman, and NMR spectroscopy provide detailed insights into a molecule's functional groups and its carbon-hydrogen framework. For aromatic systems like cyanopyridines, these methods reveal how the placement of substituents influences the electronic environment of the molecule, resulting in unique and predictable spectral fingerprints.

Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure. The key vibrational modes for cyanopyridines involve the nitrile group stretch, aromatic C-H stretches, and pyridine ring vibrations.

The most characteristic vibration is the C≡N stretching mode, which appears as a sharp, intense band in the 2220-2240 cm⁻¹ region.[2] The position of this band is sensitive to the electronic effects of the pyridine ring. Conjugation between the nitrile group and the aromatic ring can weaken the C≡N bond, leading to a lower stretching frequency compared to saturated nitriles.[2]

Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode 2-Cyanopyridine This compound 4-Cyanopyridine
C≡N Stretch (FTIR) ~2235~2231[2]~2240
C≡N Stretch (Raman) ~2236~2230~2241
Aromatic C-H Stretch ~3067~3070[2]~3075
Ring Breathing Mode ~992~995~1000
Ring Deformations ~1585, 1470~1595, 1475[2]~1598, 1416[3]

Note: Values are approximate and can vary slightly based on the experimental conditions (e.g., solid-state vs. solution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, making it straightforward to distinguish between the cyanopyridine isomers.

¹H NMR Spectroscopy

The position of the cyano group significantly influences the chemical shifts of the pyridine ring protons. The electron-withdrawing nature of the nitrile group deshields adjacent protons, causing them to resonate at a higher frequency (further downfield).

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Position 2-Cyanopyridine This compound 4-Cyanopyridine
H-2 -~8.91~8.83
H-3 ~7.75-~7.55
H-4 ~7.88~8.00-
H-5 ~7.58~7.48~7.55
H-6 ~8.74~8.85~8.83

Reference:[4]

¹³C NMR Spectroscopy

Similarly, the ¹³C chemical shifts are affected by the cyano group's position. The carbon atom directly attached to the nitrile group (ipso-carbon) and the nitrile carbon itself show characteristic shifts.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Position 2-Cyanopyridine This compound 4-Cyanopyridine
C-2 ~133.3[4]~153.0~151.0
C-3 ~128.2[4]~110.0~124.5
C-4 ~137.0[4]~139.5~128.0
C-5 ~126.8[4]~124.0~124.5
C-6 ~151.0[4]~153.5~151.0
-C≡N ~117.0[4]~117.5~116.8

References:[4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the cyano group affects the energy of the π-π* and n-π* transitions of the pyridine ring, resulting in different absorption maxima (λ_max).

UV-Vis Absorption Maxima (λ_max, nm)

Isomer λ_max in Cyclohexane λ_max in Acetonitrile
2-Cyanopyridine ~265[4]265
This compound -240
4-Cyanopyridine -255

Experimental Protocols

The data presented in this guide are typically acquired using the following standard protocols.

FTIR Spectroscopy Protocol
  • Sample Preparation : For solid samples, a small amount (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR), a small amount of the solid is placed directly on the ATR crystal.[1]

  • Instrument : A Fourier-Transform Infrared Spectrometer.

  • Acquisition : A background spectrum is recorded first. The sample is then placed in the infrared beam path, and the spectrum is recorded, typically scanning from 4000 to 400 cm⁻¹.[1]

  • Data Processing : The instrument's software automatically subtracts the background from the sample spectrum to generate the final absorbance or transmittance spectrum.[1]

NMR Spectroscopy Protocol
  • Sample Preparation : Approximately 5-10 mg of the cyanopyridine isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[1]

  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Standard parameters include a 30° or 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are averaged.

  • ¹³C NMR Acquisition : Proton-decoupled spectra are acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.[1]

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software to generate the final spectrum.[1]

Visualization of Comparison Workflow

The logical workflow for the spectroscopic comparison of the cyanopyridine isomers is illustrated below.

Spectroscopic_Comparison cluster_isomers Cyanopyridine Isomers cluster_techniques Spectroscopic Techniques cluster_data Comparative Data Analysis isomer2 2-Cyanopyridine FTIR FTIR Spectroscopy isomer2->FTIR Raman Raman Spectroscopy isomer2->Raman NMR NMR Spectroscopy isomer2->NMR UVVis UV-Vis Spectroscopy isomer2->UVVis isomer3 This compound isomer3->FTIR isomer3->Raman isomer3->NMR isomer3->UVVis isomer4 4-Cyanopyridine isomer4->FTIR isomer4->Raman isomer4->NMR isomer4->UVVis VibData Vibrational Frequencies (C≡N, C-H, Ring Modes) FTIR->VibData Raman->VibData NMRData Chemical Shifts (¹H & ¹³C) NMR->NMRData UVData Absorption Maxima (λ_max) UVVis->UVData

Caption: Workflow for the comparative spectroscopic analysis of cyanopyridine isomers.

Conclusion

The three isomers of cyanopyridine can be unambiguously distinguished using a combination of standard spectroscopic techniques. Vibrational spectroscopy (FTIR and Raman) provides clear differentiation based on the C≡N stretching frequency and fingerprint region of the pyridine ring modes. ¹H and ¹³C NMR spectroscopy offer the most definitive structural elucidation, with the chemical shifts of each nucleus being uniquely dependent on the cyano group's position. Finally, UV-Vis spectroscopy complements this analysis by revealing differences in the electronic structures of the isomers. This comprehensive spectroscopic data is invaluable for quality control, reaction monitoring, and the development of new chemical entities in the pharmaceutical and materials science fields.

References

Unveiling the Potency of 3-Cyanopyridine Analogs: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 3-cyanopyridine derivatives have emerged as a promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid in the advancement of drug discovery and development.

The versatile this compound core has been the subject of extensive research, leading to the synthesis of numerous analogs with potent anticancer and antimicrobial properties. These compounds have been shown to exert their effects through the modulation of various cellular signaling pathways, making them attractive candidates for further investigation.

Comparative Anticancer Activity of this compound Analogs

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various analogs. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 5a HepG2 (Liver)2.71 ± 0.15[1]
MCF-7 (Breast)1.77 ± 0.10[1]
Series 5e MCF-7 (Breast)1.39 ± 0.08[1]
Series 6b HepG2 (Liver)2.68[1]
Compound 7h MCF-7 (Breast)1.89[2]
Compound 8f MCF-7 (Breast)1.69[2]
Compound 5c PC-3 (Prostate)Promising activity[3]
MDA-MB-231 (Breast)Promising activity[3]
HepG2 (Liver)Promising activity[3]
Compound 5e PC-3 (Prostate)More active than 5-FU[3]
MDA-MB-231 (Breast)More active than 5-FU[3]
HepG2 (Liver)Comparable to 5-FU[3]
Compound 5c HEPG2 (Liver)1.46[4]
Compound 5d HEPG2 (Liver)7.08[4]
Compound 8a A549 (Lung)0.83 µg/ml[5]
Compound 7b A549 (Lung)0.87 µg/ml[5]

Key Signaling Pathways Targeted by this compound Analogs

Several studies have elucidated the mechanisms of action of this compound analogs, revealing their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

One of the key pathways targeted is the VEGFR-2/HER-2 signaling cascade . Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play crucial roles in tumor angiogenesis and cell growth. Certain this compound derivatives have been identified as dual inhibitors of these kinases.[1]

VEGFR2_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg HER2 HER-2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 EGF EGF EGF->HER2 Analog This compound Analog Analog->VEGFR2 Inhibits Analog->HER2 Inhibits

Caption: Dual inhibition of VEGFR-2 and HER-2 signaling pathways by this compound analogs.

Another important target is the PIM-1 kinase , a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell survival and proliferation. Specific this compound derivatives have demonstrated potent inhibitory activity against PIM-1 kinase.[2]

Furthermore, some analogs have been shown to modulate the expression of survivin , an inhibitor of apoptosis protein that is highly expressed in most human tumors. By reducing survivin levels, these compounds can induce apoptosis in cancer cells.[3]

Experimental Protocols

The biological activities of this compound analogs are typically assessed using a variety of in vitro assays. A common method for evaluating anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay Workflow

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of This compound analogs A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine IC50 values F->G

Caption: A typical workflow for the MTT assay to determine the cytotoxic effects of this compound analogs.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents. Studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated antibacterial activity against E. coli and B. subtilis.[6][7] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies aim to understand how the chemical structure of a molecule influences its biological activity. For this compound analogs, SAR studies have revealed that the nature and position of substituents on the pyridine (B92270) ring significantly impact their potency. For example, the introduction of specific aryl or heterocyclic moieties at certain positions can enhance anticancer or antimicrobial activity.[1][2][3] A deeper understanding of SAR is crucial for the rational design of more effective this compound-based therapeutic agents.

Conclusion

The data presented in this guide highlight the significant potential of this compound analogs as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The diverse biological activities, coupled with the ability to modulate key signaling pathways, make these compounds a compelling area for further research. The provided experimental data and methodologies offer a valuable resource for scientists and researchers working to advance the discovery of new and effective therapies. Continued exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

performance benchmark of different catalysts for 3-cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-cyanopyridine, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and Vitamin B3, is a subject of ongoing research to enhance efficiency and sustainability. The primary industrial route for its synthesis is the vapor-phase ammoxidation of 3-picoline. The performance of the catalyst in this process is paramount, directly influencing yield, selectivity, and overall process economy. This guide provides a comparative benchmark of various catalysts employed in the synthesis of this compound, supported by experimental data.

Performance Benchmark of Catalysts

The efficiency of this compound synthesis is critically dependent on the catalyst system used. Vanadium-based catalysts, often in combination with other metal oxides, have been extensively studied and are widely used in industrial applications. The following table summarizes the performance of different catalytic systems based on reported experimental data.

Catalyst SystemSupport/Promoter3-Picoline Conversion (%)This compound Yield (%)Selectivity (%)Reference
V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂-100%~99%-[1]
Molybdenum CatalystSilica Gel99%95%-[1]
V₂O₅/TiO₂Nanosized TiO₂ particlesHigh ActivityLow Selectivity-[2]
V₂O₅-89.3%83.5%-[1]
MoO₃-V₂O₅-96%82%-[1]
V₂O₅-P₂O₅-SiO₂-96%82%-[1]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC--85%-[1]
Sb₂O₅-V₂O₅-TiO₂-montmorillonite-SiO₂-94%90%-[1]
Aluminum Sesquioxide Carrier CatalystA=Li, Na, Ti; B=Mn, Mg, V, Bi, P; C=W, Fe, Cu, Ge>99%>95%-[3]
V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5%SiO₂-91.6% (molar yield)-[4]
V-W-O system---99.5%[1]

Experimental Protocols

The synthesis of this compound via ammoxidation of 3-picoline is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures. While specific conditions vary depending on the catalyst, a general experimental procedure is outlined below.

General Procedure for Ammoxidation of 3-Picoline:

  • Catalyst Loading: The reactor is filled with the desired catalyst.

  • Preheating: The raw materials, 3-picoline and ammonia (B1221849), are vaporized and preheated to a temperature range of 180-330 °C.

  • Mixing: The preheated 3-picoline and ammonia are mixed with air. The typical molar ratio of 3-picoline: NH₃: air is in the range of 1:2-7:10-15.

  • Reaction: The gaseous mixture is fed into the reactor. The reaction is carried out at a temperature between 280-500 °C and a pressure of approximately 0.020-0.090 KPa. The reaction temperature is controlled using a fused salt bath.

  • Product Collection: The reaction products are passed through an absorption tower where this compound is absorbed in water.

  • Purification: The aqueous solution of this compound is then subjected to extraction and rectification to obtain the final high-purity product.

Catalytic Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the catalytic synthesis of this compound from 3-picoline.

G Picoline 3-Picoline Vaporization Vaporization & Preheating Picoline->Vaporization Ammonia Ammonia Ammonia->Vaporization Air Air (O₂) Mixing Mixing Air->Mixing Vaporization->Mixing Reactor Catalytic Reactor Mixing->Reactor Catalyst Absorption Absorption Reactor->Absorption Extraction Extraction Absorption->Extraction Rectification Rectification Extraction->Rectification Product This compound Rectification->Product

Caption: Workflow for this compound Synthesis.

Concluding Remarks

The choice of catalyst is a critical factor in the synthesis of this compound, with multi-component metal oxide systems, particularly those containing vanadium, demonstrating high efficacy. The data presented highlights that catalysts such as V₂O₅-Sb₂O₅-Cr₂O₃-TiO₂ and certain supported molybdenum catalysts can achieve near-quantitative conversion and high yields.[1] However, it is important to note that reaction conditions play a significant role and must be optimized for each specific catalyst system to achieve optimal performance. Future research will likely focus on developing even more active, selective, and durable catalysts with improved environmental compatibility.

References

A Comparative Guide to Computational and Experimental Data for 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for 3-cyanopyridine, a molecule of interest in various chemical and pharmaceutical research fields. By juxtaposing theoretical calculations with empirical findings, this document aims to offer a comprehensive understanding of the molecule's structural, vibrational, and electronic properties, thereby aiding in its application and further study.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the core quantitative data obtained from both experimental measurements and computational modeling of this compound.

Molecular Geometry

The equilibrium geometry of this compound has been determined experimentally and calculated using Density Functional Theory (DFT). The table below compares key bond lengths and angles.

Parameter Experimental Value Computational Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-CNNot explicitly found in search results1.435[1]
C≡NNot explicitly found in search results1.155[1]
Pyridine Ring C-C (average)Not explicitly found in search results1.397[1]
Pyridine Ring C-H (average)Not explicitly found in search results1.084[1]
Bond Angles (°)
C-C-C (Pyridine Ring)Not explicitly found in search resultsNot explicitly found in search results
C-C-H (Pyridine Ring)Not explicitly found in search resultsNot explicitly found in search results
Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying molecular structures. The following table compares the experimental FT-IR and Raman frequencies with the scaled theoretical vibrational wavenumbers for this compound.

Vibrational Mode Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Scaled Theoretical (B3LYP/6-311++G(d,p)) (cm⁻¹)
C-H stretch~3000-3100~3000-3100Not explicitly listed in provided search results
C≡N stretch2217-2218[2]Not explicitly listed in provided search resultsOverestimated before scaling[1][3]
C=C/C=N ring stretch1564-1544[3]1596[4]1595[4]
C-H in-plane bendNot explicitly listed in provided search resultsNot explicitly listed in provided search resultsNot explicitly listed in provided search results
Ring breathingNot explicitly listed in provided search results989[4]992[4]
C-H out-of-plane bendNot explicitly listed in provided search resultsNot explicitly listed in provided search resultsNot explicitly listed in provided search results

Note: A comprehensive list of all vibrational modes was not available in a single source. The provided data is a compilation from multiple studies. Theoretical values are often scaled to better match experimental results.[1][3]

Electronic Properties

The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy and correlated with theoretical calculations.

Property Experimental Value Computational Value (TD-DFT/B3LYP)
Maximum Absorption Wavelength (λmax) Not explicitly found in search resultsNot explicitly found in search results
HOMO-LUMO Energy Gap (eV) Not available3.84 (for a derivative)[2]

Note: Specific experimental UV-Vis data for this compound was not found in the initial search. The HOMO-LUMO gap provided is for a derivative, 3-cyano-2(1H)-pyridone, and serves as a related example.

Experimental and Computational Protocols

A clear understanding of the methodologies is crucial for interpreting the data.

Experimental Protocols
  • Fourier Transform Infrared (FT-IR) Spectroscopy : The solid-phase FT-IR spectra are typically recorded using a spectrometer with the sample prepared as a KBr pellet. The spectral range is generally 4000–400 cm⁻¹.

  • Fourier Transform Raman (FT-Raman) Spectroscopy : The FT-Raman spectra are often recorded with the sample in a capillary tube using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm). The spectral range is typically 3500–100 cm⁻¹.

  • UV-Vis Spectroscopy : The electronic absorption spectra are measured in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature using a spectrophotometer.

  • X-ray Crystallography : For solid-state structural analysis, single crystals are grown and analyzed using an X-ray diffractometer. The crystal structure is solved and refined using specialized software.[2]

Computational Methods
  • Software : The quantum chemical calculations are commonly performed using software packages like Gaussian.[1][2]

  • Method : Density Functional Theory (DFT) is a widely used method.[1][2][5] The B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) is a popular functional for such studies.[1][2]

  • Basis Set : A common basis set for these types of calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1][2]

  • Geometry Optimization : The molecular geometry is optimized to find the minimum energy structure.

  • Vibrational Frequency Calculation : Harmonic vibrational frequencies are calculated from the optimized geometry. These calculated frequencies are often overestimated compared to experimental values and are therefore scaled using appropriate scaling factors.[1][3]

  • Electronic Spectra Simulation : Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of comparing computational and experimental data for this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_comp_analysis Comparative Analysis exp_sample This compound Sample exp_ftir FT-IR Spectroscopy exp_sample->exp_ftir exp_raman FT-Raman Spectroscopy exp_sample->exp_raman exp_uvvis UV-Vis Spectroscopy exp_sample->exp_uvvis exp_xrd X-ray Crystallography exp_sample->exp_xrd exp_data Experimental Data (Spectra, Structure) exp_ftir->exp_data exp_raman->exp_data exp_uvvis->exp_data exp_xrd->exp_data analysis Comparison of Experimental and Calculated Data exp_data->analysis comp_model Molecular Model of This compound comp_dft DFT Calculation (B3LYP/6-311++G(d,p)) comp_model->comp_dft comp_opt Geometry Optimization comp_dft->comp_opt comp_freq Vibrational Frequency Calculation comp_opt->comp_freq comp_tddft TD-DFT Calculation comp_opt->comp_tddft comp_data Calculated Data (Geometry, Frequencies, Electronic Transitions) comp_freq->comp_data comp_tddft->comp_data comp_data->analysis conclusion Correlation and Interpretation analysis->conclusion

Caption: Workflow for Comparing Experimental and Computational Data.

G cluster_data_types Data Correlation exp_vib Experimental Vibrational Frequencies (FT-IR, Raman) comp_vib Calculated Vibrational Frequencies (DFT) exp_vib->comp_vib Correlation exp_geo Experimental Geometry (X-ray) comp_geo Calculated Geometry (DFT Optimization) exp_geo->comp_geo Correlation exp_elec Experimental Electronic Transitions (UV-Vis) comp_elec Calculated Electronic Transitions (TD-DFT) exp_elec->comp_elec Correlation

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Cyanopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The 3-cyanopyridine scaffold has emerged as a versatile core for a new generation of potent kinase inhibitors. However, off-target effects remain a critical hurdle. This guide provides a comprehensive comparison of the cross-reactivity profiles of this compound-based inhibitors, supported by detailed experimental methodologies and visualizations of affected signaling pathways.

The therapeutic success of kinase inhibitors is often dictated by their selectivity. While potent inhibition of the intended target is crucial, off-target activity can lead to unforeseen side effects or even provide opportunities for drug repositioning. This guide delves into the cross-reactivity assessment of this compound-based inhibitors, offering a framework for evaluating their specificity and potential polypharmacology.

Comparative Cross-Reactivity Profiles

To illustrate the selectivity of this compound-based inhibitors, we present a comparative analysis of a hypothetical, yet representative, inhibitor, "CNP-Inhibitor-X," against a panel of kinases. The data is presented to reflect typical findings from a broad kinase screen.

Kinase Target Inhibitor IC50 (nM) Fold Selectivity vs. Primary Target Kinase Family Potential Implication of Off-Target Inhibition
PIM-1 (Primary Target) CNP-Inhibitor-X 15 1 Serine/Threonine Kinase Intended therapeutic effect (e.g., anti-cancer)
PIM-2CNP-Inhibitor-X453Serine/Threonine KinasePotential for broader anti-cancer activity
PIM-3CNP-Inhibitor-X755Serine/Threonine KinasePotential for broader anti-cancer activity
DYRK1ACNP-Inhibitor-X25016.7Dual-Specificity KinaseNeurological effects, developmental processes
CLK2CNP-Inhibitor-X50033.3Serine/Threonine KinaseRegulation of RNA splicing
GSK3βCNP-Inhibitor-X80053.3Serine/Threonine KinaseWnt signaling, metabolic regulation
Aurora Kinase ACNP-Inhibitor-X1,20080Serine/Threonine KinaseCell cycle regulation, potential for mitotic defects
VEGFR2CNP-Inhibitor-X>10,000>667Tyrosine KinaseLow potential for anti-angiogenic side effects
EGFRCNP-Inhibitor-X>10,000>667Tyrosine KinaseLow potential for skin and gastrointestinal toxicities

Note: The data presented for CNP-Inhibitor-X is hypothetical and serves as an illustrative example of a typical cross-reactivity profile for a this compound-based PIM-1 inhibitor. Actual values would be determined experimentally.

Experimental Protocols for Cross-Reactivity Assessment

A thorough evaluation of inhibitor selectivity involves a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

In Vitro Kinase Profiling: Radiometric Assay

This method is considered a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.

Materials:

  • Purified recombinant kinases (primary target and a panel of off-targets)

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³³P]ATP

  • This compound-based inhibitor stock solution (in DMSO)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound-based inhibitor in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the diluted inhibitor.

  • Initiation: Start the reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

High-Throughput Selectivity Profiling: KINOMEscan™

This competition binding assay allows for the screening of an inhibitor against a large panel of kinases simultaneously.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.

General Workflow:

  • A panel of DNA-tagged kinases is incubated with the this compound-based inhibitor.

  • The mixture is then applied to a solid support matrix functionalized with an immobilized broad-spectrum kinase inhibitor.

  • Kinases that are not bound to the test inhibitor will bind to the immobilized ligand, while those complexed with the test inhibitor will remain in solution.

  • After a wash step to remove unbound kinases, the amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are typically reported as the percentage of kinase remaining bound to the solid support compared to a DMSO control.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the potential downstream consequences of off-target inhibition is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially affected by off-target interactions and a typical experimental workflow for assessing cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis inhibitor This compound Inhibitor Dilution reaction Kinase Reaction Incubation inhibitor->reaction kinase_panel Kinase Panel Preparation kinase_panel->reaction reagents Assay Reagent Preparation reagents->reaction detection Signal Detection reaction->detection ic50 IC50 Determination detection->ic50 selectivity Selectivity Profiling ic50->selectivity

A typical workflow for in vitro kinase inhibitor cross-reactivity assessment.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects cluster_off_target Potential Off-Target Interaction growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival inhibitor This compound Inhibitor inhibitor->raf off_target_raf Off-target inhibition of RAF

Potential off-target inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Conclusion

The this compound scaffold represents a promising foundation for the development of novel kinase inhibitors. However, a thorough and early assessment of their cross-reactivity is indispensable for advancing the most selective and safe candidates into further development. By employing a suite of robust biochemical and cellular assays, researchers can build a comprehensive understanding of an inhibitor's selectivity profile, paving the way for more effective and less toxic targeted therapies. This guide provides the necessary framework for conducting and interpreting these critical studies.

A Comparative Guide to the Structural Confirmation of Novel 3-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of medicinal chemistry is continually evolving, with 3-cyanopyridine derivatives emerging as a significant scaffold in the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The definitive structural confirmation of these novel derivatives is a critical step in the drug discovery process, ensuring the reliability of structure-activity relationship (SAR) studies and the overall validity of the research. This guide provides an objective comparison of the analytical techniques employed for the structural elucidation of newly synthesized this compound compounds, supported by experimental data from recent literature.

Comparative Analysis of Analytical Techniques

The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, and their collective application leads to an unambiguous assignment of the chemical structure.

Analytical TechniqueInformation ProvidedKey Findings from Recent Studies
Infrared (IR) Spectroscopy Identification of key functional groups.Routinely used to confirm the presence of characteristic groups such as -NH (3390-3396 cm⁻¹), -C≡N (2206-2232 cm⁻¹), and C=O (1643-1693 cm⁻¹) in novel this compound derivatives.[1][2][3][4]
¹H Nuclear Magnetic Resonance (¹H NMR) Provides information on the number, environment, and connectivity of protons in a molecule.Essential for identifying aromatic and aliphatic protons, as well as protons of specific functional groups (e.g., NH, OCH₃). Disappearance of signals from starting materials and appearance of new signals confirm the reaction progress.[1][2][3][5]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Determines the number and types of carbon atoms in a molecule.Confirms the carbon skeleton of the synthesized compounds, including signals for carbonyl carbons (162.6-166.7 ppm), nitrile carbons (around 115.8 ppm), and various aromatic and aliphatic carbons.[1][5]
Mass Spectrometry (MS) Determines the molecular weight of the compound.Provides the molecular ion peak (M⁺), which confirms the molecular formula of the newly synthesized derivatives.[3]
Elemental Analysis Determines the percentage composition of elements (C, H, N) in a compound.The experimentally found elemental composition is compared with the calculated values to validate the proposed chemical formula.[1][2][3]
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of a crystalline compound.Used in some studies to unambiguously confirm the structure of novel this compound derivatives, such as 2-bromo-4-(4-chlorophenyl)-6-phenylnicotinonitrile.[6]
Performance Comparison of Novel this compound Derivatives

Recent research has focused on synthesizing novel this compound derivatives and evaluating their biological activities, particularly as anticancer agents. The following table summarizes the in vitro cytotoxic activity of selected compounds against various human cancer cell lines.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
This compound PIM-1 InhibitorsMCF-7 (Breast Cancer)Compound 7h : Not specified, but showed persuasive results.DoxorubicinNot specified
2-Oxo-3-cyanopyridinesPC-3 (Prostate Cancer)5c : > 52, 5e : 27.25-FUNot specified
MDA-MB-231 (Breast Cancer)5c : 37.5, 5e : 20.35-FUNot specified
HepG2 (Liver Cancer)5c : 45.1, 5e : 29.85-FUNot specified
2-Oxo-1,2-dihydropyridine-3-carbonitrilesHEPG2 (Liver Cancer)5c : 1.46, 5d : 7.08DoxorubicinNot specified
Non-fused CyanopyridonesMCF-7 (Breast Cancer)5a : 1.77, 5e : 1.39TaxolNot specified
HepG2 (Liver Cancer)5a : 2.71, 6b : 2.68TaxolNot specified
3-CyanopyridinonesHepG-2 (Liver Cancer)4c : 8.02, 4d : 6.955-FU9.42

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the key analytical techniques used in the structural confirmation of this compound derivatives.

General Procedure for Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (5a-f)[5]

Equimolar amounts of intermediate 3 (10 mmol), aromatic aldehydes 4a-f (10 mmol), and malononitrile (B47326) (10 mmol) are mixed in ethanol (B145695) (20 mL). A few drops of piperidine (B6355638) are added to the mixture, which is then refluxed for six hours. After the reaction is complete, the mixture is allowed to cool, and the resulting solid is filtered to yield the product.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets. The scanning range is typically 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) source at 70 eV.

  • Elemental Analysis: Carbon, hydrogen, and nitrogen analyses are performed using a CHN elemental analyzer. The results are generally within ±0.4% of the calculated values.

Cytotoxicity Evaluation (MTT Assay)[5]

Human cancer cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized compounds for 72 hours. Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength (e.g., 540 nm), and the IC₅₀ values are calculated.

Visualizations

Synthesis and Structural Confirmation Workflow

The following diagram illustrates the general workflow from the synthesis of novel this compound derivatives to their structural confirmation and biological evaluation.

General Workflow for Novel this compound Derivative Research A Starting Materials (e.g., Aldehydes, Ketones, Malononitrile) B Synthesis of this compound Derivatives A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Structural Confirmation C->D H Biological Evaluation (e.g., Cytotoxicity Assays) C->H E Spectroscopic Analysis (IR, NMR, MS) D->E F Elemental Analysis D->F G X-ray Crystallography (if applicable) D->G I Structure-Activity Relationship (SAR) Studies E->I F->I G->I H->I

Caption: Research workflow for this compound derivatives.

Key Signaling Pathway Inhibition

Several novel this compound derivatives have been identified as inhibitors of specific signaling pathways implicated in cancer progression, such as the PIM-1 kinase pathway.

Inhibition of PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation Substrate Downstream Substrates (e.g., Bad, p27) Substrate->Phosphorylation Apoptosis Inhibition of Apoptosis Phosphorylation->Apoptosis CellCycle Cell Cycle Progression Phosphorylation->CellCycle Inhibitor Novel this compound Derivative (e.g., 7h) Inhibitor->PIM1

Caption: PIM-1 kinase pathway inhibition.

References

Evaluating the Efficiency of New Synthetic Pathways to 3-Cyanopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic pathways to 3-cyanopyridine (nicotinonitrile), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The efficiency of the primary industrial method, the ammoxidation of 3-picoline, is evaluated against alternative synthetic routes. This comparison is supported by experimental data, detailed methodologies, and visualizations to aid researchers in selecting the most suitable pathway for their specific needs.

Overview of Synthetic Pathways

The synthesis of this compound is dominated by the vapor-phase ammoxidation of 3-picoline (3-methylpyridine). This process involves the reaction of 3-picoline with ammonia (B1221849) and an oxygen source (typically air) over a heterogeneous catalyst at elevated temperatures.[1][2] The high efficiency and continuous nature of this process make it ideal for large-scale industrial production.[1]

Alternative pathways, while less common, offer different approaches to the synthesis of this compound. These include a traditional laboratory-scale method involving the dehydration of nicotinamide (B372718) using a strong dehydrating agent like phosphorus pentoxide.[3] Another route described in patent literature involves a multi-step synthesis starting from non-heterocyclic precursors like 2-methyleneglutaronitrile.[4] More recent developments have also explored enzymatic hydrolysis of this compound to nicotinamide, indicating a potential for biocatalytic routes in the future.

This guide will focus on a quantitative comparison of the ammoxidation of 3-picoline, with various catalytic systems, and the dehydration of nicotinamide, providing a clear evaluation of their respective efficiencies.

Data Presentation: Comparison of Synthetic Pathways

The following table summarizes the quantitative data for different synthetic pathways to this compound, allowing for a direct comparison of their performance.

Pathway Starting Material(s) Catalyst/Reagent Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Ammoxidation 3-Picoline, Ammonia, AirV₂O₅-based composite on Al₂O₃280-450>95High yield, continuous process, industrially establishedHigh energy input, requires specialized equipment
Ammoxidation 3-Picoline, Ammonia, AirV₂O₅-MoO₃ on γ-Al₂O₃~360-Improved catalytic properties over V₂O₅ aloneCatalyst complexity
Ammoxidation 3-Picoline, Ammonia, AirSb-VPO on Al₂O₃380-420HighHigh activity and selectivityCatalyst preparation can be complex
Ammoxidation 3-Picoline, Ammonia, AirV₂O₅ on TiO₂ (anatase)-High selectivityMonolayer coverage of catalyst is highly effectiveActivity dependent on vanadia loading
Dehydration NicotinamidePhosphorus Pentoxide (P₂O₅)Vigorous heating83-84Simple laboratory setup, good for small scaleUse of a harsh stoichiometric reagent, batch process, lower yield than ammoxidation

Experimental Protocols

Ammoxidation of 3-Picoline (General Procedure)

This protocol describes a general procedure for the vapor-phase ammoxidation of 3-picoline in a fixed-bed reactor, based on common industrial practices.[2]

Materials:

  • 3-Picoline

  • Anhydrous Ammonia

  • Compressed Air

  • Heterogeneous Catalyst (e.g., V₂O₅-based composite on a support)

  • Fused Salt (for temperature control)

Equipment:

  • Vaporizer

  • Preheater

  • Mixing Tank

  • Fixed-Bed Reactor

  • Condenser

  • Absorption Column

  • Extraction and Rectification Apparatus

Procedure:

  • 3-picoline and ammonia are vaporized and preheated to a temperature between 180-330°C.[2]

  • The preheated gases are fed into a mixing tank where they are combined with compressed air to achieve a specific molar ratio (e.g., 3-picoline:NH₃:air = 1:2-7:10-15).[2]

  • The uniform gas mixture is introduced into the top of a fixed-bed reactor packed with the ammoxidation catalyst.

  • The reaction temperature within the reactor is maintained between 280-450°C using a fused salt bath for efficient heat transfer.[2] The reactor head pressure is controlled at approximately 0.020-0.070 kPa.[2]

  • The gaseous product stream exiting the reactor is cooled and passed through a water absorption column to capture the this compound.

  • The resulting aqueous solution, containing 5-15% this compound, is then subjected to extraction and rectification processes to isolate and purify the final product.[2]

  • The process is run continuously, with yields of this compound reported to be greater than 95%.[2]

Dehydration of Nicotinamide

This protocol details a laboratory-scale synthesis of this compound via the dehydration of nicotinamide.[3]

Materials:

  • Nicotinamide (powdered)

  • Phosphorus Pentoxide (P₂O₅)

  • Ether or Acetone (for rinsing)

  • Ice-salt bath

Equipment:

  • 1-L round-bottomed flask (dry)

  • 80-cm air condenser

  • 125-mL Claisen flask (as a receiver)

  • High-temperature burner

  • Vacuum source

  • Steam bath

  • Distillation apparatus

Procedure:

  • In a dry 1-L round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.[3]

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask to an 80-cm air condenser arranged for distillation, with a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15–20 mm Hg.[3]

  • Heat the mixture vigorously with a high-temperature burner, moving the flame to melt the material as rapidly as possible. Continue heating for 15-20 minutes, or until no more product distills over.[3]

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and connecting tube with ether or acetone.[3]

  • Combine the rinsate with the distillate and distill off the ether/acetone on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser. The this compound product is collected at 205-208°C. The expected yield is 71-72 g (83-84%).[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic pathways to this compound.

G Comparison of Synthetic Pathways to this compound cluster_0 Ammoxidation Pathway (Industrial) cluster_1 Dehydration Pathway (Lab-Scale) cluster_2 Alternative Pathway picoline 3-Picoline ammoxidation Vapor-Phase Ammoxidation picoline->ammoxidation nh3_air Ammonia + Air nh3_air->ammoxidation product_ammox This compound ammoxidation->product_ammox >95% Yield nicotinamide Nicotinamide dehydration Dehydration nicotinamide->dehydration p2o5 P₂O₅ p2o5->dehydration product_dehyd This compound dehydration->product_dehyd ~83-84% Yield mgn 2-Methylglutaronitrile dehydrocyclization Dehydrocyclization mgn->dehydrocyclization intermediate 3-Methylpyridine / 3-Methylpiperidine dehydrocyclization->intermediate ammox_alt Ammoxidation intermediate->ammox_alt product_alt This compound ammox_alt->product_alt

Caption: Synthetic routes to this compound.

The diagram above illustrates the primary industrial route via ammoxidation of 3-picoline, a common laboratory-scale synthesis through the dehydration of nicotinamide, and an alternative two-step process starting from 2-methylglutaronitrile.

G Experimental Workflow: Ammoxidation vs. Dehydration cluster_0 Ammoxidation Workflow cluster_1 Dehydration Workflow start_ammox Start: 3-Picoline, NH₃, Air vaporize Vaporize & Preheat Gases start_ammox->vaporize mix Mix Gases vaporize->mix react Fixed-Bed Reactor (Catalyst, 280-450°C) mix->react absorb Absorb in Water react->absorb purify_ammox Extract & Rectify absorb->purify_ammox end_ammox Product: this compound (>95%) purify_ammox->end_ammox start_dehyd Start: Nicotinamide, P₂O₅ mix_solids Mix Powders start_dehyd->mix_solids heat Heat under Vacuum (15-20 min) mix_solids->heat distill_initial Distill Product heat->distill_initial rinse Rinse Apparatus distill_initial->rinse purify_dehyd Solvent Removal & Final Distillation rinse->purify_dehyd end_dehyd Product: this compound (~83-84%) purify_dehyd->end_dehyd

Caption: Comparison of experimental workflows.

This diagram contrasts the continuous, multi-stage industrial workflow for the ammoxidation of 3-picoline with the batch-wise, simpler laboratory procedure for the dehydration of nicotinamide.

References

comparative density functional theory (DFT) studies of cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Density Functional Theory (DFT) Studies of Cyanopyridine Isomers

This guide provides a comparative analysis of the structural, vibrational, and electronic properties of the three isomers of cyanopyridine: 2-cyanopyridine (B140075) (2-CNP), 3-cyanopyridine (3-CNP), and 4-cyanopyridine (B195900) (4-CNP), based on Density Functional Theory (DFT) calculations. Cyanopyridines are crucial intermediates in the synthesis of pharmaceuticals, such as nicotinic acid (vitamin B3), and are used in the development of organometallic complexes.[1] Understanding their molecular properties through computational methods like DFT is essential for their application in drug development and materials science.

Computational Methodology

The data presented herein is derived from DFT calculations performed to elucidate the molecular structures and properties of the cyanopyridine isomers. The following protocol outlines the computational approach employed in the cited research.

Software and Methods:

  • Quantum Chemistry Code: Gaussian 03 program package was utilized for all calculations.[1][2]

  • Density Functional Theory (DFT) Method: The calculations were performed using the Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2] This functional is known to provide a good balance between accuracy and computational cost for molecular geometries and vibrational properties of organic compounds.[1]

  • Basis Set: The standard 6-311++G(d,p) basis set was employed for all atoms, ensuring a high level of accuracy for the calculations.[1][2]

Optimization and Vibrational Analysis:

  • The molecular structures of 2-CNP, 3-CNP, and 4-CNP were fully optimized to their ground state geometries. It was determined that 2-CNP and 3-CNP possess C_s point group symmetry, while 4-CNP has C_2v symmetry.[1]

  • Harmonic vibrational frequencies were computed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[1]

  • Since DFT calculations tend to overestimate fundamental vibrational modes, scaling factors were applied to the calculated wavenumbers for better agreement with experimental data. A scaling factor of 0.955 was used for wavenumbers above 1800 cm⁻¹, and 0.977 for those below 1800 cm⁻¹.[1]

  • Potential Energy Distribution (PED) analysis was performed using the VEDA4 program to provide reliable vibrational assignments.[1]

Electronic Property Calculations:

  • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated at the B3LYP/6-311++G(d,p) level.[1] These frontier orbitals are crucial for understanding the electronic transitions, reactivity, and kinetic stability of the molecules.

Comparative Data Presentation

The following tables summarize the key quantitative data obtained from the comparative DFT study of cyanopyridine isomers.

Table 1: Optimized Geometrical Parameters of Cyanopyridine Isomers [1]

This table presents a comparison of selected calculated bond lengths for the three isomers. The position of the cyano group does not significantly alter the geometric parameters of the molecules.[1]

Parameter2-CyanopyridineThis compound4-Cyanopyridine
Bond Lengths (Å)
C-CN1.4381.4341.434
C≡N1.1551.1561.155
Average Pyridine (B92270) C-C1.3791.3971.382
Average Pyridine C-H1.0841.0841.084

Table 2: Calculated Electronic and Global Reactivity Descriptors (in eV) [1]

This table compares the frontier molecular orbital energies and related quantum chemical descriptors for the cyanopyridine isomers. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability.

Parameter2-CyanopyridineThis compound4-Cyanopyridine
E_HOMO-7.9765-7.9502-7.9398
E_LUMO-0.6422-2.2487-2.4827
Energy Gap (ΔE) 7.3344 5.7015 5.4571
Ionization Potential (I)7.97657.95027.9398
Electron Affinity (A)0.64222.24872.4827
Electronegativity (χ)4.30945.09945.2113
Chemical Hardness (η)3.66722.85072.7286
Chemical Potential (μ)-4.3094-5.0994-5.2113
Electrophilicity Index (ω)2.53204.56104.9765

Table 3: Comparison of Calculated C≡N Vibrational Frequencies (cm⁻¹) [1]

The vibrational frequency of the cyano (C≡N) group is a characteristic infrared band. This table shows the calculated values for each isomer.

IsomerCalculated C≡N Stretching Frequency
2-Cyanopyridine2289
This compound2258
4-Cyanopyridine2263

Visualization of Computational Workflow and Molecular Orbitals

The following diagrams illustrate the logical workflow of the DFT calculations and the resulting frontier molecular orbitals.

DFT_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculation (Gaussian 03) cluster_analysis Results Analysis Mol_Struct Define Molecular Structure (2-, 3-, or 4-Cyanopyridine) Method Select Method: - Functional (B3LYP) - Basis Set (6-311++G(d,p)) Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Elec Electronic Properties Opt->Elec Geo_Params Geometrical Parameters (Bond Lengths, Angles) Opt->Geo_Params Vib_Spectra Vibrational Spectra (IR, Raman) & PED Freq->Vib_Spectra Thermo Thermodynamic Properties Freq->Thermo HOMO_LUMO Frontier Orbitals (HOMO-LUMO Gap) Elec->HOMO_LUMO

Caption: Computational workflow for DFT analysis of cyanopyridines.

HOMO_LUMO_Comparison LUMO_2 LUMO -0.6422 eV HOMO_2 HOMO -7.9765 eV LUMO_2->HOMO_2 ΔE = 7.3344 eV LUMO_3 LUMO -2.2487 eV HOMO_3 HOMO -7.9502 eV LUMO_3->HOMO_3 ΔE = 5.7015 eV LUMO_4 LUMO -2.4827 eV HOMO_4 HOMO -7.9398 eV LUMO_4->HOMO_4 ΔE = 5.4571 eV

Caption: HOMO-LUMO energy gap comparison for cyanopyridine isomers.

Summary of Findings

The comparative DFT study reveals distinct differences in the electronic properties of the cyanopyridine isomers, which are influenced by the position of the electron-withdrawing cyano group on the pyridine ring.

  • Structural Properties: The optimized geometries show that the bond lengths and angles are quite similar across the three isomers, indicating that the substituent position has a minor effect on the molecular structure.[1]

  • Electronic Properties: A significant trend is observed in the electronic properties. The HOMO-LUMO energy gap (ΔE), a measure of chemical stability, decreases in the order: 2-CNP > 3-CNP > 4-CNP.[1] A smaller energy gap implies lower kinetic stability and higher chemical reactivity.[1] Therefore, 4-cyanopyridine is predicted to be the most reactive, and 2-cyanopyridine the most stable of the three isomers.[1]

  • Vibrational Spectra: The calculated C≡N stretching frequencies are all located in the expected region for a nitrile group, with minor shifts depending on the isomer.[1] These theoretical values, when scaled, show good correlation with experimental infrared spectra, confirming the accuracy of the computational model.[1]

This computational guide underscores the power of DFT in providing detailed, comparative insights into the properties of structurally similar molecules. The data presented is valuable for researchers in medicinal chemistry and materials science for predicting molecular behavior and designing new functional molecules based on the cyanopyridine scaffold.

References

Stability Under Scrutiny: A Comparative Analysis of 3-Cyanopyridine and Other Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of chemical compounds is a cornerstone of reliable and reproducible research. In this guide, we provide an in-depth comparative analysis of the thermal and chemical stability of 3-cyanopyridine against other commonly used nitrile compounds: acetonitrile (B52724), benzonitrile (B105546), and acrylonitrile. This objective comparison is supported by experimental data to facilitate informed decisions in experimental design and process development.

The inherent reactivity of the nitrile functional group, coupled with the structural features of the parent molecule, dictates the overall stability of these compounds. This guide will delve into their behavior under thermal stress and in various chemical environments.

Thermal Stability Assessment

CompoundDecomposition Onset/PointConditionsReference
This compound Stable under normal temperatures and pressures. Toxic vapors may be released upon thermal decomposition.[1]Not specified[1]
Acetonitrile Onset of decomposition in air occurs at 760°C (2-s residence time).[2] Autoignition temperature is 523°C.[2]Air[2]
Benzonitrile Decomposition starts above 550°C.[3] Autoignition temperature is 550°C.[4]Inert atmosphere (N2)[3]
Acrylonitrile Thermally stable up to 200°C. Polymerization can be initiated by heat.Not specified

Summary of Thermal Stability:

Based on the available data, benzonitrile and acetonitrile exhibit high thermal stability, with decomposition initiating at elevated temperatures. This compound is also noted to be stable under normal conditions. Acrylonitrile, due to its vinyl group, is susceptible to polymerization at higher temperatures.

Chemical Stability Assessment

The chemical stability of nitriles is largely influenced by the susceptibility of the cyano group to hydrolysis and the reactivity of the molecular backbone towards oxidation and other reactions.

Hydrolysis

Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The rate and extent of hydrolysis are dependent on the molecular structure and reaction conditions.[5][6]

CompoundHydrolysis Conditions & Observations
This compound Hydrolyzes in high-temperature liquid water (483.15 to 523.15 K) without a catalyst, following consecutive first-order kinetics to nicotinamide (B372718) and then nicotinic acid. The activation energy for the hydrolysis of this compound is 65.2 kJ/mol.[6]
Acetonitrile Hydrolysis is slow but can be catalyzed by mercury(II). The reaction follows a second-order rate law.[2]
Benzonitrile Can be hydrolyzed under acidic conditions. The reaction involves N-protonation followed by a rate-limiting attack of water on the carbon atom.
Acrylonitrile Can be hydrolyzed to acrylamide (B121943) over a Raney copper catalyst in a temperature range of 40 to 100°C.[7]

Summary of Hydrolytic Stability:

The electron-withdrawing nature of the pyridine (B92270) ring in this compound influences its hydrolysis kinetics. While direct rate comparisons are difficult due to varying conditions, the available data suggests that all these nitriles can be hydrolyzed under specific acidic, basic, or catalytic conditions.

Oxidative Stability

The stability of these nitrile compounds towards oxidation depends on both the nitrile group and the aromatic or aliphatic moiety.

CompoundOxidative Conditions & Observations
This compound The pyridine ring is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Oxidation of this compound with hydrogen peroxide can yield this compound N-oxide.
Acetonitrile Oxidation in a flow reactor occurs at temperatures between 1150-1450 K.[5]
Benzonitrile Can be formed through the oxidation of benzylamine. The benzene ring is susceptible to oxidation under harsh conditions.
Acrylonitrile The carbon-carbon double bond is susceptible to oxidation. Photocatalytic oxidation on titanium dioxide has been studied, yielding products like nitrogen dioxide, nitrous oxide, and carbon dioxide.[8]

Summary of Oxidative Stability:

Acrylonitrile, with its reactive double bond, is the most susceptible to oxidation among the compared compounds. The aromatic and heteroaromatic rings of benzonitrile and this compound offer greater oxidative stability, although the pyridine ring's reactivity is moderated by the nitrogen atom. Acetonitrile's aliphatic nature provides a different profile of oxidative reactivity, generally requiring high temperatures.

Experimental Protocols

For reproducible and comparable stability assessments, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general framework for assessing thermal stability.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation:

    • For solid samples like this compound and benzonitrile (at room temperature), accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

    • For liquid samples like acetonitrile and acrylonitrile, carefully transfer 5-10 µL of the sample into a hermetically sealed aluminum pan with a pinhole lid to control evaporation.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) against temperature.

    • Determine the onset decomposition temperature (Tonset) as the temperature at which significant weight loss begins.

    • The temperature at which the rate of weight loss is maximum (Tpeak) can be determined from the first derivative of the TGA curve (DTG curve).

Nitrile Hydrolysis Kinetics Protocol (General)

This protocol outlines a general method for studying the hydrolysis kinetics.

  • Reaction Setup:

    • In a temperature-controlled reactor, dissolve a known concentration of the nitrile compound in a suitable solvent (e.g., water, or an aqueous solution with an acid or base catalyst).

    • For high-temperature studies, a sealed-vessel reactor is required.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further hydrolysis. This can be achieved by rapid cooling or by neutralizing the catalyst.

  • Analysis:

    • Analyze the concentration of the remaining nitrile and/or the formed product (amide or carboxylic acid) in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • A calibration curve for the nitrile and the expected products should be established beforehand.

  • Data Analysis:

    • Plot the concentration of the nitrile versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

    • To determine the activation energy (Ea), repeat the experiment at several different temperatures and apply the Arrhenius equation.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive stability assessment of nitrile compounds.

Stability_Assessment_Workflow cluster_thermal Thermal Stability cluster_chemical Chemical Stability TGA Thermogravimetric Analysis (TGA) Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis Hydrolysis Hydrolytic Stability (Acidic/Basic/Neutral) Hydrolysis->Data_Analysis Oxidation Oxidative Stability Oxidation->Data_Analysis Photostability Photostability Photostability->Data_Analysis Compound Nitrile Compound (e.g., this compound) Compound->TGA Compound->DSC Compound->Hydrolysis Compound->Oxidation Compound->Photostability Report Stability Assessment Report Data_Analysis->Report

Caption: Workflow for assessing the stability of nitrile compounds.

References

3-Cyanopyridine: A Validated Synthon for High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 3-cyanopyridine's performance against other heterocyclic synthons, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Combinatorial Chemistry

In the landscape of modern drug discovery, the efficiency of synthesizing and screening large, structurally diverse compound libraries is paramount. This compound has emerged as a highly versatile and valuable synthon—a foundational building block—in combinatorial chemistry. Its unique chemical architecture, featuring a reactive nitrile group on a pyridine (B92270) scaffold, provides a robust platform for generating vast libraries of novel molecules.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, while the cyano group serves as a versatile chemical handle for a multitude of transformations.[2][3] This guide provides a comprehensive validation of this compound as a synthon, comparing its utility and performance with other common synthons and presenting supporting experimental data for its application in drug discovery pipelines.

High-Efficiency Synthesis of this compound Derivatives via Multi-Component Reactions

A significant advantage of employing this compound and its precursors in combinatorial chemistry is their amenability to multi-component reactions (MCRs). MCRs are one-pot reactions where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials.[4] This approach is highly aligned with the principles of green chemistry and is ideal for generating large libraries efficiently due to its operational simplicity, reduction in waste, and high atom economy.[5][6]

One of the most effective methods for creating libraries based on this scaffold is the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. This reaction typically involves an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate (B1210297).[7] The use of microwave irradiation can further accelerate these reactions, often leading to higher yields in shorter timeframes and under solvent-free conditions.[7]

Table 1: Comparison of Synthetic Methodologies for 2-Amino-3-Cyanopyridine Derivatives

MethodKey ReagentsConditionsTypical YieldsAdvantagesDisadvantagesReference
Conventional HeatingAromatic aldehyde, methyl ketone, malononitrile, ammonium acetateReflux in ethanol (B145695) or other suitable solventLower to moderateSimple setup, well-establishedLonger reaction times, lower yields[7]
Microwave IrradiationAromatic aldehyde, methyl ketone, malononitrile, ammonium acetateSolvent-free, microwave irradiation (7-9 min)80-92%Rapid, high yields, environmentally friendlyRequires specialized microwave reactor[7][8]
Catalyzed MCR1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, alcoholsDoped animal bone meal catalyst, 10-15 min80-92%Fast, high yields, green catalystCatalyst preparation may be required[8]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives

This protocol is a representative example of the efficient synthesis of a 2-amino-3-cyanopyridine library member.

Objective: To synthesize 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine.

Materials:

  • 4-chlorobenzaldehyde (2 mmol)

  • 4-methoxyacetophenone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • 25 mL dry flask

  • Microwave reactor

  • Ethanol (95%)

Procedure:

  • Combine 4-chlorobenzaldehyde, 4-methoxyacetophenone, malononitrile, and ammonium acetate in a dry 25 mL flask.

  • Place the flask in a microwave oven and connect it to refluxing equipment.

  • Irradiate the mixture for 7-9 minutes.

  • After the reaction is complete, allow the mixture to cool.

  • Wash the resulting solid with 2 mL of ethanol.

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure product.[7]

Performance Comparison: this compound vs. Alternative Heterocyclic Synthons

The choice of a synthon is critical in defining the scope and potential biological relevance of a combinatorial library. Pyridine and pyrimidine (B1678525) derivatives are two of the most prevalent scaffolds in approved pharmaceuticals.[2] Below is a comparison of the this compound synthon (leading to pyridine derivatives) with synthons used to generate pyrimidine-based libraries.

Table 2: Comparative Analysis of Pyridine and Pyrimidine Scaffolds

FeatureThis compound (for Pyridines)Guanidine (B92328)/Urea Analogs (for Pyrimidines)
Synthetic Accessibility Readily synthesized via high-yield, one-pot MCRs from simple, inexpensive starting materials.[7]Also accessible through MCRs, often starting from chalcones and guanidine hydrochloride.[9]
Structural Diversity The MCR allows for high diversity at multiple positions on the pyridine ring by varying the aldehyde and ketone inputs. The cyano group is a versatile handle for further functionalization.[1]Diversity is readily achieved by modifying the precursor chalcones. The pyrimidine core itself offers sites for substitution.
Physicochemical Properties The pyridine nitrogen acts as a hydrogen bond acceptor, influencing solubility and target binding. The overall scaffold is generally stable.The two nitrogen atoms in the pyrimidine ring provide multiple hydrogen bond acceptor sites, which can significantly impact pharmacokinetic properties.
Known Biological Activities Broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition (e.g., kinases).[10]Wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][9]
Example of Performance In a comparative study, pyridine derivative 7a showed superior anti-inflammatory activity (IC50 = 76.6 µM) compared to its pyrimidine analogue 9d (IC50 = 88.7 µM) in LPS-stimulated RAW macrophages.[9][11]Pyrimidine derivative 9d demonstrated strong inhibition of inflammatory gene expression, though it was slightly less potent than its pyridine counterpart 7a in NO assays.[9][11]

Mandatory Visualizations

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for a combinatorial chemistry program utilizing the this compound synthon, from library synthesis to hit identification.

G cluster_synthesis Library Synthesis cluster_screening Screening & Validation A Starting Materials (Aldehydes, Ketones, Malononitrile) B Multi-Component Reaction (MCR) A->B C This compound Library B->C D High-Throughput Screening (HTS) C->D Compound Plates E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->B Iterative Synthesis G Cytokine Cytokine Receptor Receptor Tyrosine Kinase Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (e.g., MCL-1, Survivin) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Derivative (e.g., 3n) Inhibitor->STAT3 Inhibits Phosphorylation

References

Safety Operating Guide

Proper Disposal of 3-Cyanopyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-Cyanopyridine, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a common reagent in pharmaceutical and agrochemical industries. Adherence to these protocols is essential to mitigate health risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause severe irritation to the eyes, skin, and respiratory tract.[1][2] The target organs for potential damage include the kidneys, liver, eyes, and bladder.[1][2]

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact.[1][3]

  • Respiratory Protection: In situations where ventilation is inadequate or dust/vapors may be generated, a NIOSH or European Standard EN 149 approved respirator should be used.[1][3]

Engineering Controls: Work with this compound should be conducted in a well-ventilated area.[1] Facilities must be equipped with an eyewash station and a safety shower.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent exposure.

Spill Containment and Cleanup:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4]

  • Containment: Absorb the spill using an inert material such as vermiculite, sand, or earth.[1][2]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4][5]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected waste must be disposed of as hazardous material, following the procedures outlined below.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Get medical aid.[1][2]

  • Ingestion: If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Get medical aid.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[1]

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. While it is not listed under RCRA P-Series or U-Series, state and local regulations may differ.[1]

  • Containerization: Place the this compound waste, including any contaminated materials from spills, into a suitable, clearly labeled, and tightly sealed container.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[1][3]

  • Professional Disposal: Arrange for the disposal of the waste through a licensed hazardous material disposal company.[6] Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[6]

  • Prohibited Actions: DO NOT dump this compound into any sewers, on the ground, or into any body of water.[3]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C6H4N2[1][2]
Molecular Weight 104.11 g/mol [1][2]
Appearance Off-White Crystalline Solid[1][2]
Boiling Point 201 °C @ 760 mmHg[1][2]
Melting Point 50.00 - 52.00 °C[1][2]
Flash Point 84 °C[1]
Water Solubility 140 g/L (at 20 °C)[1][2]
Oral LD50 (Rat) 1185 mg/kg[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Is it a Spill or Unused Chemical? B->C D Contain and Absorb Spill with Inert Material C->D Spill E Place in Labeled, Sealed Container C->E Unused D->E F Consult Federal, State, & Local Regulations (e.g., EPA 40 CFR Parts 261.3) E->F G Store in a Cool, Dry, Ventilated Area F->G H Contact Licensed Hazardous Waste Disposal Company G->H I Prohibited: Do Not Dispose in Sewer or Waterways

Caption: A workflow diagram illustrating the key decision points and procedures for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 3-Cyanopyridine, ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Nicotinonitrile

  • CAS Number: 100-54-9

  • Molecular Formula: C6H4N2

Hazard Summary: this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to safe laboratory practices.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] A face shield may also be appropriate.[4]Protects against splashes and airborne particles that can cause serious eye damage.[1][4]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile gloves with a minimum thickness of 5 mil).[1][3][4]Provides a barrier against skin contact, which can cause irritation.[2][5][6] Breakthrough times can be short, so immediate replacement after contamination is crucial.[4] Double gloving is recommended for extended operations.[4]
Skin and Body Protection Chemical-resistant lab coat or fire/flame resistant and impervious clothing.[1][3][4]Prevents contamination of personal clothing and skin.[5][6]
Respiratory Protection Use in a certified chemical fume hood is the primary means of controlling inhalation exposure.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][4][5][6]Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[2][5][6]

Handling and Storage Procedures

Handling:

  • Avoid contact with skin and eyes.[7][8][9]

  • Do not breathe dust or vapors.[2][7]

  • Wash hands and any exposed skin thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke when using this product.[1][9]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5][6]

  • Minimize dust generation and accumulation.[5][6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6][7][8]

  • Keep the container tightly closed.[5][6][7][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

First-Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first-aid procedures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Wash clothing before reuse.[5][6] Get medical aid.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][6] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Get medical aid immediately.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5][6] Never give anything by mouth to an unconscious person.[1][5][6] Call a doctor or Poison Control Center immediately.[1][3]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate Personnel: Isolate the hazard area and deny entry to unnecessary and unprotected personnel.[8][10]

  • Ensure Ventilation: Provide adequate ventilation.[5][6][8]

  • Remove Ignition Sources: Remove all sources of ignition.[2][10]

  • Containment and Clean-up:

    • Wear appropriate personal protective equipment during clean-up.[3][8][10]

    • For solid spills, avoid dust formation.[1][8] Sweep up or vacuum up spillage and collect it in a suitable, closed container for disposal.[3][8]

    • For liquid spills, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[5][6]

    • After material collection, flush the area with water.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the product enter drains, sewers, or waterways.[8][10]

Disposal:

  • Dispose of contents and container in accordance with federal, state, and local regulations.[1][5]

  • Contaminated materials should be treated as hazardous waste.

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Conduct all work in fume hood prep3->handle1 handle2 Minimize dust/aerosol generation handle1->handle2 handle3 Use appropriate tools handle2->handle3 post1 Decontaminate work area handle3->post1 post2 Doff PPE correctly post1->post2 post3 Wash hands thoroughly post2->post3 disp1 Collect waste in labeled, sealed container post3->disp1 disp2 Dispose as hazardous waste per regulations disp1->disp2 emergency Spill or Exposure first_aid Follow First-Aid Measures emergency->first_aid spill_response Execute Spill Response Plan emergency->spill_response

Caption: Standard operating procedure for handling and disposing of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanopyridine
Reactant of Route 2
3-Cyanopyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.